Product packaging for Endothal-disodium(Cat. No.:CAS No. 53608-75-6)

Endothal-disodium

Cat. No.: B3426602
CAS No.: 53608-75-6
M. Wt: 230.13 g/mol
InChI Key: XRHVZWWRFMCBAZ-UHFFFAOYSA-L
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Description

Endothal-disodium is an organic molecular entity.
A preparation of hog pancreatic enzymes standardized for lipase content.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Na2O5 B3426602 Endothal-disodium CAS No. 53608-75-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRHVZWWRFMCBAZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1041899
Record name Disodium endothal
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Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS]
Record name Pancrelipase
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CAS No.

53608-75-6, 129-67-9
Record name Pancrelipase
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Record name Disodium endothal
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Record name Endothal-sodium
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Foundational & Exploratory

Endothall-Disodium: A Technical Guide to its Mechanism of Action on Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Endothall-disodium, a widely utilized herbicide, exerts its phytotoxic effects through a multifaceted mechanism of action primarily centered on the inhibition of protein phosphatase 2A (PP2A). This in-depth technical guide provides a comprehensive overview of the core molecular and cellular processes affected by endothall-disodium in plants. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this herbicide's mode of action. This document summarizes key quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

Endothall is a selective contact herbicide used for the control of a broad spectrum of aquatic and terrestrial weeds.[1][2] Its chemical structure is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, and it is typically formulated as its disodium or dipotassium salt for herbicidal applications.[3] While its herbicidal properties have been known for decades, recent research has significantly elucidated the intricate molecular mechanisms underlying its phytotoxicity. This guide delves into the core mechanism of action, focusing on its role as a potent inhibitor of protein phosphatase 2A and the subsequent cascade of cellular disruptions.

Core Mechanism of Action: Protein Phosphatase 2A Inhibition

The primary molecular target of endothall in plant cells is the serine/threonine protein phosphatase 2A (PP2A).[4][5] Endothall acts as a potent inhibitor of PP2A, a crucial enzyme that regulates a vast array of cellular processes by dephosphorylating key signaling proteins.[4][5] The inhibition of PP2A by endothall disrupts the delicate balance of protein phosphorylation, leading to a cascade of downstream effects that ultimately result in cell death.[4] Endothall's inhibitory action on PP2A is analogous to that of cantharidin, a natural toxin.[4]

Cellular and Physiological Consequences

The inhibition of PP2A by endothall-disodium triggers a series of detrimental events within the plant cell, affecting cell division, membrane integrity, and key metabolic processes.

Disruption of Cell Division and Microtubule Dynamics

Endothall-disodium significantly disrupts the plant cell cycle, primarily by interfering with the organization and function of microtubule structures.[4] As a consequence of PP2A inhibition, the orientation of the cell division plane is distorted, and the formation of the mitotic spindle is impaired.[4] This leads to an arrest of the cell cycle in the prometaphase stage.[4] In tobacco BY-2 cells, treatment with endothall results in malformed spindles and abnormal perinuclear microtubule patterns within hours.[4] Interestingly, unlike some other mitotic disrupter herbicides, endothall does not directly inhibit the polymerization of tubulin into microtubules.[4]

Compromised Cell Membrane Integrity

A significant and rapid effect of endothall-disodium is the disruption of cell membrane integrity.[2][6] This is often observed as increased leakage of electrolytes from the cells, a hallmark of cell death.[6] The breakdown of the osmotic system leads to rapid water loss, wilting, and desiccation of plant tissues.[2] This membrane damage is thought to be a consequence of the overall cellular dysfunction initiated by PP2A inhibition, potentially through the disruption of ATP production.[7]

Inhibition of Protein Synthesis

Endothall-disodium has been shown to interfere with protein synthesis in plants.[1][6] While the precise mechanism of this inhibition is not fully elucidated, it is likely a downstream consequence of the widespread cellular stress and metabolic disruption caused by the primary inhibition of PP2A. The disruption of protein synthesis further contributes to the cessation of growth and eventual cell death.

Interference with Lipid Biosynthesis

The synthesis of lipids in plant cells is another metabolic process affected by endothall-disodium.[1][6] Reports indicate that endothall can inhibit the incorporation of precursors into lipids, suggesting a disruption of fatty acid biosynthesis.[6] This effect, combined with the damage to cell membranes, further compromises the structural and functional integrity of the cell.

Effects on Cellular Respiration

The impact of endothall-disodium on cellular respiration appears to be concentration-dependent.[6] Some studies suggest that at lower concentrations, endothall can inhibit respiration, while at higher concentrations, it may have a stimulatory or uncoupling effect.[7] This disruption of normal respiratory processes contributes to the overall energy imbalance within the cell, exacerbating the toxic effects of the herbicide.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of endothall on various plant cellular processes as reported in the literature.

ParameterPlant Species/Cell TypeEndothall ConcentrationObserved EffectReference
PP2A Inhibition (IC50) Spinach Leaf ExtractNot specified-[5]
Tubulin Polymerization Inhibition Soybean Tubulin (in vitro)50 µM12% inhibition[4]
Lipid Synthesis Inhibition Hemp (Sesbania exaltata) hypocotyl segments5 µg/L~40% inhibition of malonic acid incorporation[6]

Note: Quantitative data on endothall's effects are often presented in the context of specific experimental conditions. Direct comparisons across different studies should be made with caution.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of endothall-disodium.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the direct inhibitory effect of endothall on PP2A activity.

  • Preparation of Plant Protein Extract:

    • Homogenize plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant containing the soluble proteins, including PP2A.

  • Phosphatase Assay:

    • Use a commercially available PP2A assay kit, which typically utilizes a synthetic phosphopeptide substrate and a malachite green-based detection reagent for the released phosphate.

    • Pre-incubate the protein extract with varying concentrations of endothall-disodium for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

    • Incubate for a specific time (e.g., 10-30 minutes) at 30°C.

    • Stop the reaction and measure the released phosphate by adding the malachite green reagent and measuring the absorbance at the appropriate wavelength (e.g., 650 nm).

    • Calculate the percentage of PP2A inhibition relative to a control without endothall.

Electrolyte Leakage Assay

This assay quantifies cell membrane damage by measuring the leakage of ions from treated tissues.

  • Plant Material and Treatment:

    • Use leaf discs of a uniform size from healthy, well-watered plants.

    • Wash the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.

    • Incubate the leaf discs in a solution containing a specific concentration of endothall-disodium. Include a control group with no herbicide.

  • Conductivity Measurement:

    • At various time points, measure the electrical conductivity of the solution using a conductivity meter.

    • After the final time point, boil the leaf discs in the solution to cause complete cell lysis and release all electrolytes.

    • Measure the final conductivity.

  • Calculation:

    • Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Final conductivity after boiling) * 100.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule organization in plant cells.

  • Cell Fixation and Permeabilization:

    • Treat plant seedlings or cell cultures (e.g., tobacco BY-2 cells) with endothall-disodium for the desired duration.

    • Fix the cells in a microtubule-stabilizing buffer containing paraformaldehyde.

    • Digest the cell walls using enzymes like cellulase and pectinase.

    • Permeabilize the cell membranes with a detergent such as Triton X-100.

  • Immunostaining:

    • Incubate the cells with a primary antibody specific for α-tubulin.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that binds to the primary antibody.

    • Mount the cells on a microscope slide with an anti-fade mounting medium.

  • Microscopy:

    • Visualize the microtubule structures using a confocal laser scanning microscope.

    • Capture images to analyze the effects of endothall on microtubule organization, such as spindle formation and cortical microtubule arrays.

Signaling Pathways and Workflows (Visualizations)

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic related to the mechanism of action of endothall-disodium.

Endothall_Mechanism Endothall Endothall-disodium PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits Phosphorylation Hyperphosphorylation of Regulatory Proteins PP2A->Phosphorylation Leads to CellCycle Cell Cycle Arrest (Prometaphase) Phosphorylation->CellCycle Microtubule Disrupted Microtubule Organization Phosphorylation->Microtubule Membrane Loss of Cell Membrane Integrity Phosphorylation->Membrane Metabolism Inhibition of Protein & Lipid Synthesis Phosphorylation->Metabolism Respiration Altered Cellular Respiration Phosphorylation->Respiration CellDeath Cell Death CellCycle->CellDeath Microtubule->CellDeath Membrane->CellDeath Metabolism->CellDeath Respiration->CellDeath

Figure 1: Signaling pathway of endothall-disodium's mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / In Planta Assays PP2A_Assay PP2A Inhibition Assay Tubulin_Polymerization Tubulin Polymerization Assay Plant_Treatment Treat Plants/Cells with Endothall-disodium Cell_Cycle_Analysis Analyze Cell Cycle Progression (e.g., Mitotic Index) Plant_Treatment->Cell_Cycle_Analysis Microtubule_Imaging Visualize Microtubules (Immunofluorescence) Plant_Treatment->Microtubule_Imaging Membrane_Damage Measure Membrane Damage (Electrolyte Leakage) Plant_Treatment->Membrane_Damage Metabolic_Assays Quantify Protein & Lipid Synthesis Inhibition Plant_Treatment->Metabolic_Assays

Figure 2: Experimental workflow for investigating endothall's mechanism.

Logical_Relationships Endothall Endothall-disodium Primary_Target Primary Target: PP2A Inhibition Endothall->Primary_Target Secondary_Effects Secondary Effects Primary_Target->Secondary_Effects Cell_Division Disrupted Cell Division Secondary_Effects->Cell_Division Membrane_Damage Membrane Damage Secondary_Effects->Membrane_Damage Metabolic_Inhibition Metabolic Inhibition Secondary_Effects->Metabolic_Inhibition Phytotoxicity Phytotoxicity & Cell Death Cell_Division->Phytotoxicity Membrane_Damage->Phytotoxicity Metabolic_Inhibition->Phytotoxicity

Figure 3: Logical relationships of endothall-disodium's effects.

Conclusion

The mechanism of action of endothall-disodium on plant cells is a complex and interconnected process initiated by the potent inhibition of protein phosphatase 2A. This primary event triggers a cascade of downstream cellular disruptions, including the arrest of the cell cycle, disorganization of the microtubule cytoskeleton, loss of cell membrane integrity, and inhibition of essential metabolic pathways such as protein and lipid synthesis. The multifaceted nature of its action contributes to its effectiveness as a broad-spectrum herbicide. A thorough understanding of these molecular and cellular events is crucial for the development of more effective and selective herbicidal strategies and for assessing the potential for resistance development.

References

Endothall-Disodium: A Deep Dive into its Biochemical Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-disodium, a dicarboxylic acid herbicide, is widely utilized for the control of aquatic and terrestrial weeds.[1] Its efficacy as a potent herbicide stems from its ability to interfere with fundamental biochemical and cellular processes in target organisms.[2][3] This technical guide provides an in-depth exploration of the biochemical pathways affected by Endothall-disodium, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document details its primary mechanism of action, downstream cellular consequences, quantitative toxicological data, and relevant experimental protocols.

Primary Mechanism of Action: Inhibition of Protein Phosphatases

The principal molecular target of Endothall-disodium is the family of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[3][4][5] Endothall is a more potent inhibitor of PP2A than PP1.[5] This inhibition is critical as these phosphatases are key regulators in a multitude of cellular signaling pathways, maintaining cellular homeostasis by counteracting the activity of protein kinases.[6][7]

Quantitative Inhibition Data

The inhibitory potency of Endothall against PP1 and PP2A has been quantified and is summarized in the table below.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)90 nM[5]
Protein Phosphatase 1 (PP1)5 µM[5]

Downstream Cellular and Biochemical Effects

The inhibition of PP1 and PP2A by Endothall-disodium triggers a cascade of downstream events, leading to significant cellular disruption and ultimately, cell death.

Disruption of Cell Cycle Progression

A primary consequence of Endothall-disodium exposure is a severe disruption of the cell cycle, leading to an arrest in the prometaphase stage.[3][8] This effect is directly linked to the inhibition of a specific PP2A complex involving the TONNEAU2 (TON2) regulatory subunit.[3][9] This complex is crucial for the proper organization of microtubule structures, including the mitotic spindle.[8][9]

Inhibition of the PP2A/TON2 complex by Endothall-disodium leads to:

  • Disorganization of Microtubule Organizing Centers (MTOCs): This results in malformed and improperly oriented mitotic spindles.[8]

  • Defects in Chromosome Alignment: The disorganized spindle is unable to properly capture and align chromosomes at the metaphase plate.[8]

  • Prometaphase Arrest: The cell cycle is halted at the prometaphase checkpoint due to the inability to satisfy the spindle assembly checkpoint.[8]

G cluster_0 Endothall Endothall-disodium PP2A PP2A/TON2 Complex Endothall->PP2A Inhibits MTOC Microtubule Organizing Center (MTOC) Function PP2A->MTOC Regulates Spindle Mitotic Spindle Formation & Orientation MTOC->Spindle Alignment Chromosome Alignment Spindle->Alignment Prometaphase Prometaphase Arrest Spindle->Prometaphase Malformed Spindle CellCycle Cell Cycle Progression Alignment->CellCycle Allows progression CellCycle->Prometaphase Blocked by

Endothall-induced cell cycle arrest pathway.
Compromised Cell Membrane Integrity

Endothall-disodium induces a rapid breakdown of cellular membrane integrity, leading to uncontrolled leakage of ions and water from the cell.[2][5] This results in tissue desiccation and necrosis.[2] The effect on membrane integrity is concentration-dependent and is thought to be linked to the inhibition of respiratory processes necessary for maintaining membrane function.[2]

ConcentrationEffect on Membrane Integrity
100 µMReduced respiration
1000 µMStimulated respiration, leading to membrane damage
Inhibition of Macromolecule Synthesis

Endothall-disodium has been shown to interfere with the synthesis of essential macromolecules, including proteins and lipids.[3][10] While the precise mechanisms are not fully elucidated, it is postulated that the disruption of cellular energy balance and signaling pathways due to PP2A inhibition contributes to this effect.

Potential Involvement of MAPK and ER Stress Pathways

Given that PP2A is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and is involved in the unfolded protein response (UPR) or Endoplasmic Reticulum (ER) stress, it is plausible that Endothall-disodium could activate these pathways.[11][12] However, direct experimental evidence demonstrating Endothall-disodium-induced phosphorylation of MAPK pathway components or upregulation of ER stress markers such as GRP78 and CHOP is currently limited in the available literature. Further research is required to definitively establish these connections.

Toxicological Profile

The acute toxicity of Endothall-disodium has been evaluated in various animal models.

Test OrganismRoute of ExposureLD50 ValueReference
RatOral51 mg/kg[7]
Guinea PigOral250 mg/kg[7]
RatDermal750 mg/kg[7]
RabbitDermal100 mg/kg[7]

Experimental Protocols

Protein Phosphatase Activity Assay

This protocol is a generalized method to determine the inhibitory effect of Endothall-disodium on PP1 and PP2A activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified PP1 and PP2A enzymes

  • Endothall-disodium stock solution

  • pNPP substrate solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Endothall-disodium in the assay buffer.

  • In a 96-well plate, add a fixed amount of purified PP1 or PP2A enzyme to each well.

  • Add the different concentrations of Endothall-disodium to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 30°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.

  • Calculate the percentage of inhibition for each Endothall-disodium concentration and determine the IC50 value.

G cluster_workflow Protein Phosphatase Assay Workflow A Prepare serial dilutions of Endothall-disodium C Add Endothall-disodium dilutions and incubate A->C B Add PP1 or PP2A enzyme to 96-well plate B->C D Add pNPP substrate to initiate reaction C->D E Incubate at 30°C D->E F Add stop solution E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Workflow for Protein Phosphatase Activity Assay.
Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol outlines a general procedure to investigate the effect of Endothall-disodium on the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2).

Materials:

  • Cell culture (e.g., a relevant plant or animal cell line)

  • Endothall-disodium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with various concentrations of Endothall-disodium for a specified time. Include an untreated control.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-total-ERK1/2) to confirm equal loading.

  • Quantify the band intensities to determine the change in phosphorylation status.[13][14]

Cell Cycle Analysis by Flow Cytometry

This protocol provides a general method to analyze the effect of Endothall-disodium on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[15][16][17][18][19]

Materials:

  • Cell culture

  • Endothall-disodium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% cold ethanol)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Endothall-disodium at various concentrations and for different time points.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate a cell cycle arrest.

Conclusion

Endothall-disodium exerts its potent herbicidal activity primarily through the inhibition of protein phosphatases PP1 and PP2A, with a marked preference for PP2A. This leads to a cascade of downstream effects, most notably the disruption of microtubule organization and subsequent arrest of the cell cycle in prometaphase. Additionally, it compromises cell membrane integrity and inhibits essential macromolecular synthesis. While its impact on the MAPK and ER stress pathways is a logical consequence of PP2A inhibition, further direct experimental validation is needed. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the intricate biochemical and cellular impacts of this widely used herbicide and for professionals exploring related mechanisms in drug development.

References

Endothall-Disodium as a Protein Phosphatase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothall, a dicarboxylic acid derivative, has been identified as a potent inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3] This technical guide provides an in-depth overview of endothall-disodium as a protein phosphatase inhibitor, consolidating quantitative data, detailing experimental protocols for its study, and visualizing its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic or research applications of endothall and its analogs.

Mechanism of Action

Endothall is structurally related to cantharidin, a well-characterized natural toxin known to inhibit PP1 and PP2A.[3][4] Endothall and its derivatives, such as endothall thioanhydride, exert their inhibitory effects by binding to the catalytic subunit of these phosphatases.[2] This inhibition leads to a hyperphosphorylated state of numerous cellular proteins, thereby disrupting the signaling cascades that regulate critical cellular processes, including cell cycle progression, apoptosis, and cytoskeletal organization.[4] The herbicidal activity of endothall, for instance, is attributed to its disruption of microtubule spindle formation and cell cycle arrest in prometaphase in plants.[4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of endothall and its structurally related compounds against protein phosphatases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data for endothall and its key analogs.

CompoundProtein PhosphataseIC50 (µM)Reference(s)
EndothallPP2A0.095 - 7[5]
PP113 - 18
PP53.64[6]
CantharidinPP2A0.04 - 0.36[1][7][8]
PP10.7 - 3.6[1][7][8]
PP50.6 - 0.82[6]
NorcantharidinPP2A2.9 - 105.34[8][9]
PP15.31[8]
PP54.18[6]
Endothall ThioanhydridePP2ANot specified[3]
PP1Not specified[3]

Table 1: IC50 Values of Endothall and Analogs against Protein Phosphatases.

Impact on Cellular Signaling Pathways

By inhibiting PP1 and PP2A, endothall can significantly alter the phosphorylation status of key proteins in various signaling pathways, leading to downstream functional consequences.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. PP2A is a known negative regulator of this pathway, dephosphorylating and inactivating key kinases such as MEK and ERK. Inhibition of PP2A by endothall is expected to lead to the sustained activation of the MAPK/ERK pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PP2A PP2A PP2A->MEK deP PP2A->ERK deP Endothall Endothall Endothall->PP2A

Endothall inhibits PP2A, leading to MAPK pathway activation.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. Akt, a central kinase in this pathway, is activated by phosphorylation. PP2A can dephosphorylate and inactivate Akt. Therefore, endothall-mediated inhibition of PP2A is predicted to enhance and prolong Akt signaling.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream PP2A PP2A PP2A->Akt deP Endothall Endothall Endothall->PP2A

Endothall enhances Akt signaling by inhibiting PP2A.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in development and disease, particularly cancer. In the absence of a Wnt signal, a "destruction complex," which includes PP2A, promotes the degradation of β-catenin. PP2A dephosphorylates β-catenin, making it a target for further phosphorylation and subsequent degradation. Inhibition of PP2A by endothall could potentially stabilize β-catenin, leading to its accumulation and the activation of Wnt target genes.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin DestructionComplex->beta_catenin P Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin->Ub_Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF (accumulates) PP2A PP2A PP2A->beta_catenin deP Endothall Endothall Endothall->PP2A Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Endothall may stabilize β-catenin by inhibiting PP2A.

Experimental Protocols

The following protocols provide a framework for studying the effects of endothall-disodium on protein phosphatase activity and downstream signaling pathways.

Preparation of Endothall-Disodium Stock Solution

Endothall-disodium is soluble in water.[10]

  • Materials:

    • Endothall-disodium salt (CAS No. 2164-07-0)

    • Nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of endothall-disodium salt in a sterile microcentrifuge tube.

    • Add the appropriate volume of nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the salt is completely dissolved.

    • Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a week.

In Vitro Protein Phosphatase Assay (Colorimetric - pNPP)

This assay measures the activity of phosphatases by detecting the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP).

pNPP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Phosphatase (PP1/PP2A) - Endothall dilutions - pNPP substrate - Assay buffer Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate Phosphatase with Endothall Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add pNPP Substrate to initiate reaction Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at RT or 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with NaOH) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data (Calculate % inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro pNPP phosphatase assay.
  • Materials:

    • Purified PP1 or PP2A enzyme

    • Endothall-disodium stock solution

    • p-Nitrophenyl phosphate (pNPP)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA)

    • Stop Solution (e.g., 1 M NaOH)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of endothall-disodium in the assay buffer.

    • In a 96-well plate, add 20 µL of the purified phosphatase solution to each well.

    • Add 20 µL of the endothall dilutions (or buffer for control) to the respective wells.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Prepare the pNPP substrate solution in the assay buffer (e.g., 10 mM).

    • Initiate the reaction by adding 20 µL of the pNPP solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Stop the reaction by adding 20 µL of the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each endothall concentration and determine the IC50 value.

Cell-Based Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the effect of endothall on the phosphorylation status of key signaling proteins like ERK and Akt in cultured cells.

Western_Blot_Workflow Start Start Cell_Culture Culture cells to ~80% confluency Start->Cell_Culture Treat_Cells Treat cells with Endothall for desired time Cell_Culture->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-pERK, anti-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

General workflow for Western blot analysis.
  • Materials:

    • Cultured cells of interest

    • Endothall-disodium stock solution

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of endothall-disodium for the desired time points. Include an untreated control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Conclusion

Endothall-disodium is a valuable tool for studying the roles of PP1 and PP2A in cellular processes. Its inhibitory activity, particularly against PP2A, has significant implications for various signaling pathways that are often dysregulated in diseases such as cancer. This technical guide provides a foundational understanding of endothall's mechanism, quantitative inhibitory data, and practical experimental protocols to facilitate further research and development in this area. The provided diagrams offer a visual representation of the potential downstream consequences of endothall's action, serving as a hypothesis-generating tool for future investigations.

References

An In-depth Technical Guide to the Molecular Interactions of Endothall-disodium in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothall-disodium, a dicarboxylic acid derivative, is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). This inhibition disrupts cellular signaling homeostasis, leading to a cascade of downstream effects, including cell cycle arrest, apoptosis, and the induction of the unfolded protein response. This technical guide provides a comprehensive overview of the molecular interactions of Endothall-disodium in biological systems, including quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways it modulates.

Molecular Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular mechanism of Endothall-disodium's biological activity is the inhibition of PP2A and PP1. These phosphatases are crucial for regulating a vast array of cellular processes by dephosphorylating key protein substrates. Endothall-disodium acts as a potent, time-dependent, and potentially irreversible inactivator of these enzymes.[1]

Quantitative Inhibition Data

The inhibitory potency of Endothall-disodium against PP2A and PP1 has been quantified, demonstrating a significant preference for PP2A.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)~90 nM[1][2]
Protein Phosphatase 1 (PP1)~5 µM[1][2]

Cellular Consequences of Protein Phosphatase Inhibition

The inhibition of PP1 and PP2A by Endothall-disodium leads to the hyperphosphorylation of numerous cellular proteins, triggering a series of events that culminate in cytotoxicity.

Cell Cycle Arrest

Endothall-disodium treatment induces a potent cell cycle arrest, primarily at the G2/M transition.[2] This is a direct consequence of the hyperphosphorylation of key cell cycle regulatory proteins that are normally dephosphorylated by PP2A. This arrest prevents cells from entering mitosis, ultimately leading to a cessation of proliferation.

Endothall_Cell_Cycle_Arrest Endothall-Induced G2/M Cell Cycle Arrest Endothall Endothall-disodium PP2A PP2A Endothall->PP2A Inhibition CDK1_CyclinB CDK1/Cyclin B (Active) PP2A->CDK1_CyclinB Dephosphorylation (Inhibition) G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest Blocked

Caption: Endothall-disodium inhibits PP2A, leading to hyperphosphorylation and activation of the CDK1/Cyclin B complex, which ultimately blocks the G2/M transition and causes cell cycle arrest.

Induction of Apoptosis

Prolonged exposure to Endothall-disodium triggers programmed cell death, or apoptosis.[2] This is a consequence of the sustained disruption of cellular signaling and the activation of pro-apoptotic pathways. The inhibition of PP2A can lead to the activation of caspases, the key executioners of apoptosis, and modulate the activity of the Bcl-2 family of proteins, which regulate mitochondrial integrity.

Endothall_Apoptosis Endothall-Induced Apoptosis Pathway Endothall Endothall-disodium PP2A PP2A Endothall->PP2A Inhibition Bcl2_Family Bcl-2 Family (Pro-apoptotic) PP2A->Bcl2_Family Regulation Mitochondria Mitochondria Bcl2_Family->Mitochondria Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Inhibition of PP2A by Endothall-disodium disrupts the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The inhibition of protein phosphatases can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. It is mediated by three main sensor proteins: PERK, IRE1, and ATF6. While direct studies on Endothall-disodium inducing markers of ER stress are not extensively documented, the inhibition of PP2A is known to be linked to ER stress.

UPR_Signaling Overview of the Unfolded Protein Response cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Misfolded_Proteins Accumulation of Misfolded Proteins PERK PERK Misfolded_Proteins->PERK Activates IRE1 IRE1 Misfolded_Proteins->IRE1 Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates Translation_Attenuation Translation Attenuation PERK->Translation_Attenuation Apoptosis_UPR Apoptosis PERK->Apoptosis_UPR Prolonged Stress Chaperone_Induction Chaperone Induction IRE1->Chaperone_Induction IRE1->Apoptosis_UPR Prolonged Stress ERAD ER-Associated Degradation (ERAD) ATF6->ERAD

Caption: Accumulation of misfolded proteins in the ER activates the three arms of the UPR (PERK, IRE1, ATF6), leading to adaptive responses or, under prolonged stress, apoptosis.

Other Cellular Effects
  • Disruption of Cellular Membranes: At higher concentrations, Endothall can cause damage to cellular membranes, leading to increased permeability and leakage of cellular contents.[3]

  • Inhibition of Protein and Lipid Synthesis: Reports suggest that Endothall can interfere with protein and lipid biosynthesis, although the precise molecular targets within these pathways are not fully elucidated.[3]

Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PP2A.

Materials:

  • Purified recombinant or native PP2A enzyme

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)

  • Endothall-disodium stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Endothall-disodium in the assay buffer.

  • In a 96-well plate, add the PP2A enzyme to each well.

  • Add the different concentrations of Endothall-disodium or a vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by reading the absorbance/fluorescence).

  • Measure the product formation using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each Endothall-disodium concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

PP2A_Inhibition_Assay_Workflow Workflow for PP2A Inhibition Assay Start Start Prep_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Endothall Dilutions) Start->Prep_Reagents Dispense_Enzyme Dispense PP2A Enzyme into 96-well Plate Prep_Reagents->Dispense_Enzyme Add_Inhibitor Add Endothall Dilutions or Vehicle Control Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Signal Measure Signal (Absorbance/Fluorescence) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for determining the inhibitory activity of Endothall-disodium against PP2A.

Cell Viability and Membrane Integrity Assay using Propidium Iodide (PI)

This flow cytometry-based assay assesses cell death by measuring the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

Materials:

  • Cells of interest

  • Cell culture medium

  • Endothall-disodium stock solution

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treat the cells with various concentrations of Endothall-disodium or a vehicle control for the desired time period.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cell pellet in a small volume of PBS.

  • Add the PI staining solution to the cell suspension and incubate for 5-15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry, exciting at 488 nm and detecting emission at ~617 nm.

  • Gate on the cell population based on forward and side scatter to exclude debris.

  • Quantify the percentage of PI-positive (dead) cells in each sample.

PI_Staining_Workflow Workflow for Propidium Iodide Cell Viability Assay Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Treat_Cells Treat Cells with Endothall or Vehicle Control Seed_Cells->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend_Cells Resuspend Cells in PBS Harvest_Cells->Resuspend_Cells Add_PI Add Propidium Iodide Staining Solution Resuspend_Cells->Add_PI Incubate_Dark Incubate in the Dark Add_PI->Incubate_Dark Flow_Cytometry Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry Quantify_Dead_Cells Quantify Percentage of PI-Positive (Dead) Cells Flow_Cytometry->Quantify_Dead_Cells End End Quantify_Dead_Cells->End

Caption: A procedural workflow for assessing cell viability and membrane integrity using propidium iodide staining and flow cytometry following Endothall-disodium treatment.

Future Directions and Research Opportunities

While the primary mechanism of Endothall-disodium's action is well-established, several areas warrant further investigation:

  • Structural Biology: Elucidating the crystal structure of Endothall-disodium in complex with PP1 and PP2A would provide invaluable insights into the specific molecular interactions and the basis for its selectivity.

  • -Omics Approaches: Transcriptomic and proteomic studies would offer a global view of the cellular response to Endothall-disodium, potentially identifying novel downstream targets and pathways.

  • Therapeutic Potential: Given its potent and selective inhibition of PP2A, a key tumor suppressor, the therapeutic potential of Endothall-disodium and its analogs in oncology is an area of active interest.[2]

  • Lipid and Protein Synthesis Inhibition: Further research is needed to identify the specific enzymes or pathways within lipid and protein synthesis that are inhibited by Endothall-disodium and to understand the contribution of this inhibition to its overall cytotoxicity.

Conclusion

Endothall-disodium is a powerful tool for studying the roles of PP1 and PP2A in a multitude of cellular processes. Its well-defined mechanism of action, coupled with its potent biological effects, makes it a valuable compound for researchers in cell biology, toxicology, and drug development. A thorough understanding of its molecular interactions is crucial for interpreting experimental results and for exploring its potential therapeutic applications. This guide provides a foundational understanding of these interactions, offering both quantitative data and practical experimental approaches to facilitate further research in this area.

References

Endothall-Disodium: An In-depth Technical Guide on its Effects on Plant Respiration and Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall-disodium, a salt of the dicarboxylic acid endothall, is a widely utilized contact herbicide, particularly for the management of submerged aquatic vegetation.[1][2] Its herbicidal mechanism is multifaceted, primarily centered on the inhibition of serine/threonine protein phosphatases, which triggers a cascade of cellular disruptions affecting respiration, photosynthesis, and overall cell integrity.[3][4] This technical guide provides a comprehensive overview of the current understanding of endothall-disodium's impact on plant physiological processes, with a focus on respiration and photosynthesis. It consolidates quantitative data, details experimental protocols, and visualizes the key molecular pathways and experimental workflows.

Primary Mechanism of Action: Protein Phosphatase Inhibition

The principal mode of action for endothall is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3][5] These enzymes are critical regulators of a vast number of cellular processes.[6] Endothall acts as a potent and selective inhibitor of PP2A, with a reported IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of 90 nM.[7] Its inhibition of PP1 is less potent, with an IC₅₀ of 5 µM.[7] This inhibition is described as time-dependent, suggesting that endothall may function as a slow, irreversible inactivator of these phosphatases.[6][7] The disruption of the sensitive balance between protein kinases and phosphatases leads to widespread dysregulation of signal transduction pathways, ultimately causing cell cycle arrest and cell death.[4]

cluster_0 Endothall-Disodium Action cluster_1 Cellular Consequences Endothall Endothall-Disodium PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Potent Inhibition (IC₅₀ = 90 nM) PP1 Protein Phosphatase 1 (PP1) Endothall->PP1 Less Potent Inhibition (IC₅₀ = 5 µM) Disrupted_Signaling Disrupted Signal Transduction PP2A->Disrupted_Signaling PP1->Disrupted_Signaling Cell_Cycle_Arrest Cell Cycle Arrest (Prometaphase) Disrupted_Signaling->Cell_Cycle_Arrest Altered_Gene_Expression Altered Gene Expression Disrupted_Signaling->Altered_Gene_Expression Metabolic_Disruption Metabolic Disruption Disrupted_Signaling->Metabolic_Disruption Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Altered_Gene_Expression->Cell_Death Metabolic_Disruption->Cell_Death

Figure 1: Primary mechanism of endothall-disodium via protein phosphatase inhibition.

Effects on Plant Respiration

Endothall-disodium's impact on plant respiration is complex and appears to be concentration-dependent. Research on the aquatic plant hydrilla has shown that endothall can reduce respiration at a concentration of 100 µM but stimulate it at 1000 µM.[8] It is postulated that endothall interferes with respiratory processes, which is supported by observations that its herbicidal effects are more pronounced in the dark, a condition where plants rely solely on respiration for energy.[9] This suggests that the inhibition of ATP production through respiration could be a key factor in its mode of action.[8] Some studies have reported moderate effects on the mitochondrial membrane potential in plant roots.[7]

Quantitative Data on Respiration
ParameterPlant SpeciesEndothall ConcentrationObserved EffectCitation
Respiration Rate Hydrilla (Hydrilla verticillata)100 µMReduced[8]
1000 µMStimulated[8]
Oxygen Consumption Cucumber (Cucumis sativus)Not specifiedSeverely reduced[10]
Heterotrophic Galium cell suspensionsNot specifiedNo effect observed[3]
Mitochondrial Membrane Potential Lemna root mitochondriaNot specifiedModerate effects (uncoupler activity)[3]
Plant rootsNot specifiedModerate effects[7]

Effects on Photosynthesis

While endothall-disodium does impact photosynthesis, it is not considered a primary inhibitor of the photosynthetic light reactions.[7] Studies measuring chlorophyll a fluorescence, a key indicator of photosystem II (PSII) efficiency, have shown that endothall has virtually no direct effect on this parameter.[7][8] This indicates that the initial light-harvesting and electron transport processes are not the primary targets.[7]

However, downstream photosynthetic activities are inhibited. For instance, in the aquatic plant hydrilla, endothall completely inhibited photosynthetic oxygen evolution after two hours of exposure.[7] This delayed inhibition suggests that the effect on photosynthesis is likely a secondary consequence of broader cellular damage, such as the disruption of respiration, loss of ATP production, and subsequent breakdown of cellular membranes.[7][8]

Quantitative Data on Photosynthesis
ParameterPlant SpeciesEndothall ConcentrationObserved EffectCitation
Photosynthetic Oxygen Evolution Hydrilla (Hydrilla verticillata)Not specifiedCompletely inhibited after 2 hours[7]
Chlorophyll a Fluorescence Hydrilla (Hydrilla verticillata)Not specifiedNo effect[8]
GeneralNot specifiedVirtually no direct effect[7]
Leaf Chlorophyll Content Arabidopsis thalianaIC₅₀ = 1.36 mMReduced[11][12]
Hill Reaction Isolated wheat thylakoidsNot specifiedLess affected[3]
Carbon Assimilation Galium plantsNot specifiedLess affected[3]

Secondary Effects

The primary inhibition of protein phosphatases leads to a cascade of secondary effects that contribute to the overall phytotoxicity of endothall-disodium.

  • Membrane Integrity: Endothall is recognized as a membrane-active compound.[13] It induces callose formation, leading to abnormal permeability, breakdown of the osmotic system, and rapid water loss, which manifests as wilting and tissue desiccation.[1][13] Studies on cucumber leaf disks have shown a gradual increase in ion leakage, reaching nearly 100% after 48 hours.[10]

  • Protein and Lipid Biosynthesis: Endothall has been shown to interfere with protein and lipid synthesis.[9][14] It can severely inhibit protein synthesis and affect the activity of enzymes like dipeptidase and proteinase.[7] Furthermore, it has been reported to inhibit the incorporation of malonic acid into lipids.[9][14] A 5 µg/L concentration of endothall caused an approximate 40% inhibition of malonic acid incorporation into the lipid fraction of hemp hypocotyl segments.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of endothall.

Measurement of Ion Leakage (Cellular Integrity)

This protocol, adapted from studies on cucumber leaf disks, measures the leakage of electrolytes from cells as an indicator of membrane damage.[10]

  • Plant Material: Leaf disks are excised from young, healthy plants (e.g., cucumber).

  • Incubation: Disks are washed and placed in a solution (e.g., deionized water or a buffered solution) containing the desired concentration of endothall-disodium. Control samples are placed in a solution without the herbicide.

  • Conductivity Measurement: The electrical conductivity of the solution is measured at regular time intervals (e.g., 2, 4, 6, 24, 48 hours) using a conductivity meter.

  • Total Ion Leakage: After the final time point, the samples are treated to induce 100% ion leakage (e.g., by boiling or freezing), and the conductivity is measured again to establish a maximum value.

  • Data Analysis: The percentage of ion leakage at each time point is calculated relative to the total ion leakage.

Photosynthetic Oxygen Evolution

This method quantifies the rate of photosynthesis by measuring the amount of oxygen produced by plant tissue.

  • Plant Material: Apical shoots of aquatic plants (e.g., hydrilla) are used.[8]

  • Treatment: Shoots are incubated in a solution with a known concentration of endothall-disodium for a specific duration (e.g., 2 hours).

  • Measurement: The plant material is placed in a sealed chamber of an oxygen electrode system (e.g., a Clark-type electrode) filled with a buffer solution.

  • Illumination: The chamber is illuminated with a light source of known intensity to stimulate photosynthesis.

  • Data Recording: The change in oxygen concentration in the chamber is recorded over time to determine the rate of oxygen evolution.

Respiration (Oxygen Consumption)

This protocol measures the rate of cellular respiration by quantifying oxygen consumption in the dark.

  • Plant Material: Plant tissues (e.g., cucumber leaf disks or heterotrophic cell suspensions) are prepared.[3][10]

  • Treatment: The tissue is treated with endothall-disodium as described for oxygen evolution.

  • Measurement: The treated tissue is placed in the chamber of an oxygen electrode system.

  • Dark Conditions: The entire system is kept in complete darkness to prevent photosynthesis.

  • Data Recording: The decrease in oxygen concentration is monitored over time to calculate the rate of respiration.

cluster_workflow Generalized Experimental Workflow cluster_assays Physiological Assays Start Plant Material Preparation (e.g., leaf disks, apical shoots) Treatment Incubation with Endothall-Disodium Start->Treatment Resp Respiration Assay (Oxygen Consumption, Dark) Treatment->Resp Parallel Assays Photo Photosynthesis Assay (O₂ Evolution, Light) Treatment->Photo Membrane Membrane Integrity Assay (Ion Leakage) Treatment->Membrane Data Data Collection & Analysis Resp->Data Photo->Data Membrane->Data

Figure 2: Generalized workflow for assessing endothall's physiological effects.

Conclusion

Endothall-disodium's herbicidal activity is initiated by the potent inhibition of protein phosphatase 2A. This primary action disrupts fundamental cellular signaling, leading to a cascade of secondary effects. While not a direct inhibitor of the photosynthetic light reactions, endothall-disodium effectively shuts down photosynthesis as a consequence of broader cellular collapse, which includes the disruption of respiration, loss of membrane integrity, and inhibition of essential biosynthetic pathways. The concentration-dependent effects on respiration highlight the complexity of its mode of action. This guide provides a foundational understanding for researchers investigating the intricate interactions of this herbicide with plant metabolic systems.

References

Unraveling the Cellular and Subcellular Consequences of Endothall-disodium Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-disodium, the disodium salt of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS Number: 129-67-9), is a widely utilized herbicide.[1][2] Beyond its agricultural applications, its specific molecular mechanism of action has garnered interest within the scientific community, particularly in the fields of cell biology and oncology. This technical guide provides an in-depth exploration of the cellular and subcellular responses elicited by Endothall-disodium exposure, with a focus on its molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular targets of Endothall are the serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3] This inhibitory action disrupts the delicate balance of protein phosphorylation, a critical regulatory mechanism for a vast array of cellular processes.

Quantitative Inhibition Data

The inhibitory potency of Endothall against PP2A and PP1 has been quantified, revealing a greater selectivity for PP2A.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)90 nM[3]
Protein Phosphatase 1 (PP1)5 µM[3]

Cellular and Subcellular Responses to Endothall-disodium Exposure

The inhibition of PP1 and PP2A by Endothall-disodium triggers a cascade of downstream cellular events, culminating in cytotoxicity. These responses include disruption of the cell cycle, disorganization of the microtubule cytoskeleton, and the potential induction of endoplasmic reticulum (ER) stress.

Disruption of Cell Cycle and Microtubule Dynamics

A significant consequence of Endothall-disodium exposure is the perturbation of the cell division cycle. Studies have demonstrated that Endothall can distort the orientation of the cell division plane and disrupt microtubule spindle structures, leading to a cell cycle arrest in prometaphase.[3] This effect is a direct consequence of the hyperphosphorylation of microtubule-associated proteins that are normally regulated by PP2A.

Endothall Endothall-disodium PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibition MicrotubuleProteins Microtubule-Associated Proteins (Phosphorylated) PP2A->MicrotubuleProteins Dephosphorylation MicrotubuleOrganization Disrupted Microtubule Organization MicrotubuleProteins->MicrotubuleOrganization Spindle Malformed Mitotic Spindle MicrotubuleOrganization->Spindle CellCycleArrest Prometaphase Arrest Spindle->CellCycleArrest

Endothall-induced cell cycle arrest pathway.
Potential for Endoplasmic Reticulum (ER) Stress

While direct studies are limited, the inhibition of PP2A is known to be linked to endoplasmic reticulum (ER) stress.[3] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring ER homeostasis. Key markers of ER stress include the upregulation of chaperone proteins like GRP78 (Glucose-Regulated Protein 78) and the transcription factor CHOP (C/EBP homologous protein), which can mediate apoptosis under prolonged stress.[4][5] The inhibition of PP2A by Endothall-disodium could indirectly activate the UPR.[3]

Endothall Endothall-disodium PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibition UPR Unfolded Protein Response (UPR) PP2A->UPR Indirect Activation GRP78 GRP78 Expression UPR->GRP78 CHOP CHOP Expression UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Potential pathway of Endothall-induced ER stress.
Effects on Mitochondrial Membrane Potential

Some studies suggest that Endothall can have moderate effects on the mitochondrial membrane potential in plant roots.[3] However, in animal studies, mitochondrial ATPase activity remained unaffected.[3] Further investigation is required to fully elucidate the impact of Endothall-disodium on mitochondrial function in mammalian cells.

Quantitative Toxicity Data

The toxicity of Endothall-disodium has been evaluated in various in vivo and in vitro systems.

Test SystemEndpointValueReference
Rats (oral)LD5051 mg/kg[1]
Guinea Pigs (oral)LD50250 mg/kg[1]
Rats (dermal)LD50750 mg/kg[1]
Rabbits (dermal)LD50100 mg/kg[1]
Fish (various species)96-hr LC50100-500 ppm[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular and subcellular responses to Endothall-disodium exposure.

cluster_0 Cellular Assays cluster_1 Molecular Assays Cytotoxicity Cytotoxicity Assay (MTT) MitoPotential Mitochondrial Potential (JC-1 Assay) MicrotubuleStaining Microtubule Staining (Immunofluorescence) PPaseAssay Protein Phosphatase Activity Assay ERStressWB ER Stress Western Blot Start Endothall-disodium Exposure Start->Cytotoxicity Start->MitoPotential Start->MicrotubuleStaining Start->PPaseAssay Start->ERStressWB

Experimental workflow for assessing Endothall's effects.
Protein Phosphatase 2A (PP2A) Activity Assay (Colorimetric)

This protocol is adapted for a 96-well plate format and utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[6][7]

Materials:

  • Purified PP2A enzyme

  • Endothall-disodium

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% β-mercaptoethanol)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Endothall-disodium in the Assay Buffer.

  • In a 96-well plate, add 20 µL of the appropriate Endothall-disodium dilution or vehicle control to each well.

  • Add 20 µL of diluted PP2A enzyme to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each Endothall-disodium concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assessment using MTT Assay

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Endothall-disodium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Endothall-disodium for 24-72 hours.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes at room temperature with shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the LD50 value.

Measurement of Mitochondrial Membrane Potential using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[10]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • Endothall-disodium

  • JC-1 dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., chamber slides or 6-well plates).

  • Treat cells with Endothall-disodium for the desired time. Include a positive control group treated with FCCP.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope (observing the shift from red to green fluorescence) or a flow cytometer to quantify the ratio of red to green fluorescence.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells.[11][12]

Materials:

  • Mammalian cell line grown on coverslips

  • Endothall-disodium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse or rabbit)

  • Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with Endothall-disodium.

  • Wash the cells with PBS and fix them with the chosen fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Western Blotting for ER Stress Markers (GRP78 and CHOP)

This technique is used to detect and quantify the expression levels of GRP78 and CHOP proteins.[4][13]

Materials:

  • Mammalian cell line

  • Endothall-disodium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-GRP78 and anti-CHOP

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Endothall-disodium.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Endothall-disodium exerts its primary cytotoxic effects through the potent inhibition of protein phosphatase 2A. This leads to a cascade of cellular and subcellular disruptions, most notably cell cycle arrest at prometaphase and disorganization of the microtubule network. The potential for Endothall-disodium to induce ER stress as a secondary consequence of PP2A inhibition warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate molecular mechanisms of Endothall-disodium and to assess its potential applications in various fields of biomedical research.

References

In-Depth Technical Guide: Environmental Fate and Degradation of Endothall-Disodium in Aquatic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a widely utilized contact herbicide for the control of submersed aquatic weeds and algae. Its disodium salt formulation is favored for its efficacy and relatively rapid degradation in the aquatic environment. Understanding the environmental fate and degradation pathways of Endothall-disodium is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current scientific understanding of Endothall-disodium's behavior in aquatic systems, including its physicochemical properties, abiotic and biotic degradation processes, and potential for bioaccumulation.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. Endothall is a relatively water-soluble compound, a characteristic that influences its distribution and persistence in aquatic environments. It is available in different salt formulations, with the disodium and dipotassium salts being common for aquatic applications. These salts readily dissociate in water to release the active endothall acid.[1]

Table 1: Physicochemical Properties of Endothall

PropertyValueReference(s)
Chemical FormulaC₈H₁₀O₅[2]
Molecular Weight186.16 g/mol [2]
Water Solubility100,000 mg/L at 20°C[3]
Log Kₒw (Octanol-Water Partition Coefficient)-0.5 to -2.3[3]
Vapor Pressure1.9 x 10⁻⁶ mmHg at 25°C[2]
pKapKa₁ = 3.4, pKa₂ = 6.7[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are generally not considered significant pathways for the dissipation of endothall in aquatic systems.

Hydrolysis: Endothall is stable to hydrolysis under typical environmental pH conditions.[3] One study by a manufacturer indicated that while technical endothall is stable at pH 5 and 9, it has a very long half-life of 2825 days at pH 7.[3]

Photolysis: Endothall is also generally reported to be stable to photolysis.[3] However, one study noted a photolytic half-life of less than 24 hours at pH 5 under xenon lamp exposure, though the degradation products could not be accounted for. In contrast, the same study found it to be stable at pH 7 and 9.[3]

Biotic Degradation

The primary mechanism for the breakdown of endothall in aquatic environments is microbial degradation.[4][5] This process is influenced by several factors, including the presence of aerobic or anaerobic conditions, temperature, and the composition of the microbial community.

Aerobic Degradation

Under aerobic conditions, endothall is rapidly biodegraded by aquatic microorganisms.[6] The degradation process typically involves an initial lag phase, during which the microbial population capable of degrading endothall proliferates. This is followed by a period of rapid breakdown. The half-life of endothall under aerobic conditions in water is generally reported to be about one week or less.[3][6] The presence of sediment is crucial for this process, as it provides a habitat for the degrading microorganisms.[4] Studies have shown that in the absence of sediment, endothall degradation is significantly slower.[4] The rate of degradation is also positively correlated with water temperature.[5]

Anaerobic Degradation

Under anoxic (anaerobic) conditions, the biodegradation of endothall is considerably slower. The reported half-life for the dipotassium salt of endothall in water under anaerobic conditions is approximately 10 days.[3] In some cases, only a 28% reduction in endothall concentration was observed after 30 days in anoxic water.[3]

Degradation Pathway

The microbial degradation of endothall begins with the cleavage of the oxabicyclo ring structure. The resulting intermediates are then further metabolized through common biochemical pathways, such as the tricarboxylic acid (TCA) cycle.[3] The primary breakdown product identified is glutamic acid, which is a readily utilized amino acid by microorganisms.[4][5] Other minor metabolites that have been reported include aspartic acid, citric acid, and alanine.[3]

Endothall_Degradation_Pathway Endothall Endothall-disodium Endothall_Acid Endothall Acid Endothall->Endothall_Acid Dissociation in water Ring_Cleavage Oxabicyclo Ring Cleavage (Microbial Action) Endothall_Acid->Ring_Cleavage Intermediates Intermediate Products Ring_Cleavage->Intermediates TCA_Cycle Tricarboxylic Acid (TCA) Cycle Intermediates->TCA_Cycle Metabolites Primary Metabolite: Glutamic Acid Minor Metabolites: Aspartic Acid, Citric Acid, Alanine TCA_Cycle->Metabolites Mineralization CO2 + H2O + Biomass Metabolites->Mineralization

Figure 1: Generalized microbial degradation pathway of Endothall in aquatic systems.

Environmental Fate

The fate of endothall in aquatic systems is governed by a combination of its physicochemical properties and its susceptibility to degradation.

Sorption to Sediment

Endothall has a very low octanol-water partition coefficient (Kow), indicating a low potential for sorption to suspended solids and sediments.[3] The soil adsorption coefficient (Koc) has been measured to be less than 2, which suggests high mobility in soil and sediment.[6] However, some studies have indicated an initial rapid, temporary adsorption to sediments, which is then followed by microbial degradation.[3] The characteristics of the sediment, such as organic matter content and the existing microbial populations, can influence the extent of this temporary sorption and subsequent degradation.[7]

Bioaccumulation

Due to its high water solubility and low Kow, endothall is not expected to significantly bioaccumulate in aquatic organisms.[3] The bioconcentration factor (BCF) for endothall in bluegill sunfish has been measured to be less than 1.[2] Other studies have reported BCFs ranging from 0.003 to 0.008 in bluegills and a BCF of 10 for mosquitofish.[3] Overall, the available data suggest a low potential for bioaccumulation in the aquatic food web.

Table 2: Summary of Endothall Degradation Half-Lives in Aquatic Systems

ConditionHalf-LifeReference(s)
Aerobic Water~1 week or less[3][6]
Anaerobic Water~10 days[3]
Pond Water (autoclaved)No significant degradation after 9 days[3]
Pond Water (non-autoclaved)50% degradation after 4 days[3]
Experimental Greenhouse Pools4 days[3]
Irrigation Supply Ponds12 days[3]
Soil (Clay)4-5 days[8]
Soil (High Organic Content)9 days[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of chemicals. The following sections outline general methodologies for key experiments related to the environmental fate of endothall.

Degradation Studies

Degradation_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Water_Sample Collect Water/Sediment Samples Spiking Spike with Endothall Water_Sample->Spiking Incubation Incubate under Controlled Conditions (Aerobic/Anaerobic, Temp, Light) Spiking->Incubation Sampling Collect Subsamples at Time Intervals Incubation->Sampling Extraction Extract Endothall Sampling->Extraction Derivatization Derivatize Endothall (e.g., for GC analysis) Extraction->Derivatization Quantification Quantify Endothall Concentration (GC/MS, LC/MS) Derivatization->Quantification Degradation_Curve Plot Concentration vs. Time Quantification->Degradation_Curve Metabolite_ID Identify Degradation Products Quantification->Metabolite_ID Half_Life Calculate Half-Life (t½) Degradation_Curve->Half_Life

Figure 2: General workflow for an aquatic degradation study of Endothall.

A common approach for studying the degradation of endothall in aquatic systems involves laboratory microcosm or mesocosm experiments.[9]

  • Test System Preparation: Water and sediment samples are collected from a relevant aquatic environment. Microcosms (e.g., flasks) or larger mesocosms are set up with known volumes of water and amounts of sediment.

  • Spiking: A known concentration of Endothall-disodium is added to the test systems.

  • Incubation: The systems are incubated under controlled conditions of temperature, light (or dark for photolysis studies), and aeration (for aerobic vs. anaerobic studies).

  • Sampling: Water and/or sediment samples are collected at predetermined time intervals.

  • Extraction and Analysis: The concentration of endothall in the samples is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6][10][11][12] EPA Method 548.1 is a validated GC/MS method for the determination of endothall in drinking water.[6][10] This method involves the derivatization of endothall to its dimethyl ester prior to analysis.[10]

  • Data Analysis: The concentration of endothall is plotted against time to determine the degradation kinetics and calculate the half-life. Degradation products can also be identified using mass spectrometry.

Sorption Studies

The "batch equilibrium" method is a standard procedure to determine the sorption of herbicides to sediment.[13][14][15][16]

  • Sediment Preparation: Sediment samples are collected, sieved, and characterized for properties such as organic carbon content, particle size distribution, and pH.

  • Equilibration: A known mass of sediment is mixed with a known volume of an aqueous solution containing a specific concentration of endothall.

  • Shaking: The sediment-water slurries are agitated for a predetermined period to reach equilibrium.

  • Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of endothall remaining in the aqueous phase is measured.

  • Calculation: The amount of endothall sorbed to the sediment is calculated by the difference between the initial and final aqueous concentrations. The sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are then determined.

Sorption_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Sediment_Prep Prepare and Characterize Sediment Mixing Mix Sediment and Endothall Solution Sediment_Prep->Mixing Endothall_Sol Prepare Endothall Solution Endothall_Sol->Mixing Equilibration Equilibrate by Shaking Mixing->Equilibration Separation Separate Solid and Liquid Phases (Centrifugation) Equilibration->Separation Aqueous_Analysis Analyze Endothall in Aqueous Phase Separation->Aqueous_Analysis Sorption_Calc Calculate Sorbed Amount Aqueous_Analysis->Sorption_Calc Kd_Koc_Calc Calculate Kd and Koc Sorption_Calc->Kd_Koc_Calc

Figure 3: Workflow for a batch equilibrium sorption study.
Bioaccumulation Studies

The potential for a chemical to bioaccumulate in fish is typically assessed following standardized guidelines, such as the OECD Test Guideline 305.[3][4][5][10][11]

  • Test Organism: A suitable fish species (e.g., bluegill sunfish, rainbow trout) is selected and acclimated to laboratory conditions.

  • Exposure Phase: Fish are exposed to a constant, low concentration of endothall in a flow-through system for a specified period (e.g., 28 days).

  • Depuration Phase: After the exposure phase, the fish are transferred to clean, endothall-free water for a depuration period.

  • Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

  • Analysis: The concentration of endothall in the fish tissue and water is determined.

  • Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the endothall concentration in the fish to the concentration in the water at steady-state.

Conclusion

The environmental fate of Endothall-disodium in aquatic systems is primarily driven by microbial degradation. Abiotic processes such as hydrolysis and photolysis are generally not significant. The herbicide has a low potential for sorption to sediment and does not significantly bioaccumulate in aquatic organisms. The rate of degradation is influenced by environmental factors, with aerobic conditions and warmer temperatures favoring more rapid breakdown. A thorough understanding of these processes, supported by robust experimental data, is essential for the responsible management of this widely used aquatic herbicide.

References

Microbial Degradation Pathways of Endothall-Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a widely utilized herbicide, undergoes microbial degradation as its primary route of dissipation in the environment. This technical guide provides a comprehensive overview of the microbial degradation pathways of the disodium salt of endothall. While the complete enzymatic pathway is not fully elucidated in publicly available literature, this document synthesizes existing research to present a putative pathway, detailing the key microorganisms, metabolic intermediates, and relevant biochemical transformations. This guide also includes a compilation of quantitative data on endothall's environmental persistence and detailed experimental protocols for the study of its microbial degradation. Visualizations of the proposed metabolic pathway and experimental workflows are provided to facilitate understanding.

Introduction

Endothall is a selective contact herbicide used for the control of a broad spectrum of aquatic and terrestrial weeds.[1] Its chemical name is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[1][2] In commercial formulations, it is often supplied as its disodium salt, which readily dissociates in water to the active endothall acid. The environmental fate of endothall is of significant interest, with microbial biodegradation being the principal mechanism of its removal from soil and aquatic systems.[3][4] Understanding the microbial processes that govern its degradation is crucial for assessing its environmental impact and for the development of potential bioremediation strategies.

This guide focuses on the core microbial degradation pathways of endothall-disodium, providing a technical resource for researchers in environmental science, microbiology, and biochemistry.

Microorganisms Involved in Endothall Degradation

The primary microorganisms responsible for the degradation of endothall are bacteria. Several studies have highlighted the role of soil and aquatic bacteria in utilizing endothall as a source of carbon and energy.

Notably, species from the genus Arthrobacter have been identified as capable of degrading endothall.[4] Arthrobacter are common soil bacteria known for their diverse metabolic capabilities, including the degradation of various xenobiotic compounds. It is hypothesized that these bacteria possess the specific enzymatic machinery required to initiate the breakdown of the stable 7-oxabicyclo[2.2.1]heptane structure of endothall.

Biochemical Degradation Pathway of Endothall

The complete enzymatic pathway for the microbial degradation of endothall has not been definitively established. However, based on the identification of key metabolites, a putative pathway can be proposed. The central steps in this proposed pathway are the initial cleavage of the ether linkage in the bicyclic structure, followed by further oxidation and rearrangement to yield metabolites that can enter central metabolic pathways.

Proposed Pathway from Endothall to Central Metabolism

The degradation is initiated by the hydrolytic cleavage of the ether bond of the endothall molecule. This is a critical step as the 7-oxabicyclo[2.2.1]heptane structure is relatively stable. This reaction is likely catalyzed by a specialized hydrolase or etherase. The opening of the ring would result in a substituted cyclohexane derivative. Subsequent oxidation and decarboxylation reactions are proposed to lead to the formation of glutamic acid, a key intermediate that has been experimentally identified.[2][5][6] Glutamic acid can then be readily assimilated by microorganisms and enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.

Minor metabolic products such as aspartic acid, citric acid, and alanine have also been reported, suggesting the existence of side pathways or further metabolism of glutamic acid.[6]

Endothall_Degradation_Pathway Endothall Endothall-disodium (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, disodium salt) Intermediate1 Putative Intermediate (cis-1,2-dihydroxy-cyclohexane-4,5-dicarboxylic acid) Endothall->Intermediate1 Ether Hydrolase (Putative) Intermediate2 Putative Keto-acid Intermediate Intermediate1->Intermediate2 Dehydrogenase(s) GlutamicAcid Glutamic Acid Intermediate2->GlutamicAcid Transaminase(s) & Decarboxylase(s) TCA_Cycle TCA Cycle GlutamicAcid->TCA_Cycle Transamination/ Deamination CO2_H2O CO2 + H2O (Mineralization) TCA_Cycle->CO2_H2O Experimental_Workflow A Environmental Sample (Soil/Water) B Enrichment Culture (BSM + Endothall) A->B C Isolation of Pure Cultures (Agar Plates) B->C D Pure Isolate C->D E Degradation Assay (Liquid Culture) D->E F Time-course Sampling E->F G Analytical Quantification (HPLC-MS / GC-MS) F->G H Data Analysis (Degradation Kinetics) G->H

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis and Properties of Endothall-disodium

This technical guide provides a comprehensive overview of Endothall-disodium, covering its chemical synthesis, physicochemical properties, biological mechanism of action, and relevant experimental protocols. The information is intended for professionals in research and development who require detailed technical data on this compound.

Chemical Synthesis

The industrial synthesis of Endothall-disodium is a multi-step process that begins with common starting materials. The core endothall structure is created via a Diels-Alder reaction, followed by reduction and neutralization to yield the final disodium salt.

Experimental Protocol: Synthesis of Endothall-disodium

The synthesis of Endothall-disodium involves three primary stages:

  • Diels-Alder Cycloaddition: Furan reacts with maleic anhydride in a Diels-Alder cycloaddition to form the bicyclic adduct, 3,6-endoxohexahydrophthalic anhydride. This reaction is typically conducted in the liquid phase at approximately 35°C and atmospheric pressure. Isopropyl ether may be used as a reaction diluent, and a catalyst is generally not required for this step. The reaction time is about 7 hours.

  • Reduction: The resulting anhydride intermediate is then reduced, often through hydrogenation, to yield the saturated dicarboxylic acid, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, commonly known as endothall acid.

  • Neutralization: Finally, the endothall acid is neutralized with a sodium base, such as sodium hydroxide, to produce the water-soluble Endothall-disodium salt.

G furan Furan diels_alder Diels-Alder Reaction furan->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder intermediate 3,6-endoxohexahydrophthalic anhydride diels_alder->intermediate reduction Reduction (Hydrogenation) intermediate->reduction endothall_acid Endothall Acid reduction->endothall_acid neutralization Neutralization endothall_acid->neutralization naoh Sodium Hydroxide naoh->neutralization product Endothall-disodium neutralization->product

Caption: Chemical synthesis workflow for Endothall-disodium.

Physicochemical and Biological Properties

Endothall-disodium is the salt form of endothall acid. In aqueous environments, it dissociates to the active endothall acid, which is responsible for its biological activity.[1] It is classified as a selective contact herbicide.[2][3]

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties for endothall acid, the active form of Endothall-disodium.

PropertyValueReference(s)
IUPAC Name 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid[4]
CAS Number 129-67-9 (Disodium salt); 145-73-3 (Acid)
Molecular Formula C₈H₁₀O₅ (Acid)
Molecular Weight 186.16 g/mol (Acid); 230.13 g/mol (Disodium salt)
Appearance Colorless or white crystalline solid[4]
Water Solubility 100,000 mg/L at 20°C (Acid)[4]
Other Solubilities Soluble in methanol, acetone, DMSO; Insoluble in benzene.[5]
Stability Stable to light and weak acids/bases. Decomposes >90°C.[6]
Log Kₒw -0.87[6]
Half-Life (Aquatic) < 10 days; primarily via microbial degradation.[2][4]

Mechanism of Action

The primary herbicidal mechanism of endothall is the inhibition of protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).

  • PP2A Inhibition: Endothall is a potent inhibitor of PP2A with an IC₅₀ of 90 nM.

  • PP1 Inhibition: It is a weaker inhibitor of PP1, with an IC₅₀ of 5 µM.

This inhibition disrupts the phosphorylation state of numerous regulatory proteins, leading to a cascade of downstream effects. The key consequences include interference with protein and lipid biosynthesis, disruption of cell membrane integrity, and altered respiratory processes.[2][3] This ultimately results in contact-type cellular damage and plant death.[3] Studies have shown that endothall's impact is greater in the dark, suggesting it acts as a respiratory inhibitor.[4]

G endothall Endothall Acid inhibition Inhibition endothall->inhibition pp2a Protein Phosphatase 2A (PP2A) Protein Phosphatase 1 (PP1) hyperphosphorylation Hyperphosphorylation of Regulatory Proteins pp2a->hyperphosphorylation Dephosphorylation (Blocked) inhibition->pp2a effects Downstream Cellular Effects hyperphosphorylation->effects protein_synthesis Inhibited Protein Synthesis effects->protein_synthesis lipid_synthesis Inhibited Lipid Synthesis effects->lipid_synthesis membrane_disruption Cell Membrane Disruption effects->membrane_disruption cell_death Cell Death protein_synthesis->cell_death lipid_synthesis->cell_death membrane_disruption->cell_death

Caption: Endothall's mechanism of action via protein phosphatase inhibition.

Toxicological Profile

Endothall is classified by the U.S. EPA as a Toxicity Class II agent, indicating moderate toxicity.[6] The disodium salt is generally less acutely toxic than the parent acid.

Data Presentation: Acute Toxicity of Endothall-disodium
TestSpeciesRouteLD₅₀ ValueReference(s)
Acute LD₅₀RatOral51 mg/kg[6]
Acute LD₅₀Guinea PigOral250 mg/kg[6]
Acute LD₅₀RatDermal750 mg/kg[6]
Acute LD₅₀RabbitDermal100 mg/kg[6]

Analytical Methodology

The standard method for the detection of endothall in drinking water is EPA Method 548.1. This method uses gas chromatography coupled with mass spectrometry (GC/MS) or a flame ionization detector (FID).

Experimental Protocol: EPA Method 548.1

  • Sample Preparation: A 100 mL water sample is collected. If residual chlorine is present, it is quenched with sodium thiosulfate.[6]

  • Solid Phase Extraction (SPE): The sample is passed through a liquid-solid extraction cartridge containing a tertiary amine anion exchanger. This step isolates endothall from the aqueous matrix.[6]

  • Elution & Derivatization: The captured endothall is eluted from the cartridge with acidic methanol. Methylene chloride is added as a co-solvent, and the mixture is heated to form the dimethyl ester of endothall. This derivatization is necessary to make the molecule volatile for GC analysis.[6]

  • Liquid-Liquid Extraction: The derivative is partitioned into methylene chloride after the addition of salted reagent water.[6]

  • Concentration: The methylene chloride extract is concentrated to a final volume of 1 mL using a nitrogen purge.[6]

  • GC/MS Analysis: The concentrated extract is injected into a GC/MS system for separation and quantification. An internal standard is used to ensure accuracy.[6]

G start 100 mL Water Sample spe Solid Phase Extraction (Anion Exchange Cartridge) start->spe elution Elution with Acidic Methanol spe->elution derivatization Derivatization (Esterification) elution->derivatization partition Partition into Methylene Chloride derivatization->partition concentration Concentration (Nitrogen Purge) partition->concentration analysis GC/MS or GC/FID Analysis concentration->analysis

Caption: Analytical workflow for Endothall detection (EPA Method 548.1).

References

Endothal-Disodium Structure-Activity Relationship: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Principles Governing the Biological Activity of Endothal and its Analogs as Protein Phosphatase Inhibitors.

Introduction

Endothal, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a molecule of significant interest in both agriculture and biomedical research.[1] While widely recognized for its use as a terrestrial and aquatic herbicide, its potent inhibitory activity against serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A), has garnered increasing attention for its potential therapeutic applications, including in oncology.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of endothal-disodium and its analogs, offering researchers, scientists, and drug development professionals a detailed resource to inform further investigation and development.

The core scaffold of endothal is structurally related to cantharidin, a natural toxin known for its potent inhibition of PP1 and PP2A.[3] This guide will delve into the key structural features of the endothal molecule that are critical for its biological activity, drawing on data from studies of endothal itself and its close structural relatives. We will present quantitative data on the inhibitory potency of various analogs, detail the experimental protocols used to generate this data, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

The primary mechanism of action for endothal and its analogs is the inhibition of serine/threonine protein phosphatases, with a notable selectivity for PP2A over other phosphatases like PP1.[2][3] PP2A is a crucial enzyme that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis, by dephosphorylating key protein substrates. By inhibiting PP2A, endothal disrupts these fundamental cellular functions, leading to downstream effects such as cell cycle arrest and programmed cell death. This inhibitory action is the basis for both its herbicidal properties and its potential as an anti-cancer agent. The anticancer agent LB-100, for instance, is a prodrug that hydrolyzes in the body to form endothal, which is then responsible for the observed PP2A inhibition and pharmacological activity.[2]

The 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid core of endothal is the key pharmacophore responsible for this inhibitory activity. The two carboxylic acid groups are thought to chelate the metal ions in the active site of the phosphatase, effectively blocking substrate access and inactivating the enzyme.[3]

Structure-Activity Relationship (SAR) Studies

The biological activity of endothal analogs is highly dependent on the specific stereochemistry and substitutions on the core 7-oxabicyclo[2.2.1]heptane scaffold. While extensive SAR studies on a wide range of endothal analogs are not abundantly available in the public domain, valuable insights can be gleaned from studies on the closely related norcantharidin analogs and a limited number of endothal derivatives.

Key Structural Features for Activity:
  • The 7-Oxabicyclo[2.2.1]heptane Core: This rigid bicyclic structure is essential for orienting the functional groups in the correct conformation to bind to the active site of the protein phosphatase.

  • The Dicarboxylic Acid Moiety: The two carboxylic acid groups are critical for activity, likely through their interaction with the catalytic center of the phosphatase. The relative stereochemistry of these groups influences potency.

  • Substitutions on the Bicyclic Ring: Modifications to the carbon skeleton of the bicyclic system can significantly impact activity. For example, the presence and nature of substituents can affect the molecule's lipophilicity, cell permeability, and binding affinity.

Quantitative SAR Data

The following table summarizes the available quantitative data for endothal and its analogs as protein phosphatase inhibitors. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

CompoundTargetIC50 (µM)Reference
EndothalPP2A0.095[2]
LB-100 (hydrolyzes to Endothal)PP2A0.59 (apparent, after heating)[2]
Endothal thioanhydridePP1/PP2APotent inhibitor (in vivo)[4]
Compound 28a (Endothal derivative)PP50.9[5]
Compound 28a (Endothal derivative)PP2A33.8[5]

Experimental Protocols

A fundamental technique for assessing the inhibitory activity of endothal analogs is the protein phosphatase inhibition assay. The Malachite Green Phosphatase Assay is a common and reliable colorimetric method for this purpose.

Malachite Green Protein Phosphatase Inhibition Assay

Principle: This assay measures the amount of free phosphate released from a substrate (e.g., a phosphopeptide) by the action of a protein phosphatase. The released phosphate forms a colored complex with malachite green and molybdate, and the intensity of the color is proportional to the phosphatase activity. The inhibitory effect of a compound is determined by measuring the reduction in color formation in its presence.

Materials:

  • Purified Protein Phosphatase (e.g., PP2A)

  • Phosphopeptide substrate

  • Malachite Green Reagent

  • Ammonium Molybdate Solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the phosphopeptide substrate in the assay buffer.

    • Prepare serial dilutions of the endothal analog to be tested in the assay buffer.

    • Prepare the Malachite Green working solution by mixing the Malachite Green Reagent and Ammonium Molybdate Solution according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Endothal analog solution (at various concentrations) or vehicle control

      • Purified Protein Phosphatase solution

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the phosphopeptide substrate solution to each well to start the reaction.

    • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Develop Color:

    • Add the Malachite Green working solution to each well to stop the reaction and initiate color development.

    • Incubate at room temperature for 15-20 minutes.

  • Measure Absorbance:

    • Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the endothal analog compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

Signaling Pathway

G This compound Signaling Pathway cluster_0 This compound Signaling Pathway Endothal This compound PP2A Protein Phosphatase 2A (PP2A) Endothal->PP2A Inhibits SubstrateP Phosphorylated Substrate PP2A->SubstrateP Dephosphorylates Substrate Dephosphorylated Substrate SubstrateP->Substrate Cellular_Processes Cellular Processes (Cell Cycle, Apoptosis, etc.) Substrate->Cellular_Processes Regulates

Caption: Inhibition of PP2A by this compound.

Experimental Workflow

G Protein Phosphatase Inhibition Assay Workflow cluster_0 Protein Phosphatase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate) C->D E Incubation D->E F Stop Reaction & Color Development (Add Malachite Green Reagent) E->F G Measure Absorbance (620-650 nm) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Workflow for the Malachite Green Assay.

Conclusion

The 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid scaffold of this compound represents a potent and valuable pharmacophore for the inhibition of protein phosphatase 2A. The structure-activity relationships, while not exhaustively explored for a wide range of endothal analogs, indicate the critical importance of the bicyclic core and the dicarboxylic acid functionality for potent inhibitory activity. The insights gained from related cantharidin and norcantharidin analogs provide a strong foundation for the rational design of novel endothal-based inhibitors with improved potency, selectivity, and therapeutic potential. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery, chemical biology, and agricultural science, facilitating further exploration of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for Endothal-disodium in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed standard operating procedures for the use of Endothal-disodium in a laboratory environment. This document covers chemical properties, safety protocols, experimental procedures, and relevant data to ensure safe and effective use in research and development.

Chemical and Physical Properties

This compound is the disodium salt of Endothall, a dicarboxylic acid and a member of the 7-oxabicyclo[2.2.1]heptane family.[1][2][3] It is primarily known as a potent inhibitor of protein phosphatase 2A (PP2A).[1][4][5]

PropertyValueReferences
Chemical Name Disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate[2]
Synonyms Endothal disodium salt, Disodium endothall[2]
CAS Number 129-67-9 (for disodium salt)[2]
Molecular Formula C₈H₈Na₂O₅[6]
Molecular Weight 230.12 g/mol [6]
Appearance White to off-white solid/colorless crystals[7][8]
Solubility Soluble in water (100 g/kg at 20°C)[2][8]
Stability Stable up to 90°C, above which it slowly converts to its anhydride. Stable in light and weak acidic or alkaline media.[2][7]

Safety, Handling, Storage, and Disposal

Warning: Endothal and its salts are moderately to highly toxic and should be handled with care.[2][9]

2.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[8][9][10] Ingestion of large amounts can be fatal and may cause corrosive injury to the gastrointestinal tract.[1][2]

  • Irritation: Causes serious and potentially irreversible eye damage and skin irritation.[2][8][9][11][12] May cause respiratory tract irritation.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8][12]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[8][12]

    • Respiratory Protection: Use in a well-ventilated area or under a laboratory fume hood to avoid inhaling dust or aerosols.[8] If ventilation is inadequate, a NIOSH-approved respirator is required.[8]

2.2. First Aid Measures

  • If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.[8][10]

  • If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of soap and water for 15-20 minutes.[8][10][12]

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[8][10][12]

  • If Inhaled: Move person to fresh air. If the person is not breathing, call for emergency medical assistance and give artificial respiration.[8][10][12]

2.3. Handling and Storage

  • Handling: Avoid contact with skin and eyes.[8] Do not breathe dust or aerosols.[10][11] Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10][13] Store locked up.[10][13]

2.4. Disposal

  • Pesticide wastes are acutely hazardous.[11] Dispose of waste material in accordance with federal, state, and local regulations.[13] Contact a licensed professional waste disposal service.[8] Do not allow the product to enter drains or waterways.[8][11]

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep Assess Hazards (Review SDS) ppe Don Appropriate PPE - Goggles - Gloves - Lab Coat prep->ppe hood Work in Fume Hood ppe->hood weigh Weigh this compound hood->weigh dissolve Prepare Stock Solution weigh->dissolve decon Decontaminate Work Area & Glassware dissolve->decon waste Dispose of Waste (Contact EHS) decon->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Figure 1: Laboratory workflow for safe handling of this compound.

Mechanism of Action

This compound functions primarily as a potent inhibitor of the serine/threonine protein phosphatase 2A (PP2A), with a lesser inhibitory effect on protein phosphatase 1 (PP1).[4][5][14] PP2A is a critical tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis. By inhibiting PP2A, Endothal leads to the hyperphosphorylation of PP2A substrate proteins, which can disrupt normal cellular processes and, in some contexts, promote apoptosis or cell cycle arrest.[15] This mechanism makes it a valuable tool for studying cellular signaling and a compound of interest in cancer research.[4]

G cluster_substrates PP2A Substrate Proteins cluster_effects Downstream Cellular Effects endothal This compound pp2a Protein Phosphatase 2A (PP2A) endothal->pp2a Inhibits p_substrate Phosphorylated Substrate (Active) pp2a->p_substrate Dephosphorylates substrate Dephosphorylated Substrate (Inactive) p_substrate->substrate signaling Altered Cell Signaling p_substrate->signaling Leads to growth Inhibition of Cell Growth signaling->growth apoptosis Induction of Apoptosis signaling->apoptosis

Figure 2: Simplified signaling pathway showing this compound inhibition of PP2A.

Experimental Protocols

4.1. Protocol: Cell-Based Assay for Assessing this compound Activity

This protocol describes a general method for treating a cell line (e.g., 3T3 fibroblasts or a cancer cell line) with this compound to observe its effects on cell morphology, viability, or specific signaling pathways.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO for stock solution

  • Appropriate cell culture medium (e.g., DMEM)

  • Cell line of interest

  • Sterile culture plates (e.g., 96-well for viability assays, 6-well for microscopy)

  • Standard cell culture equipment (incubator, biosafety cabinet, microscope)

  • Reagents for desired endpoint analysis (e.g., MTT or WST-1 for viability, antibodies for Western blot)

Procedure:

  • Stock Solution Preparation: a. Under sterile conditions in a biosafety cabinet, prepare a 10 mM stock solution of this compound in sterile water or DMSO. b. Mix thoroughly until dissolved. Filter-sterilize if necessary. c. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells into the appropriate culture plates at a predetermined density. d. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: a. Prepare a series of working solutions of this compound by diluting the stock solution in a complete culture medium. A typical concentration range might be 10 nM to 100 µM. b. Include a vehicle control (medium with the same concentration of water or DMSO used for the stock solution). c. Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: a. Return the plates to the incubator for the desired treatment period (e.g., 4, 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

  • Endpoint Analysis: a. Morphological Analysis: Observe cells under a microscope at various time points. Note any changes such as cell rounding, detachment, or signs of apoptosis.[14] b. Viability Assay (e.g., MTT): Add the viability reagent to each well according to the manufacturer's instructions. Incubate and then read the absorbance on a plate reader. c. Protein Analysis (Western Blot): Lyse the cells, collect the protein, and perform a Western blot to analyze the phosphorylation status of PP2A target proteins.

G start Start prep_stock Prepare this compound Stock Solution (10 mM) start->prep_stock seed_cells Seed Cells in Multi-well Plate (e.g., 1x10^4 cells/well) start->seed_cells prep_treat Prepare Serial Dilutions (e.g., 10 nM - 100 µM) prep_stock->prep_treat incubate_adhere Incubate Overnight (Allow Adhesion) seed_cells->incubate_adhere treat_cells Treat Cells with Endothal and Vehicle Control incubate_adhere->treat_cells prep_treat->treat_cells incubate_treat Incubate for Desired Time (e.g., 24h) treat_cells->incubate_treat analysis Endpoint Analysis incubate_treat->analysis microscopy Microscopy (Morphology) analysis->microscopy viability Viability Assay (e.g., MTT) analysis->viability western Western Blot (Protein Phosphorylation) analysis->western end End microscopy->end viability->end western->end

Figure 3: Experimental workflow for a cell-based this compound assay.

4.2. Protocol: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on purified PP2A enzyme activity.

Materials:

  • This compound

  • Purified, active PP2A enzyme

  • PP2A-specific phosphopeptide substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂, DTT)

  • Malachite Green Phosphate Detection Kit (or similar)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. A typical starting range would be from 1 nM to 100 µM.

  • Reaction Setup: a. In a 96-well plate, add the assay buffer to each well. b. Add the various concentrations of this compound to the appropriate wells. Include a "no inhibitor" control and a "no enzyme" background control. c. Add the purified PP2A enzyme to all wells except the "no enzyme" controls. d. Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to all wells.

  • Incubate: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction & Detect Phosphate: a. Stop the reaction by adding the Malachite Green reagent. This reagent will bind to the free phosphate released by the enzyme activity. b. Allow color to develop for 15-20 minutes at room temperature.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance ("no enzyme" control) from all other readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. c. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data

5.1. Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of Endothall against protein phosphatases PP2A and PP1.

TargetIC₅₀ ValueReference
Protein Phosphatase 2A (PP2A) 90 nM[4]
Protein Phosphatase 1 (PP1) 5 µM[4]

5.2. Acute Toxicity Data

The following table presents the median lethal dose (LD₅₀) values for different forms of Endothall in various animal models. This data highlights the compound's moderate to high acute toxicity.

Compound FormRouteSpeciesLD₅₀Reference
Disodium endothall OralRat51 mg/kg[2]
Disodium endothall DermalRat750 mg/kg[2]
Disodium endothall DermalRabbit100 mg/kg[2]
Technical endothall OralRat38 mg/kg[2]
Endothall H₂O OralRat57 mg/kg[8]
Amine salt of endothall OralRat206 mg/kg[2]

References

Application Note: Determination of Endothall in Drinking Water by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothall is a selective herbicide used for the control of aquatic and terrestrial weeds.[1] Due to its potential health effects, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCL) for Endothall in drinking water.[2] Gas chromatography (GC) is a robust and widely used technique for the analysis of Endothall. However, due to its low volatility, a derivatization step is required to convert Endothall into a more volatile compound suitable for GC analysis. This application note details the protocols for the determination of Endothall in drinking water, primarily based on EPA Method 548.1, which involves solid phase extraction, methylation, and subsequent analysis by GC coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

Principle of the Method

The overall method involves several key stages. First, Endothall is extracted and concentrated from the water sample using an anion-exchange solid phase extraction (SPE) cartridge. The captured analyte is then eluted with acidic methanol. This eluate is heated, causing the Endothall to undergo esterification, converting it to its more volatile dimethyl ester derivative. This derivative is then partitioned into an organic solvent (methylene chloride), concentrated, and finally analyzed by gas chromatography. Identification and quantification are achieved using either a mass spectrometer or a flame ionization detector.[3][4]

Experimental Protocols

This protocol is based on the procedures outlined in EPA Method 548.1.[5]

1. Apparatus and Materials

  • Gas Chromatograph: Equipped with a temperature-programmable oven and a megabore capillary column. An MS or FID detector is required.[3][5]

  • Column: RTX-5 capillary, 30 meters, 0.25 mm ID, 0.25 μm film thickness, or equivalent.[6]

  • Solid Phase Extraction (SPE) Manifold and Cartridges: Anion exchange SPE cartridges.

  • Glassware: Sample collection bottles (glass), volumetric flasks, graduated centrifuge tubes, separatory funnels, Kuderna-Danish tubes.[3][7]

  • Reagents and Standards: Endothall analytical standard, Methanol (pesticide grade), Methylene chloride (pesticide grade), Sodium thiosulfate, Sodium sulfate, Sulfuric acid, Reagent water.

2. Sample Collection and Preservation

  • Collect grab samples in clean glass containers.[5]

  • Dechlorinate samples by adding 80 mg of sodium thiosulfate per liter of water at the time of collection.[3][5]

  • If the sample is biologically active, preserve it by acidifying to a pH of 1.5-2 with a 1:1 solution of HCl:H₂O.[3][5]

  • Store samples refrigerated at 4°C and protected from light until extraction. The maximum holding time before extraction is 7 days.[3][4][5]

3. Solid Phase Extraction (SPE)

  • Condition an anion exchange SPE cartridge according to the manufacturer's instructions.

  • Pass a 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 3 mL/minute.[8]

  • After the entire sample has passed through, dry the cartridge under vacuum for 5-10 minutes.[8]

  • Elute the trapped Endothall from the cartridge using 8 mL of 10% sulfuric acid in methanol.[4][8]

4. Derivatization (Acidic Methanol Methylation)

  • To the 8 mL eluate collected in a culture tube, add a small volume of methylene chloride as a co-solvent.[4]

  • Cap the tube and heat it at 50°C for one hour (or 60°C for 40 minutes) to facilitate the formation of the Endothall dimethyl ester.[4][6]

5. Liquid-Liquid Extraction and Concentration

  • After cooling, transfer the reaction mixture to a 125 mL separatory funnel.[8]

  • Add 20 mL of 10% sodium sulfate in reagent water to the funnel.[8]

  • Partition the Endothall dimethyl ester into methylene chloride by shaking vigorously.[4]

  • Allow the layers to separate and drain the organic (bottom) layer into a collection tube.

  • Repeat the extraction of the aqueous layer with two additional aliquots of methylene chloride.[8]

  • Combine the organic extracts and reduce the volume to a final volume of 1 mL using a gentle stream of nitrogen.[3] The extract holding time is a maximum of 14 days when stored at 4°C.[5]

6. Gas Chromatography Analysis

  • GC Conditions (Example):

    • Carrier Gas: Helium.[6]

    • Injection Volume: 1-2 µL.

    • Temperature Program: Initial temperature of 40°C, ramp at 8°C/minute to 300°C.[6]

  • Detector:

    • Mass Spectrometer (MS): Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]

    • Flame Ionization Detector (FID): If an FID is used, results must be confirmed on a secondary, dissimilar GC column.[5]

  • Calibration:

    • Prepare a series of calibration standards by processing Endothall standard solutions through the entire procedure, from extraction to analysis.

    • Use an internal standard calibration procedure to ensure accuracy.[7]

Data Presentation

The performance of the method is characterized by the Method Detection Limit (MDL), which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.

Method ReferenceDerivatization ApproachDetectorMethod Detection Limit (MDL) in µg/L
EPA Method 548.1Acidic Methanol MethylationGC/MS1.79[9]
EPA Method 548.1Acidic Methanol MethylationGC/FID0.7[9]
EPA Method 548Aqueous Derivatization (PFPH)GC/ECD11.5[9]

Note: MDLs are determined from replicate analyses of fortified reagent water and may vary depending on the sample matrix and instrumentation.[3][7]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the determination of Endothall in drinking water samples.

G Workflow for Endothall Determination by GC (EPA Method 548.1) cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization & Cleanup cluster_analysis Analysis A 1. Sample Collection (Glass Bottle, Dechlorinate, Store at 4°C) B 2. Solid Phase Extraction (SPE) (Load 100 mL Sample onto Anion Exchange Cartridge) A->B C 3. Elution (Elute with Acidic Methanol) B->C D 4. Methylation Reaction (Add CH2Cl2 & Heat at 50-60°C) C->D E 5. Liquid-Liquid Extraction (Partition Derivative into Methylene Chloride) D->E F 6. Concentration (Evaporate to a Final Volume of 1 mL) E->F G 7. GC Injection (Inject 1-2 µL of Final Extract) F->G H 8. Data Acquisition & Quantification (Analysis by GC-MS or GC-FID) G->H

Caption: Experimental workflow for Endothall analysis.

References

Application Notes and Protocols for Endothall-disodium as a Selective Contact Herbicide in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive information and detailed protocols for the application of Endothall-disodium as a selective contact herbicide in a research setting. Endothall-disodium is a valuable tool for studying plant physiology, particularly protein phosphatase inhibition, and for developing targeted aquatic weed management strategies.

Introduction and Chemical Properties

Endothall is an organic dicarboxylic acid herbicide first recognized for its herbicidal properties in 1950.[1] Its proper chemical name is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[1][2] For application, it is typically converted into its more soluble salt forms, such as disodium, dipotassium, or amine salts.[1] The disodium salt is the focus of these notes. Endothall is utilized as a selective contact herbicide, primarily for controlling submerged aquatic vegetation and algae in various water bodies.[2][3][4] It also serves as a defoliant and desiccant for terrestrial crops like cotton and potatoes.[4][5][6]

Table 1: Chemical and Physical Properties of Endothall

PropertyValueReferences
Chemical Name7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid[1][7]
Molecular FormulaC₈H₁₀O₅[2]
FormColorless, odorless crystals (acid form)[5][6]
Use ClassificationHerbicide, Algaecide, Defoliant, Desiccant[4][5]
Water SolubilitySoluble (as salt formulations)[1]
Environmental FateRapidly degraded by microbes in water and soil.[1][3][6] Half-life in water is typically less than 7-10 days.[6][7][8]
Mechanism of Action

Endothall-disodium functions as a potent inhibitor of protein phosphatases, specifically targeting Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][3][9] This inhibition is a key departure from many other herbicides and is central to its mode of action.

  • Primary Action : Inhibition of PP1 and PP2A disrupts the cellular signaling cascades that these enzymes regulate.[9]

  • Cell Cycle Disruption : This phosphatase inhibition leads to significant mitotic disruption. Research has shown that endothall causes distorted cell division planes and malformed microtubule spindle structures, leading to cell cycle arrest in prometaphase.[9]

  • Secondary Effects : While not a primary inhibitor of photosynthesis, downstream photosynthetic activities are affected.[3] The herbicide also disrupts cellular membranes, inhibits protein and lipid synthesis, and can interfere with plant respiration, leading to a rapid collapse of membrane integrity, tissue desiccation, and cell death.[3][7][10]

The multiple modes of action contribute to its effectiveness and may reduce the likelihood of resistance development.[10]

G cluster_0 Cellular Environment cluster_1 Downstream Cellular Effects Endothall Endothall-disodium PP2A Protein Phosphatase 2A (PP2A) & Protein Phosphatase 1 (PP1) Endothall->PP2A Inhibits Mitosis Mitotic Disruption (Malformed Spindles, Prometaphase Arrest) PP2A->Mitosis Disruption of Regulation Membrane Membrane Damage PP2A->Membrane Biosynthesis Inhibition of Protein & Lipid Synthesis PP2A->Biosynthesis Respiration Respiration Interference PP2A->Respiration CellDeath Cell Death & Tissue Necrosis Mitosis->CellDeath Membrane->CellDeath Biosynthesis->CellDeath Respiration->CellDeath

Figure 1. Simplified signaling pathway illustrating Endothall's mechanism of action.

Application Notes for Research Use

Selectivity and Efficacy

Endothall is considered a selective herbicide, but this selectivity is highly dependent on the application rate, contact time, and the specific plant species.[10][11][12] It is a contact herbicide, meaning it primarily damages the plant tissues it directly touches and is not significantly translocated to other parts like roots or tubers.[1][7][10] This necessitates thorough coverage for effective control.

Table 2: Efficacy and Selectivity of Endothall on Various Aquatic Plant Species

Plant SpeciesCommon NameSusceptibilityEffective Concentration (mg/L a.i.)NotesReferences
Hydrilla verticillataHydrillaHigh2.0 - 5.0Considered highly susceptible; a primary target for control.[12][13][14]
Myriophyllum spicatumEurasian WatermilfoilHigh0.5 - 2.0Effectively controlled at low rates.[11][12]
Potamogeton crispusCurlyleaf PondweedHigh0.5 - 2.0Effectively controlled at low rates.[11][12]
Ceratophyllum demersumCoontail / HornwortModerate to High2.0 - 4.0Controlled at higher rates; shows tolerance at lower rates.[11][12][13]
Lagarosiphon majorLagarosiphonHigh0.5 - 5.0Eradication achieved in field trials.[13][15]
Vallisneria americanaWild CeleryModerate> 0.5Biomass reduced, but plants often recover post-treatment.[11][14]
Potamogeton illinoensisIllinois PondweedModerate> 0.5Biomass reduced, but regrowth is common.[11][12]
Egeria densaEgeriaLow / Tolerant> 5.0Generally not controlled effectively.[13][15]
Elodea canadensisCommon ElodeaLow / Tolerant> 4.0Generally not injured at typical application rates.[11][12]
Nuphar luteumSpatterdockTolerant> 5.0Not injured at most application rates.[11][12]
Chara spp.MuskgrassTolerant> 5.0Generally unaffected by Endothall treatment.[15][16]
a.i. = active ingredient. Concentration and exposure time are critical variables. Lower concentrations may be effective with longer exposure times.
Factors Influencing Efficacy and Persistence

The performance of Endothall-disodium in an experimental setting is influenced by several environmental factors.

Table 3: Environmental Factors Influencing Endothall-disodium Dissipation and Efficacy

FactorEffect on Efficacy and PersistenceNotesReferences
Sediment/Microbes Increases degradation. The primary pathway for breakdown is microbial action.In the presence of sediment, degradation is rapid (lag phase of 5-11 days, then near completion by 14 days). Little to no degradation occurs in sterilized water or water without sediment.[3][17][18]
Water Temperature Complex effects. Higher temperatures (20-30°C) can increase the rate of microbial degradation, shortening persistence.Some studies note slower degradation at very high temperatures (30°C vs 10°C), but the general trend is faster breakdown in warmer water.[19]
Water Flow Decreases contact time. In flowing water systems (e.g., canals), concentrations decrease rapidly, reducing exposure.Increased water movement may enhance efficacy by reducing the diffusive boundary layer around the plant, increasing herbicide uptake.[1][20]
Oxygen Levels Slower degradation in anoxic conditions. The half-life is longer under anaerobic (low oxygen) conditions.In well-oxygenated water, the half-life is typically less than 7 days.[7][8]

Experimental Protocols

Protocol 1: Mesocosm Bioassay for Herbicide Efficacy

This protocol outlines a method for evaluating the efficacy of Endothall-disodium on submerged aquatic plants in a controlled outdoor mesocosm environment.

Objective: To determine the concentration-dependent effect of Endothall-disodium on the biomass and health of target and non-target aquatic plant species.

Materials:

  • Outdoor mesocosm tanks (e.g., 800-1000 L)

  • Sediment source (e.g., loamy soil)

  • Water source (dechlorinated tap water or pond water)

  • Healthy, apical shoots of test plant species (e.g., Hydrilla verticillata, Vallisneria americana)

  • Endothall-disodium stock solution (e.g., Aquathol K)

  • Graduated cylinders and pipettes

  • Digital scale, drying oven

  • Data sheets

Methodology:

  • Mesocosm Setup (4-6 weeks pre-treatment):

    • Add a 5-10 cm layer of sediment to the bottom of each tank.

    • Fill tanks with water, allowing sediment to settle for at least 24 hours.

    • Plant a standardized number and length of apical plant shoots (e.g., 10-15 shoots per tank) into the sediment.

    • Allow plants to acclimate and establish for 4-6 weeks before herbicide application. Ensure all plants are healthy and actively growing.

  • Experimental Design:

    • Design a replicated experiment (n=3 or 4) with multiple treatment concentrations and an untreated control.

    • Example treatment rates: 0 (Control), 0.5, 1.0, 2.0, and 4.0 mg/L active ingredient (a.i.) of endothall.

  • Herbicide Application:

    • Calculate the volume of stock solution needed for each tank to achieve the target concentration.

    • Slowly add the measured amount of Endothall-disodium concentrate to each tank while gently mixing the water with a paddle to ensure even distribution. Avoid direct contact with plant foliage.

  • Data Collection:

    • Visual Assessment: At regular intervals (e.g., 3, 7, 14, 21, and 42 days after treatment - DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete necrosis).

    • Wash the harvested biomass gently to remove sediment and periphyton.

    • Dry the biomass in a drying oven at 60-70°C to a constant weight.

    • Record the final dry weight for each tank.

  • Data Analysis:

    • Calculate the mean dry biomass for each treatment group.

    • Express efficacy as percent reduction in biomass compared to the untreated control.

    • Use appropriate statistical analysis (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine significant differences between treatment groups.

G cluster_0 Data Collection Phase start Start: Experimental Design setup 1. Mesocosm Setup (Add Sediment, Water, Plants) start->setup acclimate 2. Plant Acclimation (4-6 Weeks) setup->acclimate apply 3. Herbicide Application (Control, 0.5, 1, 2, 4 mg/L) acclimate->apply visual 4a. Visual Injury Assessment (Weekly) apply->visual biomass 4b. Final Biomass Harvest (6-8 Weeks Post-Treatment) apply->biomass visual->biomass analyze 5. Data Analysis (% Control, ANOVA) biomass->analyze end End: Report Results analyze->end G cluster_0 Factors Determining Outcome cluster_1 Environmental Conditions cluster_2 Plant Response Concentration Herbicide Concentration Susceptibility Plant Species Susceptibility Concentration->Susceptibility Time Exposure Time Time->Susceptibility Temp Temperature Temp->Concentration affects Temp->Time affects Sediment Sediment/ Microbes Sediment->Concentration affects Sediment->Time affects Flow Water Flow Flow->Concentration affects Flow->Time affects Outcome Herbicidal Outcome (Control vs. Tolerance) Susceptibility->Outcome

References

Application of Endothal-disodium in Aquatic Weed Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endothal-disodium, a salt of the organic acid endothall, is a widely utilized contact herbicide for the management of submersed aquatic weeds.[1] Its application is critical in maintaining the health and function of various aquatic ecosystems, including lakes, ponds, and irrigation canals, by controlling nuisance plant species.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals studying the efficacy and mechanisms of this compound in aquatic weed control.

Application Notes

Formulations and Active Ingredient

Endothal is not applied as a free acid but is converted into its more active inorganic or amine salts. The most common formulations for aquatic use are the disodium and dipotassium salts, often marketed under trade names like Aquathol®.[3] The active herbicidal form is the endothall acid, which is formed after the dissociation of the salt in water.[4] The mono(N,N-dimethylalkylamine) salt formulations are also available and are particularly effective against filamentous algae, but exhibit higher toxicity to fish.[1]

Mechanism of Action

The precise herbicidal mode of action of endothall is multifaceted. It is established as a contact-type, membrane-active compound that is not translocated within the plant.[2][3] A primary mechanism of action is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), which interferes with plant protein synthesis.[1][2][5] This disruption leads to a cascade of effects, including interference with lipid synthesis, changes in cell membrane permeability, and ultimately, cell death, causing the drying and wilting of leaf tissue.[1][3]

Target Weed Species

This compound is effective against a broad spectrum of submersed aquatic weeds. Commonly controlled species include:

  • Pondweeds (Potamogeton spp.)[6]

  • Coontail (Ceratophyllum demersum)[6][7]

  • Milfoil (Myriophyllum spp.)[7]

  • Hydrilla (Hydrilla verticillata)[8]

  • Lagarosiphon (Lagarosiphon major)[8]

  • Hornwort (Ceratophyllum demersum)[8]

It is important to note that endothall can also impact non-target native plant species.[6]

Application Considerations

Several factors influence the efficacy of this compound applications:

  • Water Temperature: Applications are most effective when water temperatures are at least 65°F (18°C).[1]

  • Contact Time: As a contact herbicide, sufficient exposure time is crucial for efficacy. The required contact time can vary depending on the target species and concentration.[8]

  • Water Flow: In flowing water systems like irrigation canals, the concentration of endothall can decrease rapidly.[3]

  • Formulation Choice: The choice between liquid and granular formulations depends on the treatment area. Granular formulations are suitable for spot treatments, while liquid formulations are better for larger areas.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy and dissipation of this compound from various studies.

Table 1: Efficacy of this compound on Various Aquatic Weed Species

Target SpeciesConcentration (ppm)Exposure TimeResultReference
Lagarosiphon (Lagarosiphon major)0.1138 daysEradication[8]
Lagarosiphon (Lagarosiphon major)0.510 monthsSome regrowth from fragments[8]
Lagarosiphon (Lagarosiphon major)553 daysComplete eradication[8]
Hornwort (Ceratophyllum demersum)Not specifiedNot specifiedEradication in field trials[8]
Hydrilla (Hydrilla verticillata)Not specifiedNot specifiedEffective control, but recovery from tubers and turions[8]
Eurasian watermilfoil & Curlyleaf pondweed0.5 - 4.0120 hoursEffective control with no significant regrowth at 8 weeks[7]
Vallisneria australis, Sagittaria platyphylla, Myriophyllum crispatum0.3 - 4.820 - 30 daysSignificant biomass reduction[9]

Table 2: Dissipation of Endothal in Aquatic Environments

EnvironmentInitial Concentration (ppm)Time to Near Detection LimitAverage DissipationReference
Farm Reservoirs (4 of 14)0.3 - 1.48 - 20 daysNot specified
Farm Reservoirs (10 of 14)Not specified12 days71%
Growth Pools0.5 - 4.012 daysDissipated to 0.26 - 2.5 ppm[10]
Ponds0.3 - 102.5 - 4 daysUndetectable[1]
Irrigation Supply Ponds226 days (predicted)Half-life of 12 days[1]
Water with SedimentNot specified14 daysAlmost complete degradation[2]
Sterilized WaterNot specified9 daysNo apparent degradation[2]
Non-sterilized WaterNot specified4 days50% degradation[2]

Experimental Protocols

1. Protocol for Aquatic Herbicide Efficacy Trial

This protocol outlines a typical mesocosm experiment to evaluate the efficacy of this compound on target aquatic weeds.

a. Experimental Setup:

  • Establish mesocosms (e.g., large tanks or outdoor ponds) that simulate the target aquatic environment.

  • Introduce a known biomass of the target aquatic weed species (e.g., Hydrilla verticillata, Myriophyllum spicatum) into each mesocosm.

  • Allow the plants to acclimate for a specified period (e.g., 1-2 weeks).

  • Randomly assign treatment groups, including a control group (no herbicide) and several concentrations of this compound (e.g., 0.5, 1.0, 2.5, 5.0 ppm). Ensure replication for each treatment group.

b. Herbicide Application:

  • Calculate the volume of each mesocosm.

  • Prepare stock solutions of this compound.

  • Apply the calculated amount of stock solution to each mesocosm to achieve the target concentrations. For liquid formulations, inject the herbicide below the water surface. For granular formulations, distribute evenly over the water surface.

c. Data Collection:

  • Collect water samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days post-application) to monitor the concentration of endothall.

  • At the end of the exposure period, harvest the plant biomass from each mesocosm.

  • Determine the fresh and dry weight of the plant biomass to assess the reduction in growth compared to the control group.

  • Visually assess plant health and damage using a rating scale.

d. Data Analysis:

  • Analyze the endothall concentration data to determine the dissipation rate.

  • Use statistical methods (e.g., ANOVA) to compare the plant biomass between the different treatment groups and the control.

  • Calculate the EC50 (the concentration that causes a 50% reduction in plant growth) for the target weed species.

2. Protocol for Assessing the Impact on Non-Target Organisms

This protocol describes a laboratory experiment to assess the acute toxicity of this compound to a non-target aquatic organism, such as Daphnia magna.

a. Test Organisms:

  • Culture Daphnia magna under controlled laboratory conditions (e.g., temperature, light cycle, feeding regime).

  • Use neonates (<24 hours old) for the toxicity test.

b. Experimental Procedure:

  • Prepare a series of test solutions with different concentrations of this compound in a suitable culture medium. Include a control group with no herbicide.

  • Place a specific number of Daphnia magna neonates (e.g., 10) into each test vessel containing the test solutions.

  • Incubate the test vessels under controlled conditions for a specified period (e.g., 48 hours).

  • At the end of the exposure period, count the number of immobilized daphnids in each vessel.

c. Data Analysis:

  • Calculate the percentage of immobilization for each concentration.

  • Use a statistical method (e.g., probit analysis) to determine the LC50 (the concentration that is lethal to 50% of the test organisms).

Visualizations

Experimental_Workflow_Efficacy_Trial cluster_setup 1. Experimental Setup cluster_application 2. Herbicide Application cluster_data 3. Data Collection cluster_analysis 4. Data Analysis setup1 Establish Mesocosms setup2 Introduce Target Weeds setup1->setup2 setup3 Plant Acclimation setup2->setup3 setup4 Assign Treatment Groups setup3->setup4 app3 Apply Herbicide setup4->app3 app1 Calculate Mesocosm Volume app2 Prepare Stock Solutions app1->app2 app2->app3 data1 Collect Water Samples app3->data1 data2 Harvest Plant Biomass data1->data2 data3 Assess Plant Health data2->data3 analysis1 Determine Dissipation Rate data3->analysis1 analysis2 Statistical Analysis of Biomass analysis1->analysis2 analysis3 Calculate EC50 analysis2->analysis3

Caption: Workflow for an aquatic herbicide efficacy trial.

Endothall_Signaling_Pathway Endothal This compound (dissociates to Endothall acid) PP1_PP2A Protein Phosphatases 1 & 2A (PP1/PP2A) Endothal->PP1_PP2A Inhibits Protein_Synthesis Protein Synthesis PP1_PP2A->Protein_Synthesis Disrupts Lipid_Synthesis Lipid Synthesis PP1_PP2A->Lipid_Synthesis Affects Membrane_Permeability Cell Membrane Permeability Protein_Synthesis->Membrane_Permeability Leads to altered Cell_Death Cell Death & Tissue Necrosis Membrane_Permeability->Cell_Death

Caption: Proposed signaling pathway for Endothall's herbicidal action.

References

Application Notes and Protocols for Mesocosm Experimental Design in Endothall-Disodium Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework and standardized protocols for conducting mesocosm experiments to evaluate the environmental fate and ecological effects of Endothall-disodium, a widely used aquatic herbicide.

Introduction

Endothall-disodium is a contact herbicide used to control submersed aquatic weeds.[1] Its primary mode of action is the inhibition of protein phosphatase 2A (PP2A) in plants, which disrupts various cellular processes, leading to cell death.[2] Mesocosm studies are invaluable tools for assessing the potential risks of such herbicides in a controlled, semi-natural environment that bridges the gap between laboratory studies and complex field ecosystems.

This document outlines the experimental design, detailed protocols for setup, dosing, sampling, and analysis, and data presentation guidelines for comprehensive Endothall-disodium mesocosm studies.

Experimental Design

A well-structured experimental design is crucial for obtaining robust and interpretable results. The following design is based on established guidelines for aquatic mesocosm testing.

2.1 Mesocosm Setup

  • Tanks: Utilize outdoor mesocosms with a capacity of at least 1000 L to provide a stable and representative aquatic environment.

  • Sediment: Source sediment from a natural, uncontaminated water body. A sediment depth of 10-15 cm should be established at the bottom of each mesocosm.

  • Water: Use water from the same source as the sediment to ensure a natural microbial community. Fill the mesocosms and allow for a two-week acclimation period for the microbial community to stabilize and for the water to clear.

  • Biota: Introduce a diverse assemblage of native aquatic organisms, including macrophytes, invertebrates, and, if relevant to the research question, fish. The species composition should reflect a typical aquatic community susceptible to the impacts of the herbicide. Allow for an additional two-week acclimation period after the introduction of biota.

2.2 Treatment Groups

  • Control Group: At least three replicate mesocosms should receive no Endothall-disodium treatment.

  • Treatment Groups: A minimum of three different concentrations of Endothall-disodium should be tested, each with at least three replicates. The concentrations should be selected to bracket the expected environmental concentration (EEC) and to establish a dose-response relationship. A geometric series of concentrations is often effective.

2.3 Endothall-Disodium Application

  • Formulation: Use a commercial formulation of Endothall-disodium (dipotassium salt) to reflect real-world application.

  • Stock Solution: Prepare a concentrated stock solution of Endothall-disodium in deionized water.

  • Application: Apply the appropriate volume of the stock solution to each mesocosm to achieve the target nominal concentrations. The application should be done evenly over the water surface.

Experimental Protocols

Detailed methodologies are essential for ensuring the consistency and reproducibility of the experiment.

3.1 Water Quality Monitoring

  • Parameters: Monitor key water quality parameters including dissolved oxygen, pH, temperature, and conductivity.

  • Frequency: Measure these parameters at least twice weekly throughout the experiment.

  • Method: Use a calibrated multi-parameter water quality probe for in-situ measurements.

3.2 Endothall Residue Sampling and Analysis

  • Water Sampling:

    • Collect composite water samples from three different depths (surface, mid-depth, and near-bottom) using a tube sampler.

    • Combine the samples in a clean amber glass bottle.

    • Collect samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days post-application) to determine the dissipation rate.

    • Preserve the samples as required by the analytical method (e.g., acidification and refrigeration).

  • Sediment Sampling:

    • Collect sediment cores from two to three locations within each mesocosm using a core sampler.

    • Section the cores into 0-5 cm and 5-10 cm depths.

    • Composite the sections from the same depth for each mesocosm.

    • Collect sediment samples at the same intervals as water samples.

  • Analytical Method:

    • Utilize a validated analytical method such as Gas Chromatography with Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Endothall residues in water and sediment samples.

3.3 Biological Sampling and Analysis

  • Phytoplankton:

    • Collect integrated water column samples weekly.

    • Preserve a subsample with Lugol's iodine for taxonomic identification and enumeration using a microscope and counting chamber.

    • Filter a known volume of water through a glass fiber filter for chlorophyll-a analysis as a measure of phytoplankton biomass.

  • Zooplankton:

    • Collect vertical tow samples weekly using a plankton net (e.g., 64 µm mesh).

    • Preserve the samples in 70% ethanol.

    • Identify and enumerate the zooplankton to the lowest practical taxonomic level under a dissecting microscope.

  • Aquatic Macrophytes:

    • At the termination of the experiment, harvest all above-ground macrophyte biomass from a defined area within each mesocosm.

    • Identify the plants to species.

    • Dry the biomass at 60°C to a constant weight to determine the dry weight biomass.

  • Aquatic Invertebrates:

    • Use a combination of sampling methods to collect a representative sample of the invertebrate community, such as Hester-Dendy artificial substrates and sweep netting through macrophytes.

    • Collect samples at the beginning and end of the experiment.

    • Preserve samples in 70% ethanol.

    • Identify and enumerate invertebrates to the lowest practical taxonomic level.

Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Dissipation of Endothall-Disodium in Mesocosm Water and Sediment

Time (Days)Water Concentration (µg/L) - Treatment 1Water Concentration (µg/L) - Treatment 2Water Concentration (µg/L) - Treatment 3Sediment Concentration (µg/kg) - Treatment 1Sediment Concentration (µg/kg) - Treatment 2Sediment Concentration (µg/kg) - Treatment 3
0
1
3
7
14
21
28
Half-life (DT50)

Table 2: Effects of Endothall-Disodium on Water Quality Parameters (Mean ± SD)

TreatmentDissolved Oxygen (mg/L)pHTemperature (°C)
Control
Treatment 1
Treatment 2
Treatment 3

Table 3: Effects of Endothall-Disodium on Aquatic Biota (Mean ± SD at Termination)

TreatmentPhytoplankton (Chlorophyll-a, µg/L)Zooplankton (individuals/L)Macrophyte Biomass (g dry wt/m²)Invertebrate Abundance (individuals/sample)
Control
Treatment 1
Treatment 2
Treatment 3

Visualizations

5.1 Experimental Workflow

G cluster_setup Mesocosm Setup & Acclimation cluster_experiment Experimental Phase cluster_analysis Data Analysis A Source Sediment & Water B Mesocosm Filling A->B C Microbial Acclimation (2 weeks) B->C D Introduction of Biota (Macrophytes, Invertebrates) C->D E Biota Acclimation (2 weeks) D->E F Pre-treatment Sampling E->F G Endothall-Disodium Application F->G H Post-application Sampling (Water, Sediment, Biota) G->H I Water Quality Monitoring G->I J Termination & Final Sampling H->J I->J K Residue Analysis (GC-MS/LC-MS/MS) J->K L Ecological Endpoint Analysis J->L M Statistical Analysis & Reporting K->M L->M

Caption: Experimental workflow for an Endothall-disodium mesocosm study.

5.2 Signaling Pathway of Endothall in Plants

G cluster_cell Plant Cell cluster_downstream Downstream Effects of PP2A Inhibition Endothall Endothall-disodium PP2A Protein Phosphatase 2A (PP2A) (Active) Endothall->PP2A Inhibits PP2A_inhibited PP2A (Inactive) Hyperphosphorylation Hyperphosphorylation of Target Proteins Microtubule_disruption Microtubule Cytoskeleton Disruption Hyperphosphorylation->Microtubule_disruption Cell_cycle_arrest Cell Cycle Arrest (Prometaphase) Hyperphosphorylation->Cell_cycle_arrest Protein_synthesis_inhibition Inhibition of Protein & Lipid Synthesis Hyperphosphorylation->Protein_synthesis_inhibition Membrane_damage Cell Membrane Damage Microtubule_disruption->Membrane_damage Cell_death Cell Death Cell_cycle_arrest->Cell_death Protein_synthesis_inhibition->Cell_death Membrane_damage->Cell_death

Caption: Simplified signaling pathway of Endothall's mode of action in plants.

References

Application Notes and Protocols for In-Vitro Inhibition of Protein Phosphatases by Endothall-disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-disodium is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes, including cell cycle regulation, signal transduction, and apoptosis.[1][2][3] To a lesser extent, it also inhibits Protein Phosphatase 1 (PP1).[1][2] This document provides detailed application notes and protocols for in-vitro assays designed to characterize the inhibitory activity of Endothall-disodium against these protein phosphatases. The provided methodologies are essential for researchers in drug discovery and cell biology seeking to understand the mechanism of action of Endothall-disodium and similar compounds.

Data Presentation: Inhibitory Activity of Endothall-disodium

The inhibitory potency of Endothall-disodium against protein phosphatases is typically determined by measuring the concentration required for 50% inhibition (IC50) in in-vitro assays.

Target EnzymeEndothall-disodium IC50Reference
Protein Phosphatase 2A (PP2A)90 nM[1][2]
Protein Phosphatase 1 (PP1)5 µM[1][2]

Experimental Protocols

Two common colorimetric assays for measuring protein phosphatase activity and its inhibition are the p-Nitrophenyl Phosphate (pNPP) assay and the Malachite Green assay. Both methods are adaptable to a 96-well plate format for high-throughput screening.

Protocol 1: p-Nitrophenyl Phosphate (pNPP) Colorimetric Assay

This assay relies on the hydrolysis of the colorless substrate pNPP by a phosphatase to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.[3][4][5]

Materials:

  • Purified Protein Phosphatase 2A (PP2A) or Protein Phosphatase 1 (PP1)

  • Endothall-disodium stock solution (e.g., in water or DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (10 mM in Assay Buffer)

  • Stop Solution: 1 M NaOH

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Endothall-disodium dilutions: Prepare a serial dilution of Endothall-disodium in the Assay Buffer to achieve a range of final concentrations in the assay (e.g., 1 nM to 100 µM). Include a vehicle control (buffer with the same concentration of solvent as the inhibitor dilutions).

  • Enzyme Preparation: Dilute the stock solution of PP2A or PP1 in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

  • Assay Setup: To each well of the 96-well plate, add the following in triplicate:

    • 20 µL of Assay Buffer (for blanks) OR 20 µL of Endothall-disodium dilution or vehicle control.

    • 20 µL of diluted enzyme solution.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 60 µL of the 10 mM pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the absorbance of the vehicle control is within the linear range of the microplate reader.

  • Stop Reaction: Stop the reaction by adding 100 µL of 1 M NaOH to each well. The yellow color will develop and stabilize.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each Endothall-disodium concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Malachite Green Phosphate Assay

This assay quantifies the release of inorganic phosphate (Pi) from a phosphopeptide substrate. The liberated phosphate forms a colored complex with malachite green and molybdate, which can be measured at 620-650 nm.[1][2][6] This method is generally more sensitive than the pNPP assay.

Materials:

  • Purified Protein Phosphatase 2A (PP2A) or Protein Phosphatase 1 (PP1)

  • Endothall-disodium stock solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA

  • Phosphopeptide substrate (e.g., RRA(pT)VA)

  • Malachite Green Reagent A: 0.045% Malachite Green in water

  • Malachite Green Reagent B: 4.2% ammonium molybdate in 4 M HCl

  • Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh.

  • Phosphate Standard (e.g., KH2PO4) for standard curve

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 620-650 nm

Procedure:

  • Prepare Phosphate Standard Curve: Prepare a serial dilution of the phosphate standard in the Assay Buffer to generate a standard curve (e.g., 0 to 40 µM).

  • Prepare Endothall-disodium dilutions: As described in Protocol 1.

  • Enzyme and Substrate Preparation: Dilute the enzyme and phosphopeptide substrate in ice-cold Assay Buffer to their optimal working concentrations.

  • Assay Setup: To each well of the 96-well plate, add the following in triplicate:

    • 25 µL of Assay Buffer (for blanks) OR 25 µL of Endothall-disodium dilution or vehicle control.

    • 25 µL of diluted enzyme solution.

  • Pre-incubation: Pre-incubate at 30°C for 10-15 minutes.

  • Initiate Reaction: Add 25 µL of the phosphopeptide substrate solution to each well.

  • Incubation: Incubate at 30°C for 15-30 minutes.

  • Stop Reaction and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at 620 nm.

  • Data Analysis:

    • Use the phosphate standard curve to determine the amount of phosphate released in each well.

    • Calculate the percentage of inhibition for each Endothall-disodium concentration and determine the IC50 as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection cluster_analysis Data Analysis inhibitor Endothall-disodium Serial Dilutions setup Assay Setup (96-well plate) inhibitor->setup enzyme PP2A or PP1 Working Solution enzyme->setup substrate_pnpp pNPP Substrate substrate_mg Phosphopeptide Substrate preincubation Pre-incubation (10-15 min, 30°C) setup->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction incubation Incubation (15-30 min, 30°C) reaction->incubation pNPP or Phosphopeptide stop Stop Reaction incubation->stop measure_pnpp Measure Absorbance (405 nm) stop->measure_pnpp pNPP Assay measure_mg Measure Absorbance (620 nm) stop->measure_mg Malachite Green Assay analysis Calculate % Inhibition Determine IC50 measure_pnpp->analysis measure_mg->analysis

Caption: General workflow for in-vitro protein phosphatase inhibition assays.

Signaling Pathway: Endothall-disodium and the G2/M Cell Cycle Checkpoint

Inhibition of PP2A by Endothall-disodium disrupts the G2/M checkpoint of the cell cycle. PP2A normally acts to suppress entry into mitosis by maintaining the CDK1-activating phosphatase, Cdc25, in an inactive, phosphorylated state, and the CDK1-inhibitory kinase, Wee1, in an active state. By inhibiting PP2A, Endothall-disodium leads to the accumulation of active, dephosphorylated Cdc25 and inactive, phosphorylated Wee1. This results in the activation of CDK1, which then phosphorylates numerous substrates to drive the cell into mitosis, leading to mitotic arrest.

G2M_Checkpoint_Inhibition cluster_inhibition Effect of Endothall-disodium Endothall Endothall-disodium PP2A PP2A Endothall->PP2A Wee1_active Wee1 (Active) PP2A->Wee1_active Dephosphorylates (Activates) Wee1_inactive p-Wee1 (Inactive) PP2A->Wee1_inactive Inhibition of PP2A leads to p-Wee1 Cdc25_inactive p-Cdc25 (Inactive) PP2A->Cdc25_inactive Maintains Phosphorylation (Inactive) Cdc25_active Cdc25 (Active) PP2A->Cdc25_active Inhibition of PP2A leads to active Cdc25 CDK1_active CDK1 (Active) Wee1_active->CDK1_active Phosphorylates (Inhibits) Wee1_inactive->CDK1_active Inactive Wee1 cannot inhibit CDK1 CDK1_inactive p-CDK1 (Inactive) Cdc25_active->CDK1_inactive Dephosphorylates (Activates) Cdc25_active->CDK1_active Active Cdc25 activates CDK1 Mitosis G2/M Arrest CDK1_active->Mitosis

Caption: Endothall-disodium inhibits PP2A, leading to G2/M cell cycle arrest.

References

Endothal-disodium application in plant physiology research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothal-disodium, the disodium salt of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a well-established herbicide that has found a valuable niche in plant physiology research. Its primary mechanism of action is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2] This specific mode of action makes this compound a powerful chemical tool to investigate a multitude of cellular processes regulated by reversible protein phosphorylation. These processes are central to plant growth, development, and response to environmental stimuli. This document provides detailed application notes and experimental protocols for the use of this compound in plant physiology research.

Mechanism of Action

This compound acts as a potent and selective inhibitor of PP2A, a key enzyme that regulates the phosphorylation status and activity of numerous downstream proteins.[3] Inhibition of PP2A by endothall leads to the hyperphosphorylation of its target substrates, causing significant disruptions in various cellular signaling pathways. This targeted disruption allows researchers to probe the functions of PP2A in specific physiological contexts. The inhibition of PP1, although less potent, can also contribute to the overall cellular effects observed upon endothall treatment.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a reference for dose-response studies and experimental design.

ParameterValuePlant System/EnzymeReference
IC50 for PP2A 90 nMPlant Protein Phosphatase 2A[3]
IC50 for PP1 5 µMPlant Protein Phosphatase 1[3]
Effective Concentration for Mitotic Disruption 10 µMTobacco BY-2 cells, Corn root tips[1]
Herbicidal Application Rate (Aquatic) 0.5 - 5.0 ppmAquatic Weeds[4]

Signaling Pathway of this compound Action

The following diagram illustrates the primary signaling cascade initiated by this compound in plant cells.

Endothal_Signaling_Pathway Endothal This compound PP2A Protein Phosphatase 2A (PP2A) Endothal->PP2A Potent Inhibition PP1 Protein Phosphatase 1 (PP1) Endothal->PP1 Less Potent Inhibition Substrate_P Hyperphosphorylated Substrate Proteins PP2A->Substrate_P Dephosphorylation (Blocked) PP1->Substrate_P Dephosphorylation (Partially Blocked) CellCycle Cell Cycle Arrest (Prometaphase) Substrate_P->CellCycle Microtubule Microtubule Disorganization Substrate_P->Microtubule GeneExpression Altered Gene Expression Substrate_P->GeneExpression CellDeath Cell Death CellCycle->CellDeath Microtubule->CellDeath GeneExpression->CellDeath Protocol1_Workflow A 1. Treat Tobacco BY-2 cells with 10 µM this compound B 2. Incubate for various time points (4-24h) A->B C 3. Fix and permeabilize cells B->C D 4. Stain nuclei with Hoechst 33342 C->D E 5. Observe under fluorescence microscope D->E F 6. Quantify mitotic index and analyze mitotic phases E->F Protocol2_Workflow A 1. Treat corn seedling roots with 10 µM this compound B 2. Fix and digest root tips A->B C 3. Permeabilize and block B->C D 4. Incubate with primary anti-tubulin antibody C->D E 5. Incubate with fluorescent secondary antibody D->E F 6. Counterstain nuclei E->F G 7. Visualize microtubule organization via microscopy F->G

References

Application Notes and Protocols for Studying the Effects of Endothall-disodium on Algal Blooms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-disodium, a salt of the dicarboxylic acid endothall, is a widely used contact herbicide for the control of submerged aquatic weeds and algae.[1][2] Its efficacy in managing harmful algal blooms (HABs) is a subject of ongoing research. These application notes provide detailed methodologies for studying the effects of Endothall-disodium on algae, with a focus on bloom-forming species. The protocols outlined below are based on established guidelines, such as the OECD 201 Test Guideline for freshwater alga and cyanobacteria growth inhibition tests.[3]

Endothall's primary mode of action is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), crucial enzymes in cellular signaling pathways.[4] This inhibition leads to a cascade of downstream effects, including disruption of the cytoskeleton, cell cycle arrest, and ultimately, cell death.[5][6] Different formulations of endothall exist, with the amine salt formulations (e.g., Hydrothol 191) generally exhibiting higher toxicity to algae than the disodium or dipotassium salts.[2]

Data Presentation

The following tables summarize the quantitative data on the toxicity of the amine salt of endothall (Hydrothol 191) to various bloom-forming algal species.

Table 1: 48-hour EC50 Values for Cell Growth Inhibition by Amine Salt of Endothall (Hydrothol 191) [1]

Algal SpeciesTaxonomic Group48-h EC50 (mg/L)
Microcystis sp.Cyanobacterium0.04 - 0.08
Phormidium sp.Cyanobacterium0.05
Chlorella sp.Green Alga> 0.60
Scenedesmus sp.Green Alga> 0.60
Chlamydomonas sp.Green Alga0.52

Table 2: 48-hour EC50 Values for Photosynthetic Capacity Inhibition by Amine Salt of Endothall (Hydrothol 191) [1]

Algal SpeciesTaxonomic Group48-h EC50 (mg/L)
Microcystis sp.Cyanobacterium0.04 - 0.22
Phormidium sp.Cyanobacterium0.097
Chlorella sp.Green Alga> 0.60
Scenedesmus sp.Green Alga0.23
Chlamydomonas sp.Green Alga0.42

Experimental Protocols

Algal Growth Inhibition Test (adapted from OECD 201)[3][7]

This protocol details a 72-hour growth inhibition study to determine the EC50 (Effective Concentration to inhibit growth by 50%) of Endothall-disodium on a selected algal species.

1.1. Materials

  • Axenic culture of the test alga (e.g., Microcystis aeruginosa, Chlorella vulgaris, or Anabaena circinalis)

  • Appropriate sterile growth medium (e.g., BG-11 for cyanobacteria, OECD standard algal medium)[7]

  • Endothall-disodium (analytical grade)

  • Sterile deionized water

  • Sterile glass Erlenmeyer flasks (e.g., 100 mL or 250 mL)

  • Incubator with controlled temperature (21-24°C ± 2°C) and continuous, uniform illumination[8]

  • Spectrophotometer or cell counter (e.g., hemocytometer, electronic particle counter)

  • pH meter

1.2. Preparation of Endothall-disodium Stock Solution

  • Accurately weigh a precise amount of Endothall-disodium powder.

  • Dissolve the powder in sterile deionized water to prepare a concentrated stock solution (e.g., 1000 mg/L).

  • Ensure complete dissolution. Gentle heating or sonication may be used if necessary, but allow the solution to return to room temperature before use.

  • Filter-sterilize the stock solution through a 0.22 µm membrane filter into a sterile container.

  • Prepare a series of dilutions from the stock solution to create the desired test concentrations. The concentration series should bracket the expected EC50 value. A geometric series with a constant factor between 1.5 and 2 is recommended.

1.3. Experimental Procedure

  • Algal Inoculum Preparation: Use an exponentially growing algal culture. Determine the cell density of the stock culture. Calculate the volume of inoculum needed to achieve a starting cell density in the test flasks of approximately 5 x 10³ to 1 x 10⁴ cells/mL.[8]

  • Test Setup:

    • To each sterile flask, add the appropriate volume of sterile growth medium.

    • Add the calculated volume of the respective Endothall-disodium dilution to achieve the final test concentrations.

    • Include a control group with no Endothall-disodium and, if a solvent other than water is used to dissolve the test substance, a solvent control.[7]

    • Set up at least three replicate flasks for each test concentration and the control(s).[8]

  • Inoculation: Inoculate each flask with the prepared algal inoculum.

  • Incubation: Incubate the flasks at 21-24°C under continuous, uniform illumination for 72 hours. Randomize the position of the flasks in the incubator daily.

  • Measurements:

    • Measure the algal biomass (cell density or a surrogate like absorbance) in each flask at 24, 48, and 72 hours.[8]

    • Measure the pH of each test solution at the beginning and end of the experiment.[8]

1.4. Data Analysis

  • For each test concentration and the control, calculate the average specific growth rate over the 72-hour period.

  • Calculate the percent inhibition of the growth rate for each concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the Endothall-disodium concentration.

  • Determine the EC50 value using a suitable statistical method (e.g., probit analysis, logistic regression).

Determination of Chlorophyll a Content

This protocol measures the chlorophyll a content as an indicator of algal biomass and photosynthetic potential.

2.1. Materials

  • Algal cultures from the growth inhibition test

  • Glass fiber filters (e.g., 0.7 µm pore size)

  • Filtration apparatus

  • 90% acetone or ethanol

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Tissue grinder or sonicator

2.2. Procedure

  • Take a known volume of algal culture from each test flask.

  • Filter the sample through a glass fiber filter.

  • Place the filter in a centrifuge tube containing a known volume of 90% acetone or ethanol.

  • Mechanically disrupt the cells to extract the pigments using a tissue grinder or sonicator.

  • Store the tubes in the dark at 4°C for 12-24 hours to ensure complete extraction.

  • Centrifuge the tubes to pellet the cell debris and filter paper.

  • Transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the extract at 630, 647, 664, and 750 nm (for background correction).

  • Calculate the chlorophyll a concentration using trichromatic equations.

Measurement of Photosynthetic Activity (Pulse-Amplitude-Modulation Fluorometry)

This protocol assesses the effect of Endothall-disodium on the photosynthetic efficiency of the algae.

3.1. Materials

  • Algal cultures from the growth inhibition test

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation chamber

3.2. Procedure

  • Take a sample from each test flask.

  • Dark-adapt the samples for a minimum of 15-20 minutes.

  • Measure the minimum fluorescence (Fo) by applying a weak modulated measuring light.

  • Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).

  • Calculate the maximum quantum yield of photosystem II (PSII) as Fv/Fm = (Fm - Fo) / Fm.

  • To measure the effective quantum yield in the light (ΦPSII), expose the samples to actinic light at different intensities and apply saturating pulses to determine the maximum fluorescence in the light (Fm') and the steady-state fluorescence (Fs).

  • Calculate ΦPSII = (Fm' - Fs) / Fm'.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Processing algal_culture 1. Prepare Axenic Algal Culture setup 3. Set up Test Flasks with Dilutions algal_culture->setup stock_solution 2. Prepare Endothall-disodium Stock Solution stock_solution->setup inoculate 4. Inoculate with Algae setup->inoculate incubate 5. Incubate for 72h inoculate->incubate growth 6a. Measure Growth (Cell Count/Absorbance) incubate->growth chloro 6b. Measure Chlorophyll a incubate->chloro pam 6c. Measure Photosynthetic Activity (PAM) incubate->pam ec50 7. Calculate EC50 growth->ec50

Caption: Experimental workflow for assessing the effects of Endothall-disodium on algae.

Signaling_Pathway cluster_downstream Downstream Effects endothall Endothall-disodium pp2a Protein Phosphatase 2A (PP2A) endothall->pp2a inhibition pp1 Protein Phosphatase 1 (PP1) endothall->pp1 inhibition (less potent) hyperphosphorylation Hyperphosphorylation of Regulatory Proteins pp2a->hyperphosphorylation pp1->hyperphosphorylation cytoskeleton Disruption of Microtubule Cytoskeleton hyperphosphorylation->cytoskeleton cell_cycle Cell Cycle Arrest hyperphosphorylation->cell_cycle cytoskeleton->cell_cycle apoptosis Apoptosis/Cell Death cell_cycle->apoptosis

Caption: Proposed signaling pathway for Endothall-disodium toxicity in algal cells.

References

Application Notes & Protocols: Endothall-Disodium in Integrated Pest Management (IPM) Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a contact herbicide widely used for over 50 years to control submerged aquatic vegetation.[1] It is typically formulated as a dipotassium salt or a dimethylalkylamine salt, which dissociates in water to the active endothall acid.[1][2] In the context of Integrated Pest Management (IPM), endothall serves as a valuable tool for managing nuisance aquatic weeds, particularly invasive species. IPM strategies emphasize a combination of biological, cultural, physical, and chemical controls to manage pests effectively while minimizing economic and environmental risks. Endothall's role in IPM is recognized for its efficacy in controlling specific target species, which can help restore ecological balance in aquatic systems.[3]

1. Mechanism of Action

Endothall's herbicidal activity stems from its ability to inhibit serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][5] PP2A is a crucial enzyme that regulates a wide array of cellular processes, including cell cycle progression, signal transduction, and metabolism.[6]

By inhibiting PP2A, endothall disrupts multiple essential plant functions:

  • Cell Cycle Arrest: It causes a prometaphase arrest in the cell cycle by distorting microtubule spindle structures, which is critical for cell division.[4]

  • Disruption of Respiration and Synthesis: Endothall interferes with plant respiration and inhibits the synthesis of proteins and lipids.[1][2][7]

  • Membrane Integrity Loss: The herbicide induces rapid cellular membrane changes, leading to a breakdown of the osmotic system, tissue desiccation, and necrosis.[1][8]

This multi-faceted attack on cellular processes contributes to its effectiveness as a contact herbicide.[7] The inhibition of PP2A is also a mechanism of action studied in drug development, particularly in oncology, making endothall a compound of interest beyond agricultural science.[6]

G Figure 1: Simplified Mechanism of Action for Endothall cluster_cell Plant Cell Endothall_in Endothall PP2A Protein Phosphatase 2A (PP2A) Endothall_in->PP2A Inhibits Cellular_Processes Normal Cellular Processes (Cell Division, Respiration, etc.) PP2A->Cellular_Processes Regulates Disruption Disruption of Key Processes: - Mitotic Disruption - Respiration Inhibition - Protein/Lipid Synthesis Block Death Cell Death & Necrosis Disruption->Death

Caption: Simplified diagram of Endothall's inhibitory action on PP2A.

2. Application Notes for IPM Research

Endothall is primarily used to control submerged aquatic weeds and algae in lakes, ponds, and irrigation canals.[9][10] Its application within an IPM framework requires careful consideration of selectivity, environmental conditions, and integration with other control methods.

2.1 Target Species and Selectivity Endothall is recognized as a broad-spectrum herbicide but shows varying efficacy depending on the plant species and the application rate.[11] This allows for a degree of selectivity in an IPM program.

  • Highly Susceptible Species: Notably effective against invasive species like Hydrilla (Hydrilla verticillata), Eurasian watermilfoil (Myriophyllum spicatum), and Curlyleaf pondweed (Potamogeton crispus).[11][12]

  • Moderately Susceptible Species: Can impact native plants such as Sago pondweed (Stuckenia pectinata) and Large-leaf pondweed (Potamogeton amplifolius).[11][13]

  • Tolerant Species: Some species, like Coontail (Ceratophyllum demersum) and Elodea (Elodea canadensis), show tolerance at lower application rates.[11][13]

2.2 Formulation Considerations Endothall is available in two main salt formulations, which have different toxicological profiles:

  • Dipotassium Salt (e.g., Aquathol® K): This is the most commonly used formulation in aquatic environments where fish are a key resource. It is considered slightly to moderately toxic to fish and invertebrates at recommended rates.[14][15]

  • Dimethylalkylamine Salt (e.g., Hydrothol® 191): This formulation is more potent against aquatic plants but is also significantly more toxic to fish and other non-target organisms.[14][16] Its use is generally restricted in areas where fish are an important resource.[16]

2.3 Data Presentation: Efficacy and Non-Target Effects

Table 1: Efficacy of Dipotassium Endothall on Select Aquatic Weeds

Target Weed Species Application Rate (mg/L a.i.) Exposure Time Percent Biomass Reduction Reference
Eurasian watermilfoil 0.5 - 4.0 8 Weeks >99% [11]
Curlyleaf pondweed 0.5 - 4.0 8 Weeks >99% [11]
Hydrilla 3.0 3-4 Weeks >90% (visual) [1]
Lagarosiphon 0.5 3-7 Days 100% [12]

| Large-leaf pondweed | 1.5 | 10 Weeks | Significant reduction |[13] |

Table 2: Acute Toxicity of Endothall Formulations to Non-Target Organisms

Formulation Organism Endpoint (96-hr) LC50 / EC50 Value Toxicity Classification Reference
Dipotassium Salt Rainbow Trout LC50 230 - 450 ppm Slightly to Practically Non-Toxic [15]
Dipotassium Salt Bluegill LC50 343 - 450 ppm Slightly to Practically Non-Toxic [15]
Dimethylamine Salt Freshwater Fish LC50 >0.3 ppm Highly to Very Highly Toxic [9][14]

| Dimethylamine Salt | Daphnia (Invertebrate) | EC50 | >0.36 ppm | Highly Toxic |[17] |

3. Experimental Protocols

Detailed and standardized protocols are essential for generating reliable data in IPM research.

3.1 Protocol 1: Laboratory Herbicide Efficacy Bioassay

Objective: To determine the concentration-dependent efficacy of endothall on a target aquatic weed under controlled laboratory conditions.

Materials:

  • Target aquatic plant apical tips (e.g., Hydrilla verticillata).

  • Endothall stock solution (analytical grade).

  • Glass containers or beakers (e.g., 1 L).

  • Growth medium (e.g., Hoagland's solution, diluted).

  • Controlled environment chamber with appropriate lighting and temperature.

  • Analytical balance.

Methodology:

  • Plant Acclimation: Culture healthy apical tips of the target plant in the growth medium for 7-10 days to ensure active growth.

  • Preparation of Test Solutions: Prepare a serial dilution of endothall from the stock solution to achieve the desired test concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L). Use the growth medium as the diluent.

  • Experimental Setup:

    • Place a known fresh weight (e.g., 5 grams) of the acclimated plants into each beaker.

    • Add the prepared test solutions to the beakers, ensuring plants are fully submerged. Each concentration should have at least three replicates.

    • Include a control group with only the growth medium (0 mg/L endothall).

  • Incubation: Place the beakers in a growth chamber under controlled conditions (e.g., 25°C, 14:10 light:dark cycle).

  • Evaluation:

    • After a set exposure time (e.g., 21 or 28 days), visually assess plant injury (chlorosis, necrosis).

    • Remove the plants, gently blot dry, and measure the final fresh weight.

    • Dry the plant material at 60-70°C to a constant weight to determine the final dry weight.

  • Data Analysis: Calculate the percent reduction in biomass compared to the control. Use this data to determine metrics like the EC50 (concentration causing 50% effect).

G Figure 2: Workflow for Herbicide Efficacy Bioassay A Plant Acclimation (7-10 days) B Prepare Endothall Serial Dilutions A->B C Add Plants to Test Solutions (Replicated) B->C D Incubate in Growth Chamber C->D E Evaluate Plant Injury (Visual & Weight) D->E F Data Analysis (e.g., EC50) E->F

Caption: A standard experimental workflow for testing herbicide efficacy.

3.2 Protocol 2: Field Bioassay for Herbicide Residue

Objective: To determine if endothall residues in treated water or sediment are still biologically active and could harm non-target plants. This is crucial for determining water use restrictions (e.g., for irrigation).[18]

Materials:

  • Soil or sediment samples from treated and untreated (control) areas.[19]

  • Water samples from the treated water body.

  • Pots (3-4 inch).[19]

  • Seeds of a sensitive indicator plant (e.g., tomato, cucumber, oats).[18][19][20]

  • Greenhouse or sunny indoor location.

Methodology:

  • Sample Collection:

    • Collect representative soil/sediment and water samples from the area treated with endothall.

    • Collect separate control samples from an area known to be free of herbicides.[18][19]

  • Pot Preparation:

    • Fill three pots with soil from the treated area.

    • Fill three pots with soil from the control area.

    • Label all pots clearly.

  • Planting:

    • Sow 3-6 seeds of the indicator species in each pot.[19]

    • Water the "treated" pots with water collected from the treated site.

    • Water the "control" pots with clean, untreated water.

  • Growth and Observation:

    • Place pots in a location with adequate sunlight and maintain consistent moisture.[18]

    • Observe plant growth for approximately 3 weeks.[18][19]

    • Look for symptoms of herbicide injury in the treated group compared to the control group. Symptoms may include stunting, discoloration (yellowing), or abnormal growth.[18]

  • Interpretation: If plants in the treated soil/water show significant injury compared to the control plants, biologically active residues are likely present.

G Figure 3: Decision Logic for Endothall Use in an IPM Program rect_node rect_node A Is target weed at action threshold? B Are non-chemical methods feasible? A->B Yes Z1 Monitor Population A->Z1 No C Is Endothall effective for the target weed? B->C No Z2 Implement Non-Chemical Control (e.g., Mechanical) B->Z2 Yes D Are environmental conditions suitable? (Temp, Water Flow) C->D Yes Z3 Select Alternative Chemical or Method C->Z3 No E Are non-target risks acceptable? (Fish, Native Plants) D->E Yes Z5 Postpone or Select Alternative D->Z5 No E->Z3 No Z4 Apply Endothall (Follow Label) E->Z4 Yes

Caption: A decision-making framework for integrating Endothall into IPM.

Endothall-disodium is a potent herbicidal tool that, when used judiciously, plays a significant role in integrated pest management programs for aquatic environments. Its well-characterized mechanism of action as a protein phosphatase inhibitor provides a clear basis for its biological effects. For researchers, understanding its selectivity, the toxicological differences between its formulations, and adherence to strict experimental protocols is paramount. By integrating scientific data and systematic evaluation, endothall can be applied effectively to control problematic invasive weeds while minimizing harm to non-target species and the broader aquatic ecosystem.

References

Troubleshooting & Optimization

Technical Support Center: Endothall-Disodium Efficacy in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Endothall-disodium.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing lower than expected efficacy of my Endothall-disodium treatment?

A1: Several factors can contribute to reduced efficacy. Follow this troubleshooting guide to identify the potential cause:

  • Verify Formulation and Concentration: Confirm that the correct salt of endothall (disodium or dipotassium) was used and that the final concentration in your experiment is accurate. Different formulations have varying levels of activity.[1] The mono(N,N-dimethylalkylamine) salt formulations are generally more active on aquatic plants than the dipotassium salt formulations.[2]

  • Assess Microbial Activity: Endothall-disodium is primarily degraded by microbial action.[3][4] If you are using sterilized water or a system with low microbial populations, degradation, and therefore activation to the active endothall acid form, may be limited.[3][4] Consider the following:

    • In experiments with sterilized (autoclaved) water, no significant degradation of endothall was observed after 9 days, whereas a 50% degradation was seen in non-autoclaved water after 4 days.[4][5]

    • The presence of sediment has been shown to be critical for the degradation of endothall, with no degradation occurring in its absence in a 21-day experiment.[3][6]

  • Check Water Parameters:

    • Temperature: Microbial degradation of endothall is temperature-dependent, with higher temperatures generally leading to faster breakdown.[2]

    • pH: While generally stable, endothall had a shorter half-life at a pH of 5 in one study.[5]

  • Evaluate Exposure Time: The efficacy of endothall is dependent on both the concentration and the duration of exposure.[3] Ensure that the target organisms are exposed for a sufficient period.

Q2: My experiment shows inconsistent results between replicates. What could be the cause?

A2: Inconsistent results can often be traced back to variations in experimental conditions.

  • Uneven Distribution: Ensure homogenous distribution of Endothall-disodium throughout your experimental units. In aquatic systems, this can be affected by water flow and mixing.

  • Variable Microbial Populations: If using natural water or sediment sources, the microbial communities may differ between your replicates, leading to different rates of endothall degradation.[3]

  • Light Conditions: Although endothall's primary mechanism is not light-dependent, its effect can be greater in the dark, suggesting an impact on respiration.[5] Variations in light exposure between replicates could contribute to variability.

Q3: How quickly should I expect to see effects after Endothall-disodium application?

A3: The onset of action can vary. Under favorable conditions, susceptible plants may begin to show signs of weakening and death within a few days of application.[7] Factors influencing this include the plant species, its growth stage, and the environmental conditions.[7] A rapid visual effect is the disruption of cellular membranes, leading to wilting and desiccation.[1][4]

Q4: Can Endothall-disodium be used in both aerobic and anaerobic conditions?

A4: Yes, but the degradation rate is affected. Endothall biodegrades more rapidly under aerobic conditions, with a half-life of about one week or less.[5] Under anaerobic conditions, the biodegradation half-life is longer, approximately 10 days for the dipotassium salt.[5]

Quantitative Data Summary

Table 1: Half-life of Endothall in Aquatic Environments

ConditionHalf-lifeCitation(s)
Aerobic (Aquatic Environment)~1 week or less[5]
Anaerobic (Water, Dipotassium Salt)~10 days[5]
Experimental Greenhouse Pools~4 days[5][8]
Irrigation Supply Ponds (2 ppm)~12 days[5]
General Field Studies5 to 10 days[7]

Table 2: Factors Influencing Endothall Degradation

FactorEffect on DegradationCitation(s)
Microbial Population Primary degradation pathway; presence of microbes is essential.[2][3][4]
Sediment Facilitates microbial degradation; degradation is minimal to absent without it.[3][4][6]
Temperature Increased temperature enhances degradation rate.[2]
Oxygen Faster degradation under aerobic conditions.[5]
Organic Matter & Plant Tissue Presence can affect biodegradation.[5]
Previous Exposure Microbial populations previously exposed to endothall may degrade it faster.[3]

Experimental Protocols

Protocol 1: Mesocosm Experiment to Evaluate Endothall-Disodium Efficacy and Persistence

This protocol is adapted from studies investigating the environmental fate of endothall.[3][6]

Objective: To assess the efficacy of Endothall-disodium on a target aquatic plant species and determine its persistence in a controlled environment.

Materials:

  • Mesocosms (e.g., large plastic tubs or tanks)

  • Water from a relevant source (e.g., pond, lake)

  • Sediment from a relevant source

  • Target aquatic plant species

  • Endothall-disodium stock solution

  • Water quality monitoring equipment (pH, temperature, dissolved oxygen probes)

  • Sample collection vials

  • LC-MS for endothall concentration analysis

Methodology:

  • Mesocosm Setup:

    • Add a layer of sediment to the bottom of each mesocosm.

    • Gently fill the mesocosms with water, minimizing disturbance to the sediment.

    • Allow the system to acclimate for a set period (e.g., one week).

    • Introduce the target aquatic plant species into each mesocosm.

  • Endothall Application:

    • Prepare a stock solution of Endothall-disodium of known concentration.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in each mesocosm.

    • Apply the Endothall-disodium solution to the water surface of the treatment mesocosms. Have control mesocosms with no endothall added.

  • Sampling:

    • Collect water samples at predetermined time points (e.g., 0, 1, 3, 5, 7, 14, and 21 days post-application).[6]

    • Collect sediment and plant tissue samples at the beginning and end of the experiment.

  • Analysis:

    • Measure and record water quality parameters (pH, temperature, dissolved oxygen) at each sampling point.

    • Analyze the concentration of endothall in water samples using LC-MS.

    • Assess the health and biomass of the target aquatic plant species at the end of the experiment.

Visualizations

Endothall_Mode_of_Action Endothall Endothall PP1 Protein Phosphatase 1 (PP1) Endothall->PP1 Inhibits PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits Protein_Synthesis Protein Synthesis Endothall->Protein_Synthesis Interferes with Lipid_Synthesis Lipid Synthesis Endothall->Lipid_Synthesis Inhibits Cell_Membrane Cell Membrane Integrity Endothall->Cell_Membrane Disrupts Respiration Respiration Endothall->Respiration Affects Plant_Death Plant Cell Death PP1->Plant_Death Cell_Cycle Cell Cycle Arrest (Prometaphase) PP2A->Cell_Cycle Inhibition leads to PP2A->Plant_Death Protein_Synthesis->Plant_Death Lipid_Synthesis->Plant_Death Cell_Membrane->Plant_Death Respiration->Plant_Death Cell_Cycle->Plant_Death

Caption: Simplified signaling pathway of Endothall's mode of action.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase Mesocosm_Setup 1. Mesocosm Setup (Water, Sediment, Plants) Acclimation 2. System Acclimation Mesocosm_Setup->Acclimation Endothall_Application 3. Endothall Application Acclimation->Endothall_Application Water_Sampling 4. Water Sampling (Time-course) Endothall_Application->Water_Sampling Efficacy_Assessment 7. Efficacy Assessment (Plant Health, Biomass) Endothall_Application->Efficacy_Assessment Parameter_Measurement 5. Water Quality Measurement (pH, Temp, DO) Water_Sampling->Parameter_Measurement Concentration_Analysis 6. Endothall Analysis (LC-MS) Water_Sampling->Concentration_Analysis

Caption: Workflow for an Endothall-disodium mesocosm experiment.

Logical_Relationships cluster_factors Influencing Factors Efficacy Endothall Efficacy Concentration Concentration Concentration->Efficacy Exposure_Time Exposure Time Exposure_Time->Efficacy Microbial_Activity Microbial Activity Microbial_Activity->Efficacy Temperature Temperature Temperature->Microbial_Activity influences Sediment Sediment Presence Sediment->Microbial_Activity supports

Caption: Key factors affecting Endothall-disodium efficacy.

References

Technical Support Center: Endothall-Disodium Stability in Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the rapid degradation of Endothall-disodium in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: My Endothall-disodium solution seems to be losing activity over a short period. What is the primary cause of its degradation?

A1: The principal cause of Endothall-disodium degradation in aqueous solutions is microbial activity.[1][2] Studies have shown that in non-sterilized water, significant degradation can occur within days, whereas in sterilized (autoclaved) water, the compound remains stable for much longer.[1][2] Chemical hydrolysis, oxidation, and photolysis are generally not significant factors in its degradation under typical laboratory conditions.

Q2: What are the optimal storage conditions for Endothall-disodium powder and stock solutions?

A2: For solid Endothall-disodium, store in a well-ventilated, dry place. Liquid formulations and stock solutions should be stored at or above 0°C to prevent crystallization. Endothall is stable up to 90°C, above which it may slowly convert to its anhydride. It is also stable to light and in weak acidic or alkaline media. To minimize degradation, sterile-filtered aqueous stock solutions should be stored at 4°C for short-term use and frozen at -20°C or -80°C for long-term storage.

Q3: How does pH affect the stability of Endothall-disodium?

A3: Endothall is relatively stable to hydrolysis at pH 5 and 9. However, it can break down at a neutral pH of 7, albeit with a very long half-life of 2825 days. For most laboratory applications, pH is not the primary driver of rapid degradation; microbial contamination is a more immediate concern.

Q4: Can I autoclave my Endothall-disodium solution to sterilize it?

A4: While Endothall is stable at temperatures up to 90°C, autoclaving at 121°C may risk converting it to its anhydride form. The recommended method for sterilizing Endothall-disodium solutions is sterile filtration through a 0.22 µm filter.

Q5: Is Endothall-disodium compatible with common cell culture media and buffers?

A5: Endothall-disodium is soluble in water and is generally compatible with aqueous buffers and cell culture media. However, the presence of organic matter and microorganisms in non-sterile media can accelerate its degradation.[2] It is crucial to use sterile media and buffers and to prepare fresh dilutions of Endothall-disodium for your experiments whenever possible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments Degradation of Endothall-disodium stock solution.Prepare fresh stock solutions from powder regularly. Aliquot sterile stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Perform a concentration verification of your stock solution using an appropriate analytical method (e.g., LC-MS) before critical experiments.
Loss of compound activity during a multi-day experiment Microbial contamination and subsequent degradation in the experimental setup (e.g., cell culture).Ensure aseptic technique is strictly followed throughout the experiment. Prepare fresh working solutions of Endothall-disodium in sterile media or buffer immediately before each use. Consider performing a pilot study to determine the stability of Endothall-disodium in your specific experimental system over the desired time course.
Precipitate forms in the stock solution upon thawing Crystallization of the salt.Gently warm the solution to 37°C and vortex to redissolve the precipitate completely before use. Ensure the initial stock solution was prepared at a concentration that does not exceed its solubility at lower temperatures.
Variability in results when using different batches of stock solution Incomplete dissolution of the powder or contamination of one of the batches.Ensure the Endothall-disodium powder is fully dissolved when preparing the stock solution. Use of a sonicator can aid in dissolution. Always prepare stock solutions in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination from the outset.

Data Presentation: Endothall-Disodium Stability

Table 1: Summary of Endothall Degradation Half-Life in Aqueous Environments

ConditionpHTemperatureHalf-LifeReference
Non-sterilized pond waterN/AN/A~4 days (50% degradation)[1]
Sterilized (autoclaved) waterN/AN/ANo apparent degradation after 9 days[1]
Water without sedimentN/AN/AStable for at least 21 days
Water with sedimentN/AN/A~5-11 day lag, then rapid degradation (almost complete by 14 days)
Hydrolysis5 and 9N/AStable
Hydrolysis7N/A2825 days
Biodegradation (aerobic)N/AN/A~1 week or less[2]
Biodegradation (anoxic)N/AN/A10 days[2]

Note: N/A indicates the specific parameter was not reported in the cited study. The data above is primarily from environmental studies and highlights the critical role of microbes in degradation. Specific stability data in laboratory media is limited, and it is recommended to perform internal stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of a Sterile Endothall-Disodium Stock Solution

1. Objective: To prepare a sterile, high-concentration stock solution of Endothall-disodium suitable for use in cell culture and other sensitive biological assays.

2. Materials:

  • Endothall-disodium powder
  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)
  • Sterile 15 mL or 50 mL conical tubes
  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)
  • Sterile syringes
  • Sterile, nuclease-free microcentrifuge tubes for aliquots
  • Analytical balance
  • Vortex mixer
  • Sonicator (optional)
  • Laminar flow hood

3. Procedure:

  • In a laminar flow hood, weigh the desired amount of Endothall-disodium powder using a sterile spatula and a tared sterile conical tube.
  • Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).
  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.
  • Visually inspect the solution to ensure there are no visible particulates.
  • Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
  • Draw the Endothall-disodium solution into the syringe.
  • Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
  • Aliquot the sterile stock solution into sterile, nuclease-free microcentrifuge tubes. The aliquot volume should be appropriate for single-use to avoid multiple freeze-thaw cycles.
  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
  • For short-term storage (up to 1 week), store the aliquots at 4°C.
  • For long-term storage, store the aliquots at -20°C or -80°C.

4. Quality Control:

  • Sterility Testing: To validate the sterility of the prepared stock solution, a small volume can be incubated in sterile microbial growth medium (e.g., Tryptic Soy Broth) for several days at 37°C. The absence of turbidity indicates a sterile solution.
  • Concentration Verification: The concentration of the stock solution can be verified using a suitable analytical method such as LC-MS.

Protocol 2: Experimental Workflow for Testing Endothall-Disodium Stability in Cell Culture Medium

1. Objective: To determine the degradation rate of Endothall-disodium in a specific cell culture medium over time at a relevant experimental temperature (e.g., 37°C).

2. Materials:

  • Sterile Endothall-disodium stock solution (prepared as in Protocol 1)
  • Sterile cell culture medium of interest (e.g., DMEM with 10% FBS)
  • Sterile conical tubes or multi-well plates
  • Incubator set to 37°C with 5% CO₂
  • Analytical instrumentation for quantifying Endothall-disodium (e.g., LC-MS)

3. Procedure:

  • Prepare a working solution of Endothall-disodium in the cell culture medium at the desired final concentration.
  • Dispense equal volumes of this solution into multiple sterile tubes or wells of a multi-well plate.
  • Immediately take a sample from one of the tubes/wells for the "Time 0" measurement. Store this sample appropriately for later analysis (e.g., freeze at -80°C).
  • Place the remaining tubes/wells in a 37°C incubator.
  • At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove a tube/well from the incubator and collect a sample for analysis.
  • Store all collected samples at -80°C until analysis to prevent further degradation.
  • Quantify the concentration of Endothall-disodium in each sample using a validated analytical method.
  • Plot the concentration of Endothall-disodium versus time to determine the degradation kinetics.

Visualizations

degradation_pathway cluster_main Primary Degradation Pathway of Endothall-Disodium Endothall-Disodium Endothall-Disodium Degradation_Products Degradation_Products Endothall-Disodium->Degradation_Products Microbial Action Microbial_Enzymes Microbial_Enzymes Microbial_Enzymes->Degradation_Products CO2_H2O CO2_H2O Degradation_Products->CO2_H2O Further Metabolism experimental_workflow cluster_workflow Workflow for Preparing Sterile Endothall-Disodium Solution start Start weigh Weigh Endothall-Disodium Powder start->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at 4°C (short-term) or -20°C/-80°C (long-term) aliquot->store end End store->end signaling_pathway cluster_signaling Cellular Signaling Pathway of Endothall Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits pAkt p-Akt (Active) PP2A->pAkt Dephosphorylates pMAPK p-MAPK (Active) PP2A->pMAPK Dephosphorylates Akt Akt CellCycle Cell Cycle Progression pAkt->CellCycle Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits MAPK MAPK Pathway pMAPK->CellCycle Promotes

References

Endothall-Disodium Persistence in Aquatic Environments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the persistence of Endothall-disodium in water and sediment. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of persistence data.

Summary of Endothall-Disodium Persistence Data

The persistence of Endothall-disodium in aquatic environments is influenced by several factors, primarily microbial degradation. The following table summarizes the half-life of Endothall under various conditions.

MatrixConditionHalf-LifeCitation
WaterAerobicApproximately 1 week or less
WaterAnaerobic10 days (dipotassium salt)[1]
WaterAnoxicLonger than aerobic conditions; 28% removal after 30 days[1]
Water (Pond)Non-sterilized4 days (50% degradation)[1]
Water (Pond)Sterilized (autoclaved)No apparent degradation after 9 days[1]
Water (with sediment)AerobicDegradation begins after a 5-11 day lag; almost complete by 14 days[2]
Water (without sediment)AerobicNo degradation observed within 21 days[2][3]
SoilAerobic4 to 9 days

Experimental Protocols

Accurate assessment of Endothall-disodium persistence requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Water Sample Collection and Preservation
  • Objective: To collect and preserve water samples for Endothall analysis, minimizing degradation and contamination.

  • Materials: Amber glass bottles with Teflon-lined caps, sodium thiosulfate, hydrochloric acid (HCl), cooler with ice.

  • Procedure:

    • Prior to collection, add approximately 80 mg of sodium thiosulfate to each 1-liter sample bottle to dechlorinate the water.

    • Collect grab samples from the desired depth, ensuring the bottle is rinsed with the sample water before final collection.

    • For biologically active samples, acidify to a pH of 1.5-2 with 1:1 HCl.[1]

    • Immediately place the samples in a cooler with ice and maintain at 4°C.[1]

    • Store samples away from light and heat until extraction.[1]

    • The holding time for extraction is 7 days, and for the extract is 14 days.[1]

Sediment Sample Collection and Preparation
  • Objective: To collect representative sediment samples and prepare them for Endothall analysis.

  • Materials: Trowel or core sampler, pint Mason jars, disposable gloves, ice chest.

  • Procedure:

    • Using a trowel or core sampler, collect the top 2 cm of sediment.

    • With a gloved hand, transfer the sediment into a labeled pint Mason jar.

    • Repeat the collection until the desired amount of sediment is obtained.

    • Place the sediment samples in an ice chest with wet or dry ice for transport to the laboratory.

Endothall Analysis in Water (EPA Method 548.1)
  • Objective: To extract, derivatize, and quantify Endothall in water samples using gas chromatography-mass spectrometry (GC-MS).

  • Summary of Method: A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge. Endothall is eluted with acidic methanol and then derivatized to its dimethyl ester. The ester is then partitioned into methylene chloride, concentrated, and analyzed by GC-MS.[1][4]

  • Key Steps:

    • Extraction: Pass 100 mL of the water sample through a conditioned anion exchange LSE cartridge.

    • Elution: Elute the cartridge with acidic methanol.

    • Derivatization: Add methylene chloride as a co-solvent and heat to form the dimethyl ester of Endothall.

    • Partition: Add salted reagent water and partition the ester into methylene chloride.

    • Concentration: Reduce the extract volume using a nitrogen purge.

    • Analysis: Inject the concentrated extract into a GC-MS system for quantification.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Endothall Recovery Ion Interference: High levels of calcium (Ca²⁺), magnesium (Mg²⁺), or sulfate (SO₄²⁻) in the sample can interfere with the ion exchange process.[1][5]- Dilute the sample before extraction. - For moderately high levels of interfering ions, add 186 mg of EDTA per 100 mL of sample.[3] - For high sulfate levels, a combination of dilution and EDTA addition may be necessary.[3]
Improper Sample Preservation: Degradation of Endothall before analysis.- Ensure samples are properly acidified and stored at 4°C immediately after collection. - Adhere to the 7-day holding time for extraction.[1]
Incomplete Derivatization: The conversion of Endothall to its dimethyl ester is incomplete.- Ensure the correct amount of acidic methanol and methylene chloride are used. - Verify the heating temperature and duration for the derivatization step.
Contamination Glassware Contamination: Residues from previous analyses.- Thoroughly clean all glassware, including baking or solvent rinsing.[1]
Reagent Contamination: Impurities in the solvents or reagents.- Use high-purity reagents and solvents.[1] - Run a reagent blank with each batch of samples to check for contamination.
Variable Results Inconsistent Sample Collection: Differences in sampling depth or location.- Follow a standardized sampling protocol, ensuring samples are collected from the same depth and location for comparison.
Matrix Effects: Components in the sample matrix interfering with the analysis.- Prepare matrix-matched standards for calibration. - Perform a matrix spike recovery experiment to assess the effect of the matrix on the analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Endothall in aquatic environments?

A1: The primary degradation pathway for Endothall is microbial action.[2][3] Microorganisms in the water and sediment break down Endothall, with glutamic acid being a primary breakdown product.[4]

Q2: Why is there a lag phase before Endothall degradation begins in the presence of sediment?

A2: The lag phase, typically lasting 5-11 days, is likely the time required for the microbial populations responsible for degrading Endothall to acclimate and increase in number.[2]

Q3: Does Endothall adsorb to sediment?

A3: No, Endothall is highly water-soluble and does not readily adsorb to sediments or suspended solids.[4] Its degradation in the presence of sediment is due to the microbial communities residing in the sediment.[2]

Q4: What are the optimal conditions for Endothall degradation?

A4: Aerobic conditions with a healthy microbial population, such as those found in the presence of sediment, are optimal for Endothall degradation.[2] Increased water temperature can also increase the rate of microbial degradation.[4]

Q5: How can I confirm the identity of Endothall in my samples?

A5: Using a mass spectrometer (MS) as the detector for your gas chromatograph (GC) provides a high degree of certainty in identification based on the mass spectrum of the compound.[1] If using a flame ionization detector (FID), a confirmatory analysis on a second GC column with a different stationary phase is recommended.[4]

Visualizations

Experimental_Workflow cluster_sampling Sample Collection & Preservation cluster_preparation Sample Preparation cluster_analysis Analysis Water_Sample Water Sampling (Amber Glass Bottle) Preservation Preservation (4°C, Acidification for Water) Water_Sample->Preservation Immediate Sediment_Sample Sediment Sampling (Core Sampler/Trowel) Sediment_Extraction Sediment Extraction (Solvent Extraction) Sediment_Sample->Sediment_Extraction Water_Extraction Water Sample Extraction (Solid Phase Extraction) Preservation->Water_Extraction Derivatization Derivatization (to Dimethyl Ester) Water_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Sediment_Extraction->GCMS_Analysis Data_Analysis Data Analysis (Quantification & Half-life Calculation) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for assessing Endothall-disodium persistence.

Degradation_Pathway Endothall Endothall-disodium Microbial_Action Microbial Action (Primary Pathway) Endothall->Microbial_Action Glutamic_Acid Glutamic Acid & Other Metabolites Microbial_Action->Glutamic_Acid Factors Influencing Factors Factors->Microbial_Action Sediment Presence of Sediment (Microbial Source) Temperature Temperature Oxygen Oxygen Availability (Aerobic vs. Anaerobic)

Caption: Key factors influencing the degradation of Endothall-disodium.

References

Technical Support Center: Endothall-Disodium Applications in Plant Science

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of endothall-disodium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for endothall-disodium?

A1: Endothall-disodium's primary mode of action is the inhibition of protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] PP2A is inhibited at a much lower concentration (IC₅₀ of 90 nM) than PP1 (IC₅₀ of 5 µM).[2] This inhibition disrupts numerous cellular processes, including cell cycle progression, microtubule arrangement, and signal transduction, leading to cell cycle arrest and eventual cell death.[1] A secondary effect is the disruption of cell membrane integrity, leading to rapid tissue desiccation.[2][3][4]

Q2: What are the different formulations of endothall, and how do they differ?

A2: Endothall is available in several salt formulations, primarily the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[3][5] While both are effective, the monoamine salt formulations are generally more toxic to fish and are particularly effective against filamentous algae.[5] The dipotassium salt form is more commonly used for controlling submerged vascular plants in areas where fisheries are a concern due to its lower toxicity to aquatic organisms.[5][6]

Q3: How does endothall-disodium selectivity work across different plant species?

A3: Endothall-disodium is considered a selective contact herbicide.[4][7] Its selectivity is highly dependent on the plant species, the concentration used, and the exposure time.[8][9] Some plants, like Eurasian watermilfoil, are highly sensitive and can be controlled at low application rates (e.g., 0.5 to 1 mg/L).[9] Other species, such as Coontail and Elodea, are tolerant to lower concentrations and may only be controlled at higher rates (e.g., 4.0 mg/L for Coontail).[9] This variability allows for selective control of target weed species while minimizing impact on non-target native plants if concentrations are carefully managed.[10]

Q4: What environmental factors can influence the efficacy and persistence of endothall-disodium in an experiment?

A4: Several factors can affect its performance. The primary degradation pathway is microbial action, so factors influencing microbial populations are critical.[2][5][11]

  • Temperature: Degradation is generally faster in warmer water (e.g., >65°F or 18°C).[5][12]

  • Sediment/Organic Matter: The presence of sediment and its microbial community is key for degradation. In water without sediment, endothall can persist for over 21 days, whereas with sediment, degradation can be nearly complete in 14 days after a short lag phase.[2][11]

  • Oxygen: Biodegradation is more rapid under aerobic conditions compared to anaerobic (anoxic) conditions.[5]

  • Contact Time: As a contact herbicide, sufficient exposure time is crucial for efficacy. In aquatic systems, water flow can reduce contact time and effectiveness.[12]

Data Summary Tables

Table 1: Effective Concentrations of Dipotassium Endothall on Various Submersed Aquatic Plant Species

Plant SpeciesCommon NameEffective Concentration (mg/L a.i.*)Observed ResponseCitations
Myriophyllum spicatumEurasian watermilfoil0.5 - 1.0Effective control, no significant regrowth.[9]
Potamogeton crispusCurlyleaf pondweed0.5 - 1.0Effective control, no significant regrowth.[9]
Hydrilla verticillataHydrilla2.0 - 5.0Effective control.[8]
Potamogeton nodosusAmerican pondweed≥ 1.0Very sensitive, biomass reduced by 92% at 1 mg/L.[8]
Potamogeton illinoensisIllinois pondweed0.5 - 2.0Biomass significantly reduced, but regrowth observed.[9][10]
Potamogeton pectinatusSago pondweed0.5 - 2.0Biomass significantly reduced, but regrowth observed.[9][10]
Vallisneria americanaWild Celery0.5 - 2.0Biomass significantly reduced, but regrowth observed.[2][9]
Ceratophyllum demersumCoontail4.0Controlled at high rates; tolerant at rates ≤ 2.0 mg/L.[2][9]
Elodea canadensisCommon Elodea> 4.0Tolerant; showed no effects at rates up to 2.0 mg/L.[2][9]

*a.i. = active ingredient

Experimental Protocols

Protocol: Determining Optimal Endothall-Disodium Concentration for a Target Plant Species

This protocol outlines a methodology for establishing the minimum effective concentration of endothall-disodium required to control a specific plant species in a controlled laboratory or mesocosm setting.

1. Materials and Preparation:

  • Target plant specimens, acclimated to laboratory conditions.

  • Endothall-disodium stock solution of known concentration.

  • Culture vessels (e.g., glass tanks, beakers).

  • Growth medium or appropriate water source (e.g., deionized water with reconstituted salts).

  • Controlled environment chamber with appropriate lighting and temperature controls.

  • Instrumentation for measuring biomass (e.g., drying oven, analytical balance).

2. Experimental Setup:

  • Range-Finding Study (Pilot Experiment):

    • Set up a series of culture vessels with a wide range of endothall concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0, 5.0 mg/L).

    • Introduce a standardized amount (e.g., by wet weight or shoot count) of the target plant species into each vessel.

    • Maintain the experiment under controlled conditions (e.g., 16:8 light:dark cycle, 20-25°C) for a set duration (e.g., 7-14 days).

    • Visually assess plant health daily and record observations (e.g., necrosis, chlorosis).

  • Definitive Concentration-Response Study:

    • Based on the pilot study, select a narrower range of concentrations around the apparent effective dose. Include several concentrations below and above the target level to establish a dose-response curve.

    • Use a minimum of 3-4 replicates for each concentration, including an untreated control (0 mg/L).

    • Standardize the initial plant biomass in each replicate vessel.

    • The exposure period should be clearly defined (e.g., static exposure for 48-72 hours, followed by transfer to fresh medium, or a continuous exposure).[8]

3. Data Collection and Analysis:

  • At the end of the predefined experimental period (e.g., 3 to 8 weeks after treatment), harvest all plant material from each replicate.[9]

  • Gently wash the harvested biomass to remove debris.

  • Dry the biomass in a drying oven at a standard temperature (e.g., 60-70°C) until a constant weight is achieved.

  • Measure the final dry weight for each replicate.

  • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the lowest concentration that causes a statistically significant reduction in biomass.

Visualizations

signaling_pathway cluster_cell Plant Cell Endothal Endothall-Disodium PP2A Protein Phosphatase 2A (Active) Endothal->PP2A Inhibits PP2A_inhibited PP2A (Inhibited) CellCycle Cell Cycle Progression PP2A->CellCycle Enables Arrest Prometaphase Arrest Abnormal Spindle Formation PP2A_inhibited->Arrest Leads to TON2 TONNEAU2 (TON2) Regulatory Subunit TON2->PP2A Regulates

Caption: Endothall-disodium inhibits the PP2A/TON2 complex, leading to mitotic disruption.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Acclimate Plants P2 Prepare Stock Solution P1->P2 E1 Set Up Range-Finding Study (Broad Concentrations) P2->E1 E2 Conduct Definitive Study (Narrow Concentrations, Replicated) E1->E2 E3 Maintain Controlled Environment E2->E3 A1 Harvest & Dry Biomass E3->A1 A2 Calculate % Biomass Reduction A1->A2 A3 Statistical Analysis (ANOVA) A2->A3 A4 Determine Optimal Concentration A3->A4

Caption: Workflow for determining optimal endothall-disodium concentration.

Troubleshooting Guide

Q: My experiment showed little to no effect on the target plant, even at high concentrations. What went wrong?

A: There are several potential reasons for low efficacy. Use the following guide to troubleshoot the issue.

troubleshooting_guide rect_node rect_node start Low Efficacy Observed check_species Is the species known to be tolerant? start->check_species check_contact Was contact time sufficient? (>24h) check_species->check_contact No rect_node1 Species may be naturally resistant. Increase concentration significantly or consider alternative compounds. check_species->rect_node1 Yes check_temp Was water temp > 65°F (18°C)? check_contact->check_temp Yes rect_node2 Endothall is a contact herbicide. Increase exposure duration or use a static renewal method. check_contact->rect_node2 No check_degradation High microbial/sediment load present? check_temp->check_degradation Yes rect_node3 Efficacy is lower in cold water. Increase temperature or extend the exposure duration. check_temp->rect_node3 No rect_node4 Review solution preparation and dosing calculations. Verify chemical integrity. check_degradation->rect_node4 No rect_node5 Rapid microbial degradation may occur. Consider using sterilized water/sediment or increasing initial concentration. check_degradation->rect_node5 Yes

References

Troubleshooting Endothal-disodium-induced phytotoxicity in non-target plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing phytotoxicity issues related to the use of Endothal-disodium in non-target plants during laboratory experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the application of this compound.

Problem 1: Higher-than-expected phytotoxicity in non-target plants.

  • Question: I applied this compound at a concentration that should be selective, but I'm observing significant damage to my non-target research plants. What could be the cause?

  • Answer: Several factors can influence the phytotoxicity of this compound, leading to unexpected damage even at seemingly low concentrations. Consider the following possibilities:

    • Environmental Conditions:

      • Temperature: Higher temperatures can increase the metabolic rate of plants, potentially leading to faster uptake and increased sensitivity to this compound.[1] Ideal temperatures for most post-emergent herbicide applications are between 65°F and 85°F.

      • pH: The pH of your growth medium or application solution can affect the availability and uptake of the herbicide. While soil clay content and cation exchange capacity have not been found to significantly influence Endothal adsorption, extreme pH values can stress plants, making them more susceptible.[2]

      • Light: this compound's herbicidal action is greater in the dark, suggesting it inhibits respiration.[3] Continuous high light might mitigate some effects, while low light or dark periods could enhance phytotoxicity.

    • Plant Species and Growth Stage:

      • Species Sensitivity: Different plant species exhibit varying levels of tolerance to this compound. What is a selective concentration for one species may be highly toxic to another.

      • Growth Stage: Younger, actively growing plants are generally more susceptible to herbicides.[2]

    • Application and Formulation:

      • Uneven Application: Ensure your application method provides a uniform dose across all plants. Inconsistent application can lead to localized areas of high concentration.

      • Formulation: Different salts of endothall (e.g., dipotassium vs. amine salts) have different levels of activity and toxicity.[3][4] Verify the specific formulation you are using.

Problem 2: Inconsistent or unexpected results across experiments.

  • Question: I am getting variable results with this compound application in my experiments, even when I try to maintain the same conditions. What could be causing this inconsistency?

  • Answer: Inconsistent results can be frustrating. Here are some potential sources of variability to investigate:

    • Solution Preparation:

      • Stock Solution Stability: Prepare fresh stock solutions regularly. The stability of this compound in solution over time, especially when exposed to light or non-ideal temperatures, can vary.

      • Accurate Dilutions: Double-check all calculations and measurements when preparing working solutions. Small errors in dilution can lead to significant differences in the final concentration.

    • Experimental System:

      • Growth Media Contamination: If using soil or other complex growth media, there is a possibility of residual herbicides or other contaminants that could interact with this compound.

      • Water Quality: The chemical composition of the water used for your experiments (e.g., hardness, presence of organic matter) can potentially interact with the herbicide.

    • Biological Variability:

      • Plant Health: Ensure that your experimental plants are healthy and at a consistent growth stage at the start of each experiment. Stressed or unhealthy plants may respond differently to the herbicide.

Problem 3: Difficulty distinguishing this compound symptoms from other plant stressors.

  • Question: The symptoms I'm observing on my plants (e.g., yellowing, stunted growth) could be due to this compound, but they also resemble nutrient deficiencies. How can I differentiate between them?

  • Answer: Differentiating between herbicide injury and other stressors like nutrient deficiencies is a common challenge. Here are some key indicators:

    • Symptom Onset and Progression: Herbicide injury symptoms typically appear relatively quickly and progress uniformly across the affected plant tissue.[5] Nutrient deficiency symptoms often develop more slowly and may appear on specific parts of the plant (e.g., older vs. younger leaves) depending on the mobility of the nutrient.

    • Pattern of Injury: Herbicide damage from spray drift often shows a distinct pattern, with more severe symptoms on the side of the plant exposed to the chemical. In a controlled lab setting, look for uniform symptoms across all treated plants. Nutrient deficiencies will typically affect all plants in the same batch of growth medium similarly.

    • Symptom Type: this compound is a contact herbicide that disrupts cell membranes, leading to rapid tissue desiccation, wilting, and necrosis (tissue death).[2][6] While some nutrient deficiencies can cause necrosis, the initial symptoms are often chlorosis (yellowing) in specific patterns (e.g., interveinal).

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound's primary mode of action is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A).[2] These enzymes are critical for a wide range of cellular processes. By inhibiting them, this compound disrupts cellular signaling, leading to a cascade of events including the disruption of cell membranes, inhibition of respiration, and ultimately, cell death.[2][6]

Q2: How quickly does this compound show effects on plants?

A2: this compound is a contact herbicide, and its effects are typically rapid. Symptoms such as wilting and tissue browning can become apparent within 2 to 5 days of application.[6][7]

Q3: What is the environmental fate of this compound?

A3: this compound is primarily degraded by microbial action in soil and water.[2] Its half-life in water is relatively short, ranging from a few days to a couple of weeks, and is influenced by factors such as the presence of sediment and microbial populations.[2][8]

Q4: Can this compound be translocated within the plant?

A4: No, this compound is a contact herbicide and is not significantly translocated within the plant.[4] Its effects are localized to the tissues it directly contacts.

Q5: Are there established methods for analyzing this compound residues in plant tissues?

A5: Yes, analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the detection and quantification of this compound residues in plant and environmental samples.

Quantitative Data

Table 1: Concentration-Dependent Effects of Endothal on Aquatic Plants

Concentration (mg/L)Target SpeciesEffectReference
0.5 - 2.0Eurasian watermilfoil, Curlyleaf pondweedEffective control[9]
4.0CoontailControlled[9]
1.0 - 2.0HydrillaBiomass reduction[10]
5.0HydrillaDeath[10]
0.5 - 4.0Spatterdock, pickerelweed, cattail, smartweedNo injury[9]

Note: The data above is for aquatic plant species. For terrestrial research plants like Arabidopsis thaliana, it is recommended to start with a dose-response experiment with concentrations ranging from 1 µM to 1000 µM to determine the phytotoxic threshold for your specific experimental conditions.

Experimental Protocols

1. Protocol for Assessing this compound Phytotoxicity using a Seedling Bioassay

  • Objective: To determine the concentration-dependent phytotoxic effects of this compound on a non-target plant species.

  • Materials:

    • Seeds of the test plant species (e.g., Arabidopsis thaliana, lettuce).

    • Petri dishes with filter paper or agar-based growth medium.

    • This compound stock solution (e.g., 10 mM in sterile water).

    • Sterile water for dilutions.

    • Growth chamber with controlled light, temperature, and humidity.

  • Methodology:

    • Prepare a series of this compound dilutions from the stock solution (e.g., 0, 1, 10, 50, 100, 500, 1000 µM).

    • Dispense a set volume of each dilution onto the filter paper in labeled Petri dishes.

    • Place a predetermined number of seeds (e.g., 20) onto the filter paper in each dish.

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

    • After a set period (e.g., 7-10 days), measure endpoints such as germination rate, root length, and shoot length.

    • Record and analyze the data to determine the concentration at which significant phytotoxicity occurs.

2. Protocol for this compound Residue Analysis in Plant Tissue (General Overview)

  • Objective: To quantify the amount of this compound present in plant tissue after exposure.

  • Materials:

    • Plant tissue sample.

    • Homogenizer.

    • Extraction solvent (e.g., acetonitrile/water mixture).

    • Centrifuge.

    • Solid-phase extraction (SPE) cartridges for cleanup.

    • LC-MS/MS or GC-MS system.

    • This compound analytical standard.

  • Methodology:

    • Extraction: Homogenize a known weight of the plant tissue in the extraction solvent.

    • Centrifugation: Centrifuge the homogenate to separate the solid and liquid phases.

    • Cleanup: Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Analysis: Analyze the cleaned extract using LC-MS/MS or GC-MS.

    • Quantification: Compare the peak area of the this compound in the sample to a calibration curve generated from the analytical standard to determine the concentration.

Visualizations

a cluster_0 Troubleshooting Workflow start Unexpected Phytotoxicity Observed q1 Check Environmental Conditions (Temp, pH, Light) start->q1 q2 Review Plant Species & Growth Stage start->q2 q3 Verify Application & Formulation start->q3 q4 Assess Solution Preparation start->q4 q5 Evaluate Experimental System start->q5 q6 Consider Biological Variability start->q6 res1 Adjust Conditions & Repeat q1->res1 res2 Consult Literature for Species-Specific Data q2->res2 res3 Standardize Application Protocol q3->res3 res4 Prepare Fresh Solutions & Recalculate q4->res4 res5 Use Control Media & Purified Water q5->res5 res6 Use Healthy, Uniform Plants q6->res6 end Problem Resolved res1->end res2->end res3->end res4->end res5->end res6->end

Caption: Troubleshooting workflow for unexpected this compound phytotoxicity.

b cluster_1 This compound Mode of Action endothal This compound pp Inhibition of Protein Phosphatases (PP1 & PP2A) endothal->pp disruption Disruption of Cellular Signaling & Processes pp->disruption membrane Cell Membrane Disruption disruption->membrane respiration Inhibition of Respiration disruption->respiration synthesis Inhibition of Protein & Lipid Synthesis disruption->synthesis death Cell Death & Necrosis membrane->death respiration->death synthesis->death c cluster_2 Experimental Workflow: Phytotoxicity Bioassay step1 Prepare this compound Dilution Series step2 Treat Seeds/Seedlings in Controlled Environment step1->step2 step3 Incubate for a Defined Period step2->step3 step4 Measure Endpoints (e.g., Root Length) step3->step4 step5 Data Analysis & Concentration-Response Curve step4->step5

References

Impact of water parameters (pH, temperature) on Endothal-disodium activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving Endothall-disodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for Endothall-disodium?

A1: Endothall-disodium's primary mode of action is the inhibition of protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2][3][4] These enzymes are crucial for a variety of cellular processes, and their inhibition by endothall leads to a cascade of downstream effects, ultimately resulting in cell death.

Q2: How does water temperature affect the activity of Endothall-disodium?

A2: Water temperature is a critical factor influencing the efficacy of Endothall-disodium. Generally, its herbicidal activity increases with higher water temperatures.[5][6] Warmer temperatures can enhance the metabolic rate of the target plants, leading to more rapid uptake of the herbicide. Conversely, the efficacy of endothall is inhibited as water temperature decreases.[4] However, significant reductions in biomass and turion formation in susceptible plants have been observed even at lower temperatures.[4] The degradation of endothall in the aquatic environment, which is primarily a microbial process, is also accelerated at higher temperatures.[5][6]

Q3: What is the impact of water pH on the activity of Endothall-disodium?

A3: The direct impact of water pH on the herbicidal activity of Endothall-disodium on target plants is not extensively documented in publicly available literature. However, the stability of endothall is known to be pH-dependent. One study indicated that technical endothall is stable to hydrolysis at pH 5 and 9 but breaks down at pH 7, while another study by the same manufacturer suggested a half-life of less than 24 hours at pH 5 and stability at pH 7 and 9.[7] This conflicting information highlights the complexity of pH effects on the chemical itself. Generally, for aquatic plants, a pH range of 6.5 to 7.5 is considered optimal for nutrient availability and overall plant health.[8] Extreme pH levels can affect the solubility and absorption of herbicides.[8] For specific experimental setups, it is recommended to maintain a consistent and well-documented pH to ensure reproducible results.

Q4: Are there different formulations of Endothall, and do they differ in activity?

A4: Yes, Endothall is available in different salt formulations, primarily as a disodium salt, dipotassium salt, and amine salts.[9][10] The herbicidal activity can vary between these formulations. For instance, amine salts have been reported to be two to three times more active on aquatic weeds than inorganic salts.[10] However, the choice of formulation may also be influenced by factors such as target species and environmental conditions.

Troubleshooting Guide

Problem 1: Reduced or no efficacy of Endothall-disodium in my experiment.

Possible Cause Troubleshooting Steps
Low Water Temperature Increase the water temperature to the optimal range for your target species, if possible. Be aware that higher temperatures also increase the rate of microbial degradation of endothall.[5][6]
Suboptimal pH While specific data on the direct effect of pH on endothall activity is limited, it is known to affect its stability.[7] Ensure your water pH is within a range suitable for your target organism and is consistently maintained throughout the experiment. Most aquatic plants thrive in a pH range of 6.5 to 7.5.[8]
Insufficient Exposure Time Endothall is a contact herbicide, and its efficacy is dependent on both concentration and exposure time. Ensure that the target organisms are exposed to the treatment for a sufficient duration as determined by preliminary studies or literature on your specific model system.
Presence of High Organic Matter or Sediment Endothall can be adsorbed by organic matter and sediment, which can reduce its bioavailability in the water column.[11] If possible, minimize the amount of organic debris and sediment in your experimental setup.
Incorrect Formulation Different formulations of endothall (e.g., disodium, dipotassium, amine salts) can have varying levels of activity.[10] Verify that you are using the appropriate formulation for your target species and experimental goals.

Problem 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Steps
Variability in Water Parameters Ensure that water temperature and pH are consistent across all replicate treatments. Use calibrated instruments to monitor these parameters regularly.
Uneven Application of Endothall-disodium Ensure thorough mixing of the Endothall-disodium stock solution into the experimental units to achieve a uniform concentration.
Biological Variability Use organisms of a similar age, size, and health status for all replicates to minimize biological variability.

Data Presentation

Table 1: Impact of Water Temperature on the Efficacy of Endothall (dipotassium salt) on Curlyleaf Pondweed (Potamogeton crispus) Biomass

Water Temperature (°C)Endothall Concentration (mg/L)Mean Shoot Biomass Reduction (%)Mean Turion Production Reduction (%)
102>80>95
152>90>95
202>95>95
252~100~100

Data is synthesized from a study by Netherland et al. (2000) where the efficacy was evaluated 4 weeks after treatment.

Experimental Protocols

General Protocol for Aquatic Herbicide Efficacy Bioassay

This protocol provides a general framework for assessing the efficacy of Endothall-disodium on submerged aquatic plants in a laboratory setting. It is recommended to adapt this protocol based on the specific target species and experimental objectives.

1. Plant Culture:

  • Culture the target aquatic plant species in a suitable medium and under controlled conditions (light, temperature, and photoperiod) to ensure healthy and uniform plant material for the experiment.

2. Acclimation:

  • Before starting the experiment, acclimate the plants to the experimental conditions (e.g., water temperature, pH, and light intensity) for a period of 7-14 days.

3. Experimental Setup:

  • Use glass or other inert containers to avoid adsorption of the herbicide.

  • Each container should contain a known volume of the culture medium and a specific number or biomass of the target plant.

  • Include a sufficient number of replicates for each treatment and a control group (without herbicide).

4. Herbicide Preparation and Application:

  • Prepare a stock solution of Endothall-disodium in deionized water.

  • Add the appropriate volume of the stock solution to each experimental unit to achieve the desired final concentrations. Ensure thorough mixing.

5. Incubation:

  • Maintain the experimental units under controlled conditions (temperature, light, and photoperiod) for the duration of the experiment.

6. Data Collection:

  • At predetermined time points, assess the health of the plants using various parameters such as:

    • Visual injury ratings (e.g., chlorosis, necrosis)

    • Biomass (wet or dry weight)

    • Photosynthetic efficiency (e.g., using a PAM fluorometer)

    • For some species, production of reproductive structures (e.g., turions).

7. Data Analysis:

  • Analyze the collected data using appropriate statistical methods to determine the effect of different concentrations of Endothall-disodium on the target plant.

Mandatory Visualizations

Endothall_Signaling_Pathway cluster_cell Plant Cell cluster_phosphatases Protein Phosphatases Endothal Endothall-disodium PP2A Protein Phosphatase 2A (PP2A) Endothal->PP2A Inhibits PP1 Protein Phosphatase 1 (PP1) Endothal->PP1 Inhibits Cellular_Processes Various Cellular Processes (e.g., Metabolism, Growth, Division) PP2A->Cellular_Processes Regulates PP1->Cellular_Processes Regulates Cell_Death Cell Death Cellular_Processes->Cell_Death Disruption leads to

Caption: Simplified signaling pathway of Endothall-disodium's inhibitory action.

Experimental_Workflow A Plant Culture & Acclimation B Experimental Setup (Controls & Replicates) A->B C Endothall Application B->C D Incubation (Controlled Environment) C->D E Data Collection (Biomass, Visual Injury, etc.) D->E F Statistical Analysis E->F G Results & Interpretation F->G

Caption: General workflow for an aquatic herbicide bioassay.

References

Endothall-Disodium Treatment Selectivity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of Endothall-disodium treatments in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Endothall-disodium?

Endothall-disodium exerts its biological effects primarily through the inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][2][3] These enzymes are crucial regulators of numerous cellular processes, and their inhibition by Endothall-disodium leads to a cascade of downstream effects.

Q2: How can the selectivity of Endothall-disodium be improved in our experiments?

Improving the selectivity of Endothall-disodium hinges on several key factors:

  • Concentration and Exposure Time: Lower concentrations and shorter exposure times can enhance selectivity for highly sensitive target species, such as the invasive aquatic plant Eurasian watermilfoil, while minimizing damage to less sensitive, non-target native plants.[4][5]

  • Formulation: Endothall is available in different salt formulations, primarily dipotassium salt and mono-N,N-dimethylalkylamine salt. The dipotassium salt form is generally less toxic to fish and some non-target organisms compared to the mono-N,N-dimethylalkylamine salt, offering a better selectivity profile in certain contexts.[6][7][8]

  • Target and Non-Target Sensitivity: Understanding the differential sensitivity of your target cells or organisms versus non-target ones is crucial. This can be determined through dose-response studies.

Q3: What are the known off-target effects of Endothall-disodium?

In aquatic environments, off-target effects can include damage to desirable native plant species, particularly pondweeds.[6] The monoamine salt formulation of Endothall can be toxic to fish and other aquatic organisms.[6][7] In a drug development context, off-target effects in non-cancerous cells would be a primary concern and need to be evaluated through cytotoxicity assays.

Q4: How does Endothall-disodium's inhibition of PP1 and PP2A affect downstream signaling pathways?

Inhibition of PP1 and PP2A can impact multiple signaling pathways critical for cell growth, proliferation, and survival. Notably, these phosphatases are known to regulate components of the Akt and Wnt/β-catenin signaling pathways.[9][10][11][12] Dysregulation of these pathways is a hallmark of many cancers, making Endothall-disodium a compound of interest for oncological research.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High toxicity to non-target cells/organisms Concentration of Endothall-disodium is too high.Perform a dose-response curve to determine the optimal concentration that maximizes target cell death while minimizing non-target toxicity. Start with a wide range of concentrations and narrow down to find the therapeutic window.
Exposure time is too long.Optimize the exposure time. Even at a selective concentration, prolonged exposure can lead to non-specific effects. Test various time points (e.g., 24, 48, 72 hours) to find the shortest effective duration.
Incorrect formulation used for the experimental system.If applicable to your research, consider using the dipotassium salt formulation, which has been shown to have a better safety profile in some biological systems.[7]
Inconsistent results between experiments Variability in cell density or organism life stage.Standardize the initial cell seeding density or use organisms at the same developmental stage for all experiments.
Degradation of Endothall-disodium stock solution.Prepare fresh stock solutions of Endothall-disodium regularly and store them appropriately, protected from light and at the recommended temperature.
Presence of sediment or organic matter (in aquatic studies).Be aware that sediment and microorganisms can lead to the microbial degradation of Endothall, reducing its effective concentration.[3] In laboratory settings, ensure consistent media conditions.
Low efficacy against target cells/organisms Concentration of Endothall-disodium is too low.Increase the concentration based on dose-response data.
Insufficient exposure time.Increase the duration of the treatment.
Target cells have developed resistance.This is less common in initial lab studies but consider the possibility. If resistance is suspected, molecular analysis of the target cells may be necessary.
Difficulty interpreting protein phosphatase inhibition assay results Substrate concentration is not optimal.Determine the Michaelis-Menten constant (Km) for your substrate with PP1 and PP2A to ensure you are using a substrate concentration that allows for sensitive detection of inhibition.
Impure enzyme preparation.Use a highly purified and active preparation of PP1 and PP2A. Commercially available recombinant enzymes are recommended.
Interference from buffer components.Ensure that your assay buffer does not contain substances that interfere with the phosphatase activity or the detection method (e.g., high concentrations of phosphate).[13]

Quantitative Data

Table 1: Concentration-Dependent Effects of Endothall (dipotassium salt) on Aquatic Plants

Concentration (mg/L a.i.)Eurasian watermilfoil (Target)Large-leaf pondweed (Non-Target)Common elodea (Non-Target)Muskgrass (Non-Target)Bladderwort (Non-Target)
1.5Significant biomass and frequency decrease[4][5]Significant biomass and frequency decrease[4]Significant increase after treatment[4]Significant increase after treatment[4]Significant increase after treatment[4]

Table 2: Acute Toxicity of Endothall Formulations to Fish

FormulationFish Species96-hr LC50 (ppm)Reference
Dipotassium/Disodium SaltMultiple Species100 - 200[8]
Mono-N,N-dimethylalkylamine SaltFish (general)0.5 - 3[7]

Experimental Protocols

Protocol 1: Determining the Selectivity of Endothall-disodium on Cancer vs. Non-Cancerous Cell Lines

Objective: To determine the concentration range at which Endothall-disodium exhibits selective cytotoxicity towards a cancer cell line while minimizing toxicity to a non-cancerous control cell line.

Materials:

  • Cancer cell line (e.g., SW742) and a non-cancerous cell line (e.g., Vero).

  • Endothall-disodium (powder or stock solution).

  • Appropriate cell culture medium and supplements.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent.

  • Plate reader.

Methodology:

  • Cell Seeding: Seed both the cancer and non-cancerous cell lines into separate 96-well plates at a predetermined optimal density to ensure 80-90% confluency after 72 hours.

  • Treatment: After 12-24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing serial dilutions of Endothall-disodium (e.g., ranging from 0.1 µM to 1000 µM). Include untreated control wells.

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform an MTT assay according to the manufacturer's protocol. This typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals with a solvent.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 (the concentration that inhibits 50% of cell growth) for both cell lines. The selectivity index (SI) can be calculated as: SI = IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity.[14]

Protocol 2: In Vitro Protein Phosphatase 1 & 2A Inhibition Assay

Objective: To quantify the inhibitory effect of Endothall-disodium on the activity of PP1 and PP2A.

Materials:

  • Purified recombinant PP1 and PP2A enzymes.

  • Endothall-disodium.

  • A suitable phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) for a colorimetric assay, or a fluorescent substrate).

  • Assay buffer (e.g., Tris-HCl, with appropriate salts and additives).

  • 96-well microplate.

  • Microplate reader (spectrophotometer or fluorometer).

Methodology:

  • Prepare Reagents: Prepare serial dilutions of Endothall-disodium in the assay buffer. Prepare the substrate solution and the enzyme solutions at their optimal concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the Endothall-disodium dilutions, and the enzyme (PP1 or PP2A). Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate for a defined period, allowing the reaction to proceed within the linear range. Measure the absorbance or fluorescence at regular intervals or at a final time point.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cancer and Non-Cancerous Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Endothall-disodium D Treat Cells with Endothall-disodium B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform MTT Viability Assay E->F G Measure Absorbance F->G H Calculate IC50 and Selectivity Index G->H

Caption: Workflow for determining Endothall-disodium selectivity.

signaling_pathway cluster_inhibition Inhibition cluster_phosphatases Phosphatases cluster_akt Akt Pathway cluster_wnt Wnt Pathway Endothall Endothall-disodium PP1 PP1 Endothall->PP1 PP2A PP2A Endothall->PP2A Akt_p p-Akt (Active) PP1->Akt_p PP2A->Akt_p BetaCatenin β-catenin (Active) PP2A->BetaCatenin Promotes degradation complex Akt Akt (Inactive) Akt_p->Akt Dephosphorylation GSK3b_inactive GSK-3β (Inactive) Akt_p->GSK3b_inactive Inhibits GSK-3β BetaCatenin_p p-β-catenin (Degradation) BetaCatenin->BetaCatenin_p Phosphorylation (by GSK-3β)

Caption: Endothall's impact on Akt and Wnt signaling.

References

Minimizing Endothal-disodium impact on non-target aquatic organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols to minimize the impact of Endothal-disodium on non-target aquatic organisms during laboratory and controlled field experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the disodium salt of Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid), a contact herbicide used to control submerged aquatic weeds and algae.[1][2] Its primary mode of action is the inhibition of protein phosphatase 1 (PP1) and, more potently, protein phosphatase 2A (PP2A).[3][4][5][6] These enzymes are crucial for dephosphorylation, a key regulatory step in many cellular processes. By inhibiting PP2A, Endothall causes hyperphosphorylation of proteins, leading to disruptions in cell cycle, microtubule arrangement, and ultimately, cell death in susceptible plants.[3]

Q2: How do different Endothall formulations vary in toxicity to non-target aquatic life?

The toxicity of Endothall to aquatic organisms is highly dependent on its formulation.[1]

  • Dipotassium/Disodium Salts (e.g., Aquathol®): These formulations exhibit significantly lower toxicity to aquatic animals and are generally considered safe for fish at recommended application rates (0.5-5 ppm).[1][7][8]

  • Mono(N,N-dimethylalkylamine) Salts (e.g., Hydrothol 191®): These formulations are much more toxic to fish and aquatic invertebrates, often by several orders of magnitude.[1][2][7] They are not recommended for use in areas where fisheries are an important resource.[1][7]

Q3: Which non-target aquatic organisms are most sensitive to Endothall?

Sensitivity varies greatly with the formulation used. For the less toxic dipotassium salt, most fish and invertebrates are not acutely affected at typical application rates.[1] However, the monoamine salt formulations are toxic to a broad range of organisms, with mysid shrimp and water fleas (Daphnia) being among the most sensitive invertebrates.[1] Fish toxicity for monoamine salts can occur at concentrations as low as 0.3 ppm.[7]

Q4: What are the key environmental factors that influence Endothall's persistence and impact?

Endothall's impact is influenced by several factors:

  • Biodegradation: It is rapidly broken down by aquatic microorganisms, with a typical half-life in water of about one week or less under aerobic conditions.[1][7]

  • Adsorption and Bioaccumulation: Endothall does not adsorb significantly to sediments and has a very low potential for bioaccumulation in aquatic organisms.[1][8]

  • Temperature: Increased water temperature can increase the toxicity of some Endothall formulations to fish.[9]

  • Indirect Effects: A major indirect impact is the depletion of dissolved oxygen caused by the decomposition of large amounts of dead plant matter after treatment.[1][7][10] This oxygen depletion, rather than direct toxicity, can be the cause of fish kills.[10]

Q5: Can aquatic organisms develop resistance to Endothall?

Yes, as with other herbicides, repeated use of Endothall can lead to the development of resistant plant populations. To mitigate this, it is recommended to rotate herbicides with different modes of action and integrate non-chemical control methods where feasible.[11][12]

Troubleshooting Guide

Problem: I observed unexpected mortality in non-target organisms (e.g., fish, invertebrates) in my experiment.

This is a common issue that can often be traced to factors other than direct, acute toxicity of the intended active ingredient. Follow this diagnostic workflow to identify the potential cause.

G start Unexpected Mortality Observed q1 Step 1: Verify Formulation Was a monoamine salt (e.g., Hydrothol) used? start->q1 a1_yes High Toxicity Expected. This formulation is highly toxic to fish and invertebrates. Review LC50 data. q1->a1_yes Yes a1_no Dipotassium/Disodium salt used. Proceed to Step 2. q1->a1_no No q2 Step 2: Assess for Hypoxia Was a large biomass of aquatic vegetation killed off rapidly? a1_no->q2 a2_yes Oxygen Depletion Likely. Decaying plants consume dissolved oxygen. Measure O2 levels. Mitigate by aerating or treating plots in sections over time. q2->a2_yes Yes a2_no No significant plant decay. Proceed to Step 3. q2->a2_no No q3 Step 3: Check Water Parameters Were there sudden spikes in temperature or other stressors? a2_no->q3 a3_yes Environmental Stress. Increased temperature can enhance toxicity. Other contaminants may have synergistic effects. Review water quality logs. q3->a3_yes Yes a3_no Parameters stable. Proceed to Step 4. q3->a3_no No q4 Step 4: Review Dosing & Protocol Were dose calculations and application methods verified? a3_no->q4 a4_yes Protocol Confirmed. Consider chronic exposure effects or species-specific sensitivity not captured in literature. q4->a4_yes Yes a4_no Potential Overdose. Recalculate concentrations based on exact water volumes. Check equipment calibration. Review application technique for uniformity. q4->a4_no No

Caption: Troubleshooting workflow for diagnosing non-target mortality.

Problem: My experimental results for Endothal toxicity are inconsistent or not reproducible.

Inconsistent results often stem from subtle variations in experimental conditions. Use this checklist to ensure consistency:

  • Organism Health: Are the test organisms of a consistent age, size, and health status? Ensure a proper acclimation period (e.g., 48 hours) to laboratory conditions before beginning the experiment.

  • Water Quality: Is the source water for all replicates and control groups identical and stable? Regularly monitor and record pH, hardness, alkalinity, and temperature. Water hardness does not appear to significantly affect Endothall toxicity, but temperature can.[9]

  • Stock Solution: Are you preparing fresh, concentrated stock solutions for each experiment? Endothall can degrade over time.[1][7]

  • Dosing Accuracy: Is your dilution series accurate? Calibrate all pipettes and measuring equipment. For static tests, ensure the test compound is thoroughly and evenly mixed into the water column.

  • Environmental Control: Are all experimental units (beakers, tanks) maintained under identical conditions (light cycle, temperature, aeration)?

Quantitative Toxicity Data

The following table summarizes acute toxicity data for different Endothall formulations on several non-target aquatic species. Note the significant difference in toxicity between the dipotassium salt and the amine/acid formulations.

FormulationSpeciesEndpointConcentration (mg/L or ppm)Reference
Dipotassium Salt Rainbow trout (Oncorhynchus mykiss)96-hr LC50230 - 450[1]
Dipotassium Salt Bluegill sunfish (Lepomis macrochirus)96-hr LC50343 - 450[1]
Dipotassium Salt Water flea (Daphnia magna)48-hr EC50180 - 293[1]
Dipotassium Salt Channel catfish (Ictalurus punctatus)96-hr LC50>150[1]
Monoamine Salt Bluegill sunfish (Lepomis macrochirus)96-hr LC500.94[1]
Monoamine Salt Rainbow trout (Oncorhynchus mykiss)96-hr LC500.96[1]
Monoamine Salt Water flea (Daphnia magna)48-hr EC500.38 - 0.46[1]
Technical Acid Bluegill sunfish (Lepomis macrochirus)96-hr LC50102[9]

LC50 (Lethal Concentration 50%): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50%): The concentration causing a non-lethal effect (e.g., immobilization) in 50% of a test population.

Key Experimental Protocols & Visualizations

Mechanism of Action: PP2A Inhibition

Endothall's herbicidal activity stems from its role as a potent inhibitor of the enzyme Protein Phosphatase 2A (PP2A), a critical regulator in cellular signaling.

G cluster_0 Normal Cellular State cluster_1 With Endothall p_protein Phosphorylated Substrate Protein (Inactive) pp2a Protein Phosphatase 2A (PP2A) p_protein->pp2a Dephosphorylation protein Active Substrate Protein pp2a->protein endothall Endothall pp2a_2 Protein Phosphatase 2A (PP2A) endothall->pp2a_2 INHIBITS p_protein_2 Hyper-phosphorylated Substrate Protein (Remains Inactive) p_protein_2->pp2a_2 Dephosphorylation BLOCKED disruption Disruption of Cell Cycle, Microtubule Organization, Metabolism p_protein_2->disruption

Caption: Endothall inhibits PP2A, preventing dephosphorylation.

Standard Protocol: Acute Aquatic Toxicity Test (Static, 96-hour)

This protocol outlines a basic static toxicity test to determine the 96-hour LC50 of this compound for a model fish species, such as the Fathead Minnow (Pimephales promelas).

1. Objective: To determine the median lethal concentration (LC50) of this compound on the selected test species over a 96-hour exposure period.

2. Materials:

  • Test organisms (e.g., juvenile Fathead Minnows), from a single stock, acclimated for at least 48 hours.

  • Glass test chambers (e.g., 2L beakers or small aquaria).

  • This compound (analytical grade).

  • Dechlorinated laboratory water with known and consistent quality (pH, hardness).

  • Calibrated pH/DO/temperature meters.

  • Volumetric flasks and pipettes.

3. Experimental Workflow:

G start 1. Range-Finding Test (Determine concentration range) prep 2. Prepare Definitive Test Solutions (e.g., 5 concentrations + control) start->prep acclimate 3. Acclimate Test Organisms prep->acclimate load 4. Randomly Assign Organisms to Replicates (e.g., 10 fish per tank) acclimate->load expose 5. Initiate 96-hour Exposure Period load->expose monitor 6. Monitor & Record - Mortality (24, 48, 72, 96h) - Water Quality (daily) expose->monitor end 7. Terminate Experiment & Record Final Data monitor->end analyze 8. Analyze Data (e.g., Probit analysis) Calculate LC50 end->analyze

Caption: Workflow for an acute aquatic toxicity experiment.

4. Procedure:

  • Range-Finding: Conduct a preliminary test with wide concentration intervals (e.g., 1, 10, 100, 1000 mg/L) to determine the approximate lethal range.

  • Definitive Test Preparation: Based on the range-finding test, prepare at least five test concentrations that bracket the expected LC50, plus a control group (0 mg/L). Use a geometric series for concentrations (e.g., 100, 150, 225, 338, 506 mg/L). Prepare at least three replicates for each concentration and the control.

  • Organism Loading: Randomly introduce an equal number of organisms (e.g., 10 fish) into each test chamber. Loading density should not exceed 0.8 g of fish per liter of water.[13]

  • Exposure and Observation: The test runs for 96 hours. Do not feed organisms 24 hours prior to or during the test. Record mortality and any sublethal effects (e.g., erratic swimming, loss of equilibrium) at 24, 48, 72, and 96 hours.

  • Water Quality: Measure and record temperature, pH, and dissolved oxygen daily for each chamber.

5. Data Analysis:

  • Use the mortality data from each concentration to calculate the 96-hour LC50 and its 95% confidence intervals. Statistical methods such as the Probit, Logit, or Spearman-Karber methods are commonly used for this analysis.

References

Challenges in detecting low concentrations of Endothall in environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of Endothall in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is Endothall and why is its analysis challenging at low concentrations?

Endothall is a widely used herbicide for controlling aquatic and terrestrial weeds.[1][2][3] Its analysis in environmental samples is challenging due to its high polarity and water solubility, which makes it difficult to extract from aqueous matrices. Traditional methods often require complex sample preparation, including a derivatization step to make the molecule volatile enough for Gas Chromatography (GC) analysis.[2][3] Detecting it at low (ppb) levels requires highly sensitive and selective instrumentation to overcome matrix interferences.

Q2: What are the primary analytical methods for detecting Endothall?

The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the basis for EPA Method 548.1. It requires a multi-step process involving solid-phase extraction, derivatization to form a less polar ester, and then GC-MS analysis.[4][5][6]

  • Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): This is a more modern approach that allows for the direct analysis of Endothall in water samples without the need for derivatization.[1][2] This method significantly reduces sample preparation time and improves throughput.[1][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique also avoids the need for derivatization and can be highly sensitive and selective for Endothall and its metabolites.[7]

Q3: What is the purpose of derivatization in GC-based Endothall analysis?

Derivatization is a chemical process that modifies an analyte to make it more suitable for a specific analytical technique.[8][9] For Endothall, which is not volatile, derivatization (typically methylation to form the dimethyl ester) is necessary to increase its volatility and thermal stability, allowing it to be analyzed by Gas Chromatography (GC).[5][6][9]

Q4: What are "matrix effects" and how do they interfere with Endothall detection?

Matrix effects occur when components of the sample other than the analyte of interest alter the response of the analytical instrument.[10][11] In mass spectrometry, these co-eluting compounds can either suppress or enhance the ionization of Endothall, leading to inaccurate quantification (falsely low or high readings).[10][11][12] Complex matrices like wastewater or water with high salt content are particularly prone to causing significant matrix effects.[1][12]

Q5: What is a typical Method Detection Limit (MDL) for Endothall in water?

The MDL varies significantly depending on the method and instrumentation.

  • An IC-MS/MS method has demonstrated a calculated MDL of 0.56 ppb (or µg/L) in deionized water.[1]

  • EPA Method 548.1 reports an MDL determined from seven replicate analyses of a fortified reagent water sample at 2 µg/L.[5]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Recommended Solution
Incomplete Derivatization (GC-MS) Verify the reaction conditions, including temperature (e.g., 60°C) and time (e.g., 40 min). Ensure the derivatization reagent is fresh and not degraded.
Poor Recovery from Solid-Phase Extraction (SPE) The analyte is being lost during the extraction process. See the detailed troubleshooting guide for "Low SPE Recovery" below.
Analyte Breakthrough During SPE Loading The sample is passing through the SPE cartridge without being retained. Ensure the sample pH is adjusted correctly for the sorbent and do not exceed the recommended sample loading volume or flow rate.[13][14][15]
Ion Suppression (LC-MS/MS or IC-MS/MS) Matrix components are interfering with analyte ionization.[11] Try diluting the sample (a 1:10 dilution can be effective for high-salt matrices).[1] Improve sample cleanup steps or use an isotope-labeled internal standard (e.g., Endothall-D6) to compensate for the effect.[1][7]
Incorrect MS/MS Transition Monitored Confirm the precursor and product ions being monitored. For Endothall, the deprotonated molecule [M-H]⁻ at m/z 185 is often used as the precursor ion, with product ions at m/z 141 and m/z 123.[1]
Issue 2: Low Recovery during Solid-Phase Extraction (SPE)
Possible Cause Recommended Solution
Incorrect Sorbent Choice Endothall is an acid, so an anion exchange sorbent is required for retention.[5] Ensure you are using the correct type of SPE cartridge.
Improper Cartridge Conditioning/Equilibration The sorbent is not properly prepared for sample loading. Meticulously follow the manufacturer's protocol for conditioning and equilibration solvents and volumes.[13][15] Failure to do so can lead to poor analyte retention.[16]
Suboptimal Sample pH The ionization state of Endothall is critical for retention on an ion-exchange sorbent. The sample pH must be adjusted to ensure the carboxylic acid groups are deprotonated (negatively charged).[13][17]
Elution Solvent is Too Weak or Inappropriate The analyte is retained on the cartridge but not effectively eluted. Use a sufficiently strong solvent, such as acidic methanol, to displace and elute the Endothall from the sorbent.[5][6]
High Ionic Strength of Sample High concentrations of other anions (e.g., sulfate, chloride) in the sample can compete with Endothall for binding sites on the ion-exchange sorbent, reducing recovery.[5] If possible, dilute the sample before extraction.[1]
Analyte Loss During Eluate Concentration If a nitrogen evaporation step is used to concentrate the final extract, it can lead to loss of the derivatized analyte or internal standard if the gas flow is too high or the temperature is excessive.[18] Use a gentle stream of nitrogen.
Issue 3: GC Column Degradation or Poor Peak Shape
Possible Cause Recommended Solution
Residual Acid from Derivatization Traces of acidic methanol in the final extract can damage the GC column over time.[19] Ensure the liquid-liquid extraction and washing steps after derivatization are performed carefully to remove residual acid.
Active Sites in the Inlet or Column Endothall and its derivatives can interact with active sites, causing peak tailing. Use a deactivated inlet liner and consider using a guard column to protect the analytical column.[19]
Non-Volatile Matrix Components Injected Complex sample matrices can contaminate the GC inlet and the front of the column. Using a split injection can help keep the inlet cleaner if sensitivity allows.[19]

Quantitative Data Summary

Table 1: Comparison of Common Analytical Methods for Endothall

FeatureEPA 548.1 (GC-MS)IC-MS/MS (Direct Injection)
Sample Preparation Solid-Phase Extraction, Derivatization, Liquid-Liquid Extraction, Concentration.[5][6]Filtration, optional dilution.[1]
Typical Run Time ~20 minutes.[2][3]~10 minutes.[1][2]
Method Detection Limit (MDL) ~2 µg/L in reagent water.[5]~0.56 µg/L in DI water.[1]
Primary Advantage Established EPA-approved method.[4]High throughput, minimal sample prep, high sensitivity.[1][3]
Primary Challenge Labor-intensive, time-consuming, potential for column degradation.[2][3][19]High salt matrices can cause retention time shifts and require dilution.[1]

Table 2: Example SPE Recovery of Endothall in Different Water Matrices using IC-MS/MS[1]

Matrix TypeSpiking Level (ppb)Average Recovery (%)
Creek Water595.8
Creek Water50098.7
Lake Tahoe Water594.6
Lake Tahoe Water50097.4
High Salt Water (10x dilution)596.2
High Salt Water (10x dilution)50097.7

Experimental Protocols & Workflows

Protocol 1: EPA Method 548.1 - Endothall Analysis by GC-MS (Summarized)

This protocol involves converting Endothall to its dimethyl ester derivative for GC analysis.

  • Extraction: A 100 mL water sample is passed through an anion-exchange Solid-Phase Extraction (SPE) cartridge.[5][6]

  • Elution: The retained Endothall is eluted from the cartridge with 8 mL of acidic methanol.[5][6]

  • Derivatization: A co-solvent (methylene chloride) is added, and the mixture is heated (e.g., 60°C for 30-40 minutes) to convert Endothall to its dimethyl ester.[6]

  • Partitioning: Salted reagent water is added, and the Endothall dimethyl ester is partitioned into methylene chloride via liquid-liquid extraction.[6]

  • Concentration: The methylene chloride extract is concentrated to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.[6]

  • Analysis: The concentrated extract is analyzed by a GC-MS system.[5][6]

Protocol 2: IC-MS/MS - Direct Analysis of Endothall (Summarized)

This protocol allows for direct measurement without derivatization.

  • Sample Preparation: Water samples with visible particulates should be filtered. Samples with high salt content may need to be diluted (e.g., 1:10) with deionized water to avoid interfering with the chromatography.[1]

  • Internal Standard: An isotope-labeled internal standard (e.g., glutaric acid-d6) is spiked into the sample to ensure quantitation accuracy.[1]

  • Injection: The sample is directly injected into the IC-MS/MS system.[1]

  • Chromatography: An anion-exchange column separates Endothall from common inorganic anions like chloride and sulfate, which are often diverted to waste to prevent MS contamination.[1]

  • Detection: The MS/MS is operated in Selected Reaction Monitoring (SRM) mode for highly sensitive and selective quantification.[1]

Visualized Workflows

EPA_548_1_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 mL Water Sample SPE Anion Exchange SPE Sample->SPE Load Elute Elute with Acidic Methanol SPE->Elute Deriv Derivatize (Heat, 60°C) Elute->Deriv LLE Liquid-Liquid Extraction (DCM) Deriv->LLE Conc Concentrate Extract LLE->Conc GCMS GC-MS Analysis Conc->GCMS Data Data Processing GCMS->Data

Caption: Workflow for Endothall analysis using EPA Method 548.1 (GC-MS).

IC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filter Filter Sample (if needed) Sample->Filter Dilute Dilute Sample (for high salt matrix) Filter->Dilute Spike Spike Internal Standard Dilute->Spike ICMS Direct Injection IC-MS/MS Spike->ICMS Data Data Processing ICMS->Data

Caption: Workflow for direct Endothall analysis using IC-MS/MS.

SPE_Troubleshooting Start Low SPE Recovery? Cause1 Check Sample pH: Is it optimal for ion exchange? Start->Cause1 Start Here Cause2 Check Elution Solvent: Is it strong enough (e.g., acidic methanol)? Cause1->Cause2 No Sol1 Adjust sample pH to deprotonate Endothall. Cause1->Sol1 Yes Cause3 Check Sorbent: Is it the correct anion exchange type? Cause2->Cause3 No Sol2 Use a stronger or more appropriate eluent. Cause2->Sol2 Yes Cause4 Check Sample Matrix: High salt content? Cause3->Cause4 No Sol3 Use correct SPE cartridge. Cause3->Sol3 Yes Sol4 Dilute sample before extraction. Cause4->Sol4 Yes

Caption: Troubleshooting logic for diagnosing low SPE recovery issues.

References

Validation & Comparative

A Comparative Analysis of Endothall-disodium and Other Leading Aquatic Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Endothall-disodium with other widely used aquatic herbicides, namely Diquat, Flumioxazin, and Glyphosate. The information presented is supported by experimental data to aid in the selection of the most appropriate herbicide for specific aquatic weed management scenarios.

Executive Summary

The management of invasive aquatic weeds is a critical aspect of maintaining the health and functionality of water bodies. Chemical control through herbicides remains a primary tool for large-scale management. This guide focuses on a comparative analysis of four prominent aquatic herbicides: Endothall-disodium, Diquat, Flumioxazin, and Glyphosate. Each herbicide possesses a unique mode of action, efficacy spectrum, and environmental fate, making the selection process a nuanced decision for researchers and environmental managers. This document synthesizes available experimental data to facilitate an informed comparison.

Herbicide Profiles and Mechanisms of Action

A fundamental understanding of the mechanism of action is crucial for effective and responsible herbicide application. The herbicides discussed herein are broadly categorized as either contact or systemic, with distinct biochemical targets.

  • Endothall-disodium: This contact herbicide acts by inhibiting protein and lipid biosynthesis and disrupting cell membranes.[1] It is available in different salt formulations, such as dipotassium and amine salts, which can influence its toxicity to non-target organisms.[2][3]

  • Diquat: A fast-acting, non-selective contact herbicide, Diquat disrupts photosynthesis and damages cell membranes by generating reactive oxygen species.[4][5][6] It is rapidly absorbed by foliage.[7]

  • Flumioxazin: This broad-spectrum contact herbicide interferes with chlorophyll production by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[8][9] This leads to rapid cell membrane disruption.

  • Glyphosate: As a systemic herbicide, Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is essential for the synthesis of aromatic amino acids in plants.[10][11] This disruption of amino acid production leads to a gradual cessation of growth and eventual plant death.[11] It is absorbed through foliage and translocated throughout the plant.[11]

Below is a diagram illustrating the distinct signaling pathways targeted by these herbicides.

cluster_Endothall Endothall-disodium cluster_Diquat Diquat cluster_Flumioxazin Flumioxazin cluster_Glyphosate Glyphosate Endothall Endothall-disodium PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits Protein_Lipid_Synthesis Protein & Lipid Biosynthesis PP2A->Protein_Lipid_Synthesis Regulates Cell_Membrane Cell Membrane Integrity Protein_Lipid_Synthesis->Cell_Membrane Maintains Plant_Death_E Plant Death Cell_Membrane->Plant_Death_E Disruption leads to Diquat Diquat Photosystem_I Photosystem I Diquat->Photosystem_I Accepts electron from Electron_Transport Electron Transport Chain Photosystem_I->Electron_Transport ROS Reactive Oxygen Species (ROS) Electron_Transport->ROS Generates Cell_Membrane_D Cell Membrane Damage ROS->Cell_Membrane_D Causes Plant_Death_D Plant Death Cell_Membrane_D->Plant_Death_D Leads to Flumioxazin Flumioxazin PPO Protoporphyrinogen Oxidase (PPO) Flumioxazin->PPO Inhibits Chlorophyll_Synthesis Chlorophyll Synthesis PPO->Chlorophyll_Synthesis Is essential for Cell_Membrane_F Cell Membrane Integrity Chlorophyll_Synthesis->Cell_Membrane_F Maintains Plant_Death_F Plant Death Cell_Membrane_F->Plant_Death_F Disruption leads to Glyphosate Glyphosate EPSP_Synthase EPSP Synthase Glyphosate->EPSP_Synthase Inhibits Amino_Acid_Synthesis Aromatic Amino Acid Synthesis EPSP_Synthase->Amino_Acid_Synthesis Is key for Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Is required for Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Is essential for Plant_Death_G Plant Death Plant_Growth->Plant_Death_G Cessation leads to

Caption: Mechanisms of action for the four compared aquatic herbicides.

Comparative Efficacy: A Data-Driven Overview

The efficacy of an aquatic herbicide is influenced by numerous factors, including the target plant species, herbicide concentration, exposure time, and water quality parameters. The following tables summarize quantitative data from various studies to provide a comparative perspective on the performance of Endothall-disodium and its alternatives.

Table 1: Efficacy on Submerged Aquatic Weeds
Target WeedHerbicideConcentrationExposure TimeBiomass Reduction (%)Source(s)
Hydrilla (Hydrilla verticillata)Endothall (dipotassium salt)1.0 mg/L24 hours (simulated half-life)>99% (in combination with copper or diquat)[12][13]
Endothall (dipotassium salt)2.0 mg/L48-72 hours>85%[12]
Endothall (dipotassium salt)3.0 mg/L-As good or better control with lower rates in combination[4]
Diquat0.37 mg/LStatic (no water exchange)Significant reduction[11]
Diquat0.185 - 0.37 mg/L2.5 - 4.5 hour half-lifeNo measurable control[11]
Eurasian Watermilfoil (Myriophyllum spicatum)Endothall (dipotassium salt)0.5 mg/L-99%[5]
Endothall (dipotassium salt)1.5 mg/L-99% (year of application)[5]
Diquat0.37 mg/LStatic100%[14]
Coontail (Ceratophyllum demersum)Endothall (dipotassium salt)0.5 mg/L1-8 days100% (killed all plants)[15][16]
DiquatMax label rate8 days (in clear water)100% (killed all plants)[16]
Table 2: Efficacy on Floating and Emergent Weeds
Target WeedHerbicideApplication RateTime to ControlControl (%)Source(s)
Water Hyacinth (Eichhornia crassipes)Flumioxazin143 g ai/ha (foliar)-<30%[17]
Flumioxazin + Imazamox322 + 280 g ai/ae ha⁻¹8 weeks>95%[9]
Glyphosate1,681 g ae/ha8 weeks>95% (at 468 L/ha spray volume)[9]
Diquat--100% (in combination with 2,4-D)[18]
Water Lettuce (Pistia stratiotes)Flumioxazin≥100 µg a.i. L⁻¹ (subsurface)-100%[17]
Flumioxazin>143 g a.i. ha⁻¹ (foliar)-100%[17]
Glyphosate, Diquat, Flumioxazin, Imazamox-->99% biomass reduction[17]
Duckweed (Lemna spp.)Flumioxazin50 ppb (submersed)-Effective control[19]

Environmental Fate and Considerations

The persistence and mobility of herbicides in the aquatic environment are critical factors in assessing their overall impact.

Table 3: Environmental Fate Characteristics
HerbicideHalf-life in WaterHalf-life in SedimentKey Environmental ConsiderationsSource(s)
Endothall-disodium 4-8 days7-21 daysRapid microbial degradation, especially in the presence of sediment.[15][20][21]
Diquat <1 to a few daysPersistent (binds strongly)Rapidly adsorbs to sediment and suspended particles, which deactivates it.[1][22]
Flumioxazin pH-dependent: 18 minutes (pH 9) to 39 hours (pH 6)Low persistenceRapid degradation in water; half-life is highly dependent on pH.[8][23]
Glyphosate <4 to 30 daysCan persist for over a yearBinds to soil and sediment; microbial degradation is a key dissipation pathway.[24][25]

Experimental Protocols

The data presented in this guide are derived from mesocosm and field studies. A general experimental workflow for assessing aquatic herbicide efficacy is outlined below.

General Mesocosm Experimental Protocol
  • Plant Culture: Target aquatic plants are cultured in tanks or aquaria under controlled conditions (light, temperature, and nutrient levels) to ensure uniform growth.

  • Herbicide Application: Herbicides are applied at varying concentrations to the water (for submerged plants) or as a foliar spray (for floating and emergent plants).[7]

  • Exposure: Plants are exposed to the herbicide for a predetermined period, which can be static or with simulated water flow to mimic natural conditions.[11]

  • Efficacy Assessment: Plant health is assessed at various time points after treatment. Common metrics include visual injury ratings and harvesting of above-ground biomass to determine percent reduction compared to untreated controls.[7]

  • Water Quality Monitoring: Key water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the experiment.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of aquatic herbicides in a mesocosm setting.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Plant_Culture 1. Plant Culture (Target Species) Mesocosm_Prep 2. Mesocosm Preparation (Water & Sediment) Plant_Culture->Mesocosm_Prep Herbicide_Application 3. Herbicide Application (Varying Concentrations) Mesocosm_Prep->Herbicide_Application Exposure_Period 4. Controlled Exposure (Static or Flow-through) Herbicide_Application->Exposure_Period Data_Collection 5. Data Collection (Biomass, Visual Injury) Exposure_Period->Data_Collection Water_Analysis 6. Water Quality Monitoring Exposure_Period->Water_Analysis Statistical_Analysis 7. Statistical Analysis (% Control, EC50) Data_Collection->Statistical_Analysis Water_Analysis->Statistical_Analysis Results 8. Results & Comparison Statistical_Analysis->Results

Caption: A generalized experimental workflow for aquatic herbicide efficacy testing.

Conclusion

The selection of an appropriate aquatic herbicide requires a thorough understanding of its mechanism of action, efficacy against target weeds, and environmental behavior.

  • Endothall-disodium is a fast-acting contact herbicide effective against a range of submerged weeds, with its efficacy being less affected by water turbidity compared to Diquat.[16]

  • Diquat is another rapid-acting contact herbicide, but its effectiveness can be significantly reduced in turbid water due to its strong binding to particulate matter.[16]

  • Flumioxazin is a contact herbicide that shows excellent efficacy against certain floating weeds like water lettuce, but is less effective against others such as water hyacinth.[17] Its rapid degradation, particularly in alkaline waters, minimizes its persistence.[23]

  • Glyphosate is a systemic herbicide that is highly effective against many emergent and floating weeds, but it is not suitable for controlling submerged plants.[26]

Ultimately, the choice of herbicide will depend on the specific management goals, the target weed species, the environmental conditions of the water body, and any water use restrictions. Combining herbicides with different modes of action can also be a strategy to enhance efficacy and manage herbicide resistance.[4]

References

A Comparative Analysis of Endothall-disodium and Diquat for Hydrilla Control

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two prominent contact herbicides, endothall-disodium and diquat, for the management of the invasive aquatic weed Hydrilla verticillata. The information is intended for researchers and professionals in aquatic plant management, offering insights into their mechanisms of action, comparative performance based on experimental data, and the methodologies employed in key studies.

Mechanisms of Action

The herbicidal activity of endothall and diquat stems from distinct biochemical interactions within the plant cells. While both are fast-acting contact herbicides, their primary modes of action differ significantly.

Endothall-disodium

Endothall's mode of action is complex and multifaceted, primarily targeting cellular membranes and energy production.[1][2] It is believed to inhibit protein and lipid synthesis and interfere with respiratory processes.[3][4] Research suggests its effects are most similar to membrane-active compounds that uncouple or inhibit ATP production in both photosynthesis and respiration.[1][2] This cessation of ATP production leads to a loss of cell membrane integrity, resulting in rapid cellular disruption, wilting, and desiccation of plant tissue.[1][2][4] Notably, endothall's activity is not entirely light-dependent and can cause significant cellular damage in darkness.[1][2]

G Endothall Endothall-disodium ATP_Photo Photosynthesis ATP Production Endothall->ATP_Photo Inhibits ATP_Resp Respiration ATP Production Endothall->ATP_Resp Inhibits Protein Protein Synthesis Endothall->Protein Inhibits Lipid Lipid Synthesis Endothall->Lipid Inhibits Membrane Cellular Membranes ATP_Inhibition Inhibition of ATP Production ATP_Photo->ATP_Inhibition ATP_Resp->ATP_Inhibition Membrane_Damage Loss of Membrane Integrity (Cellular Leakage) ATP_Inhibition->Membrane_Damage Leads to Plant_Death Tissue Desiccation & Plant Death Membrane_Damage->Plant_Death Causes

Figure 1. Postulated mechanism of action for Endothall in hydrilla.
Diquat

Diquat is a bipyridylium herbicide that acts as a Photosystem I (PSI) inhibitor.[5][6] In the presence of light, diquat accepts an electron from PSI, forming a radical cation.[6] This radical then rapidly reacts with molecular oxygen to produce destructive reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[6] These ROS cause rapid lipid peroxidation, destroying cell membranes and leading to cytoplasm leakage and swift desiccation of plant tissues.[2][5][7] Because its action is dependent on diverting electrons from the photosynthetic pathway, diquat is fast-acting in sunlight.[4][6]

G Sunlight Sunlight PSI Photosystem I (PSI) Sunlight->PSI Electron e- PSI->Electron Releases Diquat Diquat Dication Diquat_Radical Diquat Radical Diquat->Diquat_Radical Electron->Diquat Accepts Diquat_Radical->Diquat Regenerates Oxygen Molecular Oxygen (O₂) Diquat_Radical->Oxygen Transfers e- to ROS Reactive Oxygen Species (ROS) Oxygen->ROS Forms Membrane_Damage Lipid Peroxidation & Cell Membrane Destruction ROS->Membrane_Damage Causes Plant_Death Tissue Desiccation & Plant Death Membrane_Damage->Plant_Death Leads to

Figure 2. Mechanism of action for Diquat in hydrilla.

Experimental Protocols

The data presented in this guide are derived from controlled laboratory and greenhouse mesocosm experiments. A generalized workflow for these efficacy studies is outlined below.

G A 1. Plant Propagation Hydrilla apical tips are planted in sediment-filled pots. B 2. Acclimation Plants are grown under controlled conditions (light, temp). A->B C 3. Herbicide Application Test aquaria are treated with precise herbicide concentrations. B->C D 4. Exposure Period Plants are exposed for a defined duration (e.g., 2 to 96 hours). C->D E 5. Residue Removal Herbicide is flushed from the system with fresh water. D->E F 6. Grow-out Phase Plants are maintained for several weeks to assess long-term effects. E->F G 7. Data Collection Shoot and root biomass is harvested, dried, and weighed. F->G H 8. Analysis Biomass is compared to untreated controls. G->H

Figure 3. Generalized workflow for herbicide efficacy experiments.

Key experimental parameters typically include:

  • Plant Material: Healthy, apical tips of Hydrilla verticillata.

  • Growth Medium: Sediment collected from natural water bodies, sometimes amended with nutrients.

  • Test System: Greenhouse or laboratory aquaria/mesocosms with controlled temperature, pH, and photoperiod.[5][8]

  • Herbicide Application: Commercial formulations are used to prepare stock solutions, which are added to achieve target concentrations (e.g., mg/L or ppm).[8]

  • Exposure Time: A critical variable, concentration and exposure time (CET) relationships are often evaluated to determine efficacy under various water exchange scenarios.[5][8]

  • Data Harvest: After a grow-out period (typically 3 to 8 weeks post-treatment), plant biomass is harvested, dried to a constant weight, and compared to untreated controls to calculate percent control or biomass reduction.[9][10]

Comparative Efficacy Data

The effectiveness of both herbicides is highly dependent on the concentration and the duration of exposure. Diquat generally provides poor control of hydrilla except under static (no water flow) conditions, whereas endothall demonstrates greater efficacy across a range of exposure times.[5][11] Combining these herbicides, or using them with adjuvants like copper, can significantly enhance hydrilla control, often at lower application rates.[12][13][14]

Table 1: Efficacy of Diquat Alone and in Combination
Treatment (Concentration)Exposure TimeHydrilla Biomass Reduction (%)Study NotesSource
Diquat (0.370 mg/L)2 hours70%[10]
Diquat (0.370 mg/L)8 hours87%Most effective solo diquat treatment in the study.[10]
Diquat (0.185 mg/L)8 hours52%[10]
Diquat (0.37 mg/L)Static (No Flow)100%Control was not measurable under simulated flow conditions.[5][11]
Diquat (0.370 mg/L) + M. terrestris (0.042 g/L)2 hours99.6%Synergistic interaction with a fungal pathogen.[10]
Diquat (0.5 mg/L) + Endothall (1 mg/L)24 hours>99%Combination provided excellent control at a low endothall rate.[13][14]
Table 2: Efficacy of Endothall-disodium Alone and in Combination
Treatment (Concentration)Exposure TimeHydrilla Biomass Reduction (%)Study NotesSource
Endothall (2 mg/L)24 hours~70%Based on CET model predictions.[13]
Endothall (3 mg/L)24 hours85-100%Based on CET model predictions.[13]
Endothall (2 mg/L)48 hours (dioecious)>85%For plants grown from shoot fragments.[14]
Endothall (2 mg/L)72 hours (monoecious)>85%For plants grown from shoot fragments.[14]
Endothall (1 mg/L) + Copper (0.5 mg/L)24 hours>99%Combination was as effective as 3 mg/L endothall alone.[13][14]
Endothall (1 mg/L) + Diquat (0.5 mg/L)24 hours>99%Combination provided excellent control at a low endothall rate.[13][14]
Endothall (3 mg/L)Field Trial (22-27 hr half-life)67%Control measured at 12 weeks after treatment.[12]

Conclusion

Both endothall-disodium and diquat are effective contact herbicides for hydrilla, but their performance profiles differ.

  • Diquat is a very fast-acting herbicide whose efficacy on hydrilla is often limited in flowing water systems due to its rapid adsorption and the need for sufficient contact time.[5] Its effectiveness is significantly improved when used in combination with copper or other herbicides.[12][15]

  • Endothall-disodium demonstrates robust control of hydrilla across a wider range of conditions and exposure times.[8][16] Its complex mode of action makes it a valuable tool, especially where fluridone resistance is a concern.[17] Like diquat, its performance can be enhanced, and application rates potentially reduced, when used in combination with copper or diquat.[12][13]

The choice between these herbicides depends on the specific environmental conditions of the treatment site, such as water flow and exchange rates, and the overall management strategy, which may include the use of herbicide combinations to improve efficacy and mitigate the development of resistance.

References

A Comparative Analysis of the Modes of Action: Endothall-disodium and Glyphosate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the modes of action of two widely used herbicides, Endothall-disodium and glyphosate. By delving into their distinct molecular targets and physiological effects, this document aims to equip researchers with a comprehensive understanding of their herbicidal activities, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Herbicidal Action

FeatureEndothall-disodiumGlyphosate
Primary Mechanism of Action Inhibition of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3][4]Inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5]
Biochemical Pathway Targeted Serine/threonine protein phosphatase-mediated signaling pathways, affecting cell cycle and membrane integrity.[1]Shikimate pathway for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[5]
Mode of Action Primarily a contact herbicide with some evidence of limited translocation.[6]Systemic herbicide that translocates throughout the plant.
Selectivity Selective for certain aquatic and terrestrial plants.[7]Non-selective, broad-spectrum herbicide.[8][9]
Symptomology Rapid necrosis, wilting, and tissue desiccation at the point of contact.[8]Initial symptoms include yellowing of new growth, followed by growth cessation and slow plant death over several days to weeks.[5]
Primary Use Primarily as an aquatic herbicide to control submerged weeds and as a terrestrial desiccant.[6]Broad-spectrum weed control in agriculture, non-crop areas, and aquatic environments.[8][9]

Delving into the Molecular Mechanisms

The fundamental difference in the mode of action between Endothall-disodium and glyphosate lies in their specific molecular targets. This specificity dictates their physiological effects on plants and their spectrum of activity.

Endothall-disodium: A Disruptor of Cellular Regulation

Endothall-disodium's primary mode of action is the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme that regulates numerous cellular processes by dephosphorylating key proteins.[1][3] By inhibiting PP2A, Endothall-disodium disrupts the delicate balance of protein phosphorylation, leading to a cascade of downstream effects. This includes the disorganization of microtubule spindle structures, causing an arrest of the cell cycle in prometaphase.[1] Furthermore, the inhibition of phosphatases is linked to the disruption of cell membrane integrity, leading to rapid cell leakage and tissue necrosis, which is characteristic of a contact herbicide.[10] Some studies also suggest that Endothall-disodium can interfere with protein and lipid synthesis and respiration, indicating a multi-faceted impact on plant cellular function.

Endothall_Pathway Endothall Endothall-disodium PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits PhosphoProteins Phosphorylated Substrate Proteins PP2A->PhosphoProteins Dephosphorylates DephosphoProteins Dephosphorylated Substrate Proteins CellCycle Cell Cycle Progression DephosphoProteins->CellCycle Regulates Membrane Membrane Integrity DephosphoProteins->Membrane Maintains Disruption Disruption CellDeath Cell Death / Necrosis Disruption->CellDeath Glyphosate_Pathway Shikimate Shikimate-3-Phosphate EPSPS EPSP Synthase Shikimate->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS EPSP EPSP EPSPS->EPSP Catalyzes AromaticAA Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->AromaticAA Proteins Proteins & Secondary Metabolites AromaticAA->Proteins PlantGrowth Plant Growth Proteins->PlantGrowth Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Experimental_Workflow cluster_endothall Endothall-disodium Analysis cluster_glyphosate Glyphosate Analysis E_Treat Plant Treatment (Endothall-disodium) E_PP2A PP2A Inhibition Assay E_Treat->E_PP2A E_Membrane Membrane Integrity Assay E_Treat->E_Membrane E_IC50 IC50 Determination (PP2A) E_PP2A->E_IC50 E_Leakage Electrolyte Leakage Quantification E_Membrane->E_Leakage G_IC50 IC50 Determination (EPSPS) G_Treat Plant Treatment (Glyphosate) G_EPSPS EPSP Synthase Activity Assay G_Treat->G_EPSPS G_AA Aromatic Amino Acid Quantification (HPLC) G_Treat->G_AA G_EPSPS->G_IC50 G_AA_Levels Amino Acid Level Comparison G_AA->G_AA_Levels

References

A Comparative Guide to the Validation of Endothal-disodium's Effect on Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Endothal-disodium's inhibitory effect on Protein Phosphatase 2A (PP2A) with other well-established inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the pertinent signaling pathways to aid in the objective assessment of this compound for research and drug development purposes.

Introduction to Protein Phosphatase 2A Inhibition

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. The validation of novel PP2A inhibitors is paramount for advancing our understanding of its physiological functions and for the development of new therapeutic strategies. This compound, a derivative of the natural toxin cantharidin, has emerged as a potent inhibitor of PP2A.[2][3] This guide will compare its efficacy and selectivity to other known PP2A inhibitors, Okadaic acid and Cantharidin.

Comparative Analysis of PP2A Inhibitors

The inhibitory potency of this compound, Okadaic acid, and Cantharidin against PP2A and the related phosphatase PP1 is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Selectivity is determined by comparing the IC50 values for PP2A and PP1; a larger ratio indicates greater selectivity for PP2A.

InhibitorTargetIC50Selectivity (PP1 IC50 / PP2A IC50)
This compound PP2A 90 nM [2]~55.6 [2]
PP15 µM[2]
Okadaic Acid PP2A 0.1-0.3 nM [4]~50-500 [4][5]
PP115-50 nM[4][5]
Cantharidin PP2A Potent and selective inhibitor[6][7]Data suggests high selectivity[3]
PP1Inhibits PP1[3][8]

Note: Specific IC50 values for Cantharidin can vary across different studies, but it is consistently reported as a potent and selective PP2A inhibitor.

Experimental Protocols for Validation

The validation of a PP2A inhibitor involves a combination of in vitro biochemical assays and cell-based functional assays. Below are detailed methodologies for key experiments.

In Vitro PP2A Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of PP2A by measuring the dephosphorylation of a synthetic substrate, p-nitrophenylphosphate (pNPP), which produces a colored product.[9][10]

Materials:

  • Recombinant human PP2A catalytic subunit (rhPP2Ac)

  • p-Nitrophenylphosphate (pNPP) substrate solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2)

  • This compound and other inhibitors of interest

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of this compound and other test inhibitors in the assay buffer.

  • In a 96-well plate, add 50 µL of each inhibitor dilution to triplicate wells. Include wells with buffer only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Add 100 µL of the pNPP substrate solution to each well.

  • Initiate the reaction by adding 100 µL of the rhPP2Ac enzyme solution to each well.

  • Incubate the plate at 36°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of PP2A inhibition on cell proliferation and viability.[13]

Materials:

  • Cancer cell line of interest (e.g., Jurkat T leukemia cells)

  • Complete cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle following treatment with a PP2A inhibitor.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other inhibitors

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound or other inhibitors for a specific time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to measure the DNA content of the cells.

  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The inhibition of PP2A by this compound can have profound effects on various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for inhibitor validation.

cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Recombinant PP2A Recombinant PP2A Inhibition Assay Inhibition Assay Recombinant PP2A->Inhibition Assay pNPP Substrate pNPP Substrate pNPP Substrate->Inhibition Assay IC50 Determination IC50 Determination Inhibition Assay->IC50 Determination This compound This compound This compound->Inhibition Assay Treatment Treatment This compound->Treatment Cancer Cells Cancer Cells Cancer Cells->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis

Experimental workflow for validating PP2A inhibitors.

This compound This compound PP2A PP2A This compound->PP2A inhibits Akt Akt PP2A->Akt dephosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) PP2A->MAPK (ERK, JNK, p38) dephosphorylates Cell Cycle Progression Cell Cycle Progression PP2A->Cell Cycle Progression regulates Akt->Cell Cycle Progression Apoptosis Apoptosis MAPK (ERK, JNK, p38)->Apoptosis Prometaphase Arrest Prometaphase Arrest Cell Cycle Progression->Prometaphase Arrest leads to

Signaling pathways affected by this compound-mediated PP2A inhibition.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PP2A Inhibition PP2A Inhibition Mitochondria Mitochondria PP2A Inhibition->Mitochondria activates Death Receptors Death Receptors PP2A Inhibition->Death Receptors sensitizes Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-8 Caspase-8 Caspase-8->Caspase-3 Death Receptors->Caspase-8

Apoptosis pathways induced by PP2A inhibition.

Conclusion

This compound presents itself as a valuable tool for the study of PP2A function and as a potential scaffold for the development of novel therapeutics. Its potency against PP2A is significant, and it exhibits a good degree of selectivity over PP1. While not as potent as Okadaic acid, its lower toxicity compared to Cantharidin may offer a wider therapeutic window in cellular and in vivo studies. The experimental protocols provided herein offer a robust framework for the validation and further characterization of this compound and other novel PP2A inhibitors. A thorough understanding of its impact on cellular signaling pathways, as visualized in the provided diagrams, is critical for elucidating its mechanism of action and for predicting its physiological and potential therapeutic effects. Researchers are encouraged to utilize this comparative guide to inform their experimental design and to objectively evaluate the utility of this compound in their specific research contexts.

References

Cross-Species Sensitivity to Endothal-disodium: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of Endothal-disodium across various species. The data presented is intended to inform risk assessment, guide future research, and support drug development professionals in understanding the compound's toxicokinetic and toxicodynamic properties. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key cited studies.

Data Presentation: Comparative Toxicity of this compound

The acute toxicity of this compound varies significantly across different species and routes of exposure. The following table summarizes the available median lethal dose (LD50) and lethal concentration (LC50) data.

SpeciesRoute of ExposureLD50/LC50Salt FormReference
RatOral51 mg/kgDisodium[1]
RatOral182-197 mg/kgSodium[2][3]
RatOral38 mg/kgTechnical Acid[1]
RatDermal750 mg/kgDisodium[1]
Guinea PigOral250 mg/kgDisodium[1]
RabbitDermal100 mg/kgDisodium[1]
DogOralNOAEL: 2 mg/kg/dayDisodium[4]
Mallard DuckOral344 mg/kgDipotassium[2]
Bobwhite QuailDietary>5000 ppmDipotassium[2]
Rainbow TroutAquatic230-450 ppm (96-hr)Dipotassium[2]
BluegillAquatic343-450 ppm (96-hr)Dipotassium[2]
Channel CatfishAquatic>150 ppm (96-hr)Dipotassium[2]
Mysid ShrimpAquatic0.19-2.0 ppmMonoamine Salt[2]
Water FleaAquatic0.19-2.0 ppmMonoamine Salt[2]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines for chemical safety testing, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guidelines 420, 423, 425)

Acute oral toxicity studies are conducted to determine the adverse effects that occur within a short time of oral administration of a single dose of a substance.

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.[5] Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature and humidity.[6] Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance, this compound, is administered by gavage in a suitable vehicle. The volume administered is based on the animal's body weight.

  • Dose Levels: A range of dose levels is used to determine the dose-response relationship. The specific procedure can vary:

    • Fixed Dose Procedure (OECD 420): Uses a small number of animals to identify a dose causing evident toxicity but no mortality.

    • Acute Toxic Class Method (OECD 423): A stepwise procedure where the outcome of dosing at a particular level determines the next step.[2][7]

    • Up-and-Down Procedure (OECD 425): A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

Acute dermal toxicity studies assess the adverse effects resulting from a single, 24-hour dermal application of a substance.

  • Animal Selection: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[8]

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[9]

  • Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[6] The area is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is 24 hours.

  • Observations: Similar to oral toxicity studies, animals are observed for signs of toxicity and mortality for 14 days. Skin irritation at the site of application is also evaluated.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Mandatory Visualization

Signaling Pathway of this compound

This compound's primary mechanism of action involves the inhibition of protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[3][4][10] This inhibition leads to a cascade of downstream effects, ultimately resulting in cellular dysfunction and toxicity.

Endothall_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Endothall This compound PP1 Protein Phosphatase 1 (PP1) Endothall->PP1 Inhibition PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibition Hyperphosphorylation Hyperphosphorylation of Substrate Proteins CellCycle Cell Cycle Dysregulation Hyperphosphorylation->CellCycle Leads to Apoptosis Apoptosis Hyperphosphorylation->Apoptosis Leads to MembraneDamage Cell Membrane Damage Hyperphosphorylation->MembraneDamage Leads to

Caption: Inhibition of PP1 and PP2A by this compound.

Experimental Workflow for In Vivo Acute Toxicity Study

The following diagram illustrates a generalized workflow for conducting an in vivo acute toxicity study, from initial planning to final data analysis.

Experimental_Workflow start Study Design & Protocol Development acclimatization Animal Acclimatization start->acclimatization randomization Randomization & Group Assignment acclimatization->randomization dosing Dose Administration (Oral or Dermal) randomization->dosing observation Clinical Observation (14 Days) dosing->observation data_collection Data Collection (Body Weight, Signs of Toxicity) observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis Data Analysis & LD50 Calculation necropsy->analysis end Final Report analysis->end

Caption: General workflow for an in vivo acute toxicity study.

References

A Comparative Analysis of the Environmental Impact of Endothall-disodium and Other Leading Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Environmental Fates and Toxicological Impacts of Endothall-disodium, Glyphosate, Diquat, 2,4-D, and Triclopyr.

The selection of an appropriate herbicide requires a thorough understanding of not only its efficacy but also its potential environmental ramifications. This guide provides a detailed comparative assessment of the environmental impact of Endothall-disodium against other widely used herbicides: Glyphosate, Diquat, 2,4-D, and Triclopyr. By presenting quantitative data on their persistence in the environment and toxicity to non-target organisms, alongside detailed experimental protocols and visual representations of toxicological pathways, this document aims to equip researchers and professionals with the critical information needed for informed decision-making.

Environmental Persistence: A Comparative Overview

The persistence of a herbicide in the environment, often measured by its half-life, is a critical factor in assessing its long-term impact. A shorter half-life generally indicates a lower potential for accumulation and prolonged exposure to non-target organisms. The following table summarizes the available data on the half-life of Endothall-disodium and its counterparts in soil and aquatic environments.

HerbicideSoil Half-life (Days)Water Half-life (Days)Key Factors Influencing Persistence
Endothall-disodium 4-9[1][2]Aerobic: < 7[3] Anaerobic: ~60[3]Primarily microbial degradation; faster in the presence of sediment.[1]
Glyphosate 2 - 197 (typical field half-life of 47)[4]>60[5]Binds tightly to soil, degradation is primarily microbial.[6]
Diquat Bonds strongly to soil particles and can persist for years, but becomes biologically inactive.Rapidly dissipates from water.Strong adsorption to soil and sediment.
2,4-D 1-14 (acid, salt, and ester forms)[7]Aerobic: 15, Anaerobic: 41-333[8][9]Microbial degradation is the major route of breakdown.[9]
Triclopyr 8 - 46[10]With light: ~1, Without light: 142[10]Photodegradation and microbial metabolism are primary degradation pathways.[11]

Ecotoxicity Profile: Impact on Non-Target Organisms

The toxicity of herbicides to non-target aquatic organisms is a significant environmental concern. The following tables present a comparative summary of the acute toxicity (LC50) of these herbicides to various fish and aquatic invertebrate species. A lower LC50 value indicates higher toxicity.

Acute Toxicity to Fish (96-hour LC50)
HerbicideFish SpeciesLC50 (mg/L)
Endothall-disodium Rainbow Trout230 - 450[12]
Bluegill Sunfish343 - 450[12]
Channel Catfish>150[12]
Coho Salmon>100[13]
Glyphosate Rainbow Trout8.2
Bluegill Sunfish5.4
Fathead Minnow9.7
Diquat Rainbow Trout5[14]
Bluegill Sunfish140[14]
Fathead Minnow12-90 (24h)[14]
2,4-D Rainbow Trout1.4 - 4800[15]
Bluegill Sunfish1.4 - 4800[15]
Fathead Minnow1.4 - 4800[15]
Triclopyr (TEA salt) Rainbow Trout552[16]
Bluegill Sunfish891[16]
Triclopyr (BEE ester) Rainbow Trout0.1 - 10[17]
Bluegill Sunfish0.1 - 10[17]
Acute Toxicity to Aquatic Invertebrates (48-hour LC50/EC50)
HerbicideInvertebrate SpeciesLC50/EC50 (mg/L)
Endothall-disodium Daphnia magna313 (Scud)[12]
Glyphosate Daphnia magna780[18]
Diquat Daphnia magna1-2[14]
Hyalella azteca0.6[14]
2,4-D Daphnia magna1.8 - 144[15]
Triclopyr (TEA salt) Daphnia magna1,496[17]
Triclopyr (BEE ester) Daphnia magna1.7 - 12[17]

Mechanisms of Ecotoxicity: Signaling Pathways

Understanding the molecular mechanisms by which herbicides exert toxicity in non-target organisms is crucial for a comprehensive environmental risk assessment.

Glyphosate-Induced Oxidative Stress

Glyphosate exposure in aquatic organisms can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.[1][14][19][20] This can result in cellular damage and adverse behavioral effects.[1]

Glyphosate_Oxidative_Stress Glyphosate Glyphosate Exposure ROS Increased Reactive Oxygen Species (ROS) Glyphosate->ROS Induces Antioxidant_Defense Depletion of Antioxidant Defenses (e.g., Glutathione) ROS->Antioxidant_Defense Overwhelms Cellular_Damage Cellular Damage (Lipid Peroxidation) ROS->Cellular_Damage Causes Behavioral_Effects Neurobehavioral Effects (e.g., Anxiety) Cellular_Damage->Behavioral_Effects Leads to

Glyphosate-induced oxidative stress pathway in fish.
Diquat-Induced Redox Cycling and Oxidative Stress

Diquat's toxicity is primarily attributed to its ability to undergo redox cycling.[9][13][21][22] This process generates superoxide radicals, leading to a cascade of oxidative stress and cellular damage in aquatic organisms.[5][23]

Diquat_Redox_Cycling Diquat Diquat Diquat_Radical Diquat Radical Diquat->Diquat_Radical Reduction Diquat_Radical->Diquat Oxidation Oxygen O2 Diquat_Radical->Oxygen Electron e- Superoxide Superoxide (O2-) Oxygen->Superoxide Forms Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Induces

Diquat's redox cycling mechanism leading to oxidative stress.

Experimental Protocols: Acute Aquatic Toxicity Testing

The data presented in this guide are primarily derived from standardized ecotoxicological studies. A common protocol for assessing acute toxicity to fish is the OECD Guideline 203, "Fish, Acute Toxicity Test."

OECD 203: Fish, Acute Toxicity Test - Experimental Workflow

This guideline outlines a procedure to assess the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[15][17][24][25]

OECD_203_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase Test_Organism Select Test Fish Species (e.g., Zebrafish) Acclimation Acclimate Fish to Test Conditions Test_Organism->Acclimation Test_Concentrations Prepare a Geometric Series of Test Concentrations Acclimation->Test_Concentrations Exposure Expose Fish to Test Substance for 96 hours Test_Concentrations->Exposure Observation Record Mortalities at 24, 48, 72, and 96 hours Exposure->Observation LC50_Calculation Calculate LC50 Value (Probit Analysis) Observation->LC50_Calculation Report Generate Test Report LC50_Calculation->Report

Experimental workflow for OECD 203 Fish Acute Toxicity Test.

Methodology in Brief:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected and acclimated to the test conditions (temperature, pH, water hardness).[15]

  • Test Concentrations: A series of concentrations of the test substance are prepared, typically in a geometric progression. A control group with no test substance is also included.[24]

  • Exposure: Fish are introduced to the test and control solutions and observed for 96 hours.[17]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[17]

  • Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) and its 95% confidence limits are calculated using statistical methods such as probit analysis.[24]

Logical Framework for Herbicide Environmental Impact Assessment

The assessment of a herbicide's environmental impact is a multi-faceted process that integrates data on its chemical properties, environmental fate, and ecotoxicity.

Herbicide_Impact_Assessment cluster_properties Herbicide Properties cluster_fate Environmental Fate cluster_effects Ecotoxicological Effects cluster_risk Risk Assessment Chemical_Properties Chemical & Physical Properties Persistence Persistence (Half-life) Chemical_Properties->Persistence Mobility Mobility & Transport Chemical_Properties->Mobility Risk_Assessment Environmental Risk Assessment Persistence->Risk_Assessment Mobility->Risk_Assessment Toxicity Toxicity to Non-Target Organisms (LC50/LD50) Toxicity->Risk_Assessment Mechanism Mechanism of Action Mechanism->Toxicity

Logical framework for assessing herbicide environmental impact.

This framework illustrates that a comprehensive environmental risk assessment is contingent upon a thorough understanding of the herbicide's intrinsic properties, its behavior and persistence in various environmental compartments, and its potential to cause harm to non-target species. This integrated approach is essential for the responsible development and use of herbicidal agents.

References

A Comparative Guide to Analytical Methods for Endothall Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of the herbicide Endothall.

This guide provides a comprehensive overview and comparison of three prominent analytical methods for the detection and quantification of Endothall residues in various matrices. The selection of an appropriate analytical method is critical for accurate and reliable results in environmental monitoring, food safety, and toxicological studies. This document outlines the performance characteristics, experimental protocols, and workflows of GC-MS, LC-MS/MS, and a representative ELISA method to aid researchers in choosing the most suitable technique for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each analytical method, offering a clear comparison of their capabilities.

Performance MetricGC-MS (EPA Method 548.1)LC-MS/MSIC-MS/MS
Limit of Detection (LOD) 1.79 µg/L[1]Not explicitly stated0.56 µg/L[2]
Limit of Quantitation (LOQ) Not explicitly stated2.5 ng/mL (in human plasma)[3][4]Not explicitly stated
Linearity Range Not explicitly stated2.5 - 500 ng/mL[3][4]1 - 1000 µg/L[2]
Recovery Matrix dependent86.7% (in human plasma)[4]85.8 - 105.4% (in various water matrices)
Precision (%RSD) Matrix dependent< 11%[4]3.63% (at 5 µg/L)
Derivatization Required? YesNoNo[5]
Analysis Time ~20 minutes (GC run)[2][6][5]~10 minutes (chromatographic separation)[2][6][5]~10 minutes (chromatographic separation)[2][6][5]
Primary Application Drinking water[7]Human plasma, WaterWater[2][6][5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) based on EPA Method 548.1

This method is a well-established standard for the determination of Endothall in drinking water.[1][7] It involves extraction, derivatization to a more volatile form, and subsequent analysis by GC-MS.

a. Sample Preparation and Extraction:

  • A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[1]

  • The cartridge is conditioned with appropriate solvents prior to sample loading.[1]

  • Endothall is eluted from the cartridge with acidic methanol.[1]

b. Derivatization:

  • A small volume of methylene chloride is added to the eluate as a co-solvent.[1]

  • The dimethyl ester of Endothall is formed by heating the solution.[1][7]

  • After cooling, salted reagent water is added, and the derivatized Endothall is partitioned into methylene chloride.[1]

c. GC-MS Analysis:

  • The methylene chloride extract is concentrated by a nitrogen purge.[1]

  • An aliquot of the concentrated extract is injected into a gas chromatograph equipped with a mass spectrometer (MS) detector.[1]

  • The concentration of the Endothall dimethyl ester is determined by monitoring specific ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a more direct analysis of Endothall, eliminating the need for derivatization. This method is particularly suitable for complex matrices like human plasma.[3][4]

a. Sample Preparation and Extraction:

  • For water samples, a common approach involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[3]

  • For plasma samples, a protein precipitation step may be followed by SPE.[3] A specific method for human plasma involves loading the sample onto a preconditioned Oasis MAX cartridge, followed by washing and elution.[3]

  • The eluate is then dried and reconstituted in a suitable solvent for injection.[3]

b. LC-MS/MS Analysis:

  • Chromatographic separation is typically achieved on a reverse-phase or mixed-mode column.[4]

  • The separation is followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

This method provides a rapid and direct analysis for Endothall in water samples, avoiding the time-consuming derivatization step required for GC-MS.[2][6][5]

a. Sample Preparation:

  • Water samples can often be injected directly after filtration.[2]

  • For samples with high salt content, a simple dilution with deionized water may be necessary.[2]

b. IC-MS/MS Analysis:

  • Chromatographic separation is performed on an ion-exchange column.[2]

  • The analyte is then detected by a tandem mass spectrometer, which provides high sensitivity and selectivity.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC-MS Workflow for Endothall Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 100 mL Water Sample LSE Liquid-Solid Extraction Sample->LSE Elution Elution with Acidic Methanol LSE->Elution Add_Cosolvent Add Methylene Chloride Elution->Add_Cosolvent Esterification Formation of Dimethyl Ester (Heating) Add_Cosolvent->Esterification Partitioning Partition into Methylene Chloride Esterification->Partitioning Concentration Concentration (N2 Purge) Partitioning->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis

GC-MS Workflow for Endothall Analysis

LC-MS/MS Workflow for Endothall Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Water or Plasma Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry Down & Reconstitute Elution->Dry_Reconstitute LCMS_Analysis LC-MS/MS Analysis (MRM) Dry_Reconstitute->LCMS_Analysis

LC-MS/MS Workflow for Endothall Analysis

IC-MS/MS Workflow for Endothall Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filtration Filtration / Dilution Sample->Filtration ICMS_Analysis IC-MS/MS Analysis Filtration->ICMS_Analysis

IC-MS/MS Workflow for Endothall Analysis

References

Endothall-Disodium Performance in Hard Versus Soft Water: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aquatic herbicide endothall-disodium's performance under hard and soft water conditions. Due to a lack of direct quantitative studies on endothall-disodium's efficacy in varying water hardness, this guide also includes a comparison with alternative aquatic herbicides for which more data is available. The information is intended to assist researchers in understanding the potential impact of water quality on herbicidal activity and in designing relevant experimental protocols.

Executive Summary

Water hardness, determined by the concentration of dissolved divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), can significantly influence the efficacy of some herbicides. While the impact of water hardness on several terrestrial and aquatic herbicides has been documented, specific quantitative data on the performance of endothall-disodium in hard versus soft water for aquatic weed control remains limited. Available literature suggests that endothall's toxicity to fish is not significantly affected by water hardness[1]. One study noted that endothall's toxicity to aquatic plants was more rapid in soft water, though detailed quantitative data was not provided[2]. Conversely, another study suggested that the addition of divalent cations could enhance the activity of endothall formulations, indicating a complex interaction that may depend on the specific formulation and environmental conditions[3].

This guide summarizes the available information on endothall-disodium and compares its known characteristics with those of other commonly used aquatic herbicides—2,4-D, Diquat, and Fluridone—for which the effects of water hardness are more extensively studied.

Endothall-Disodium: An Overview

Endothall is a contact herbicide used for the control of a broad spectrum of submersed aquatic macrophytes. It is available in different salt formulations, including disodium, dipotassium, and amine salts[4][5]. The disodium and dipotassium salts are generally referred to as endothall. Its mode of action is complex, but it is known to inhibit protein and lipid synthesis and interfere with cellular membrane integrity[3][4].

Signaling Pathway and Mode of Action

The precise signaling pathway of endothall is not fully elucidated, but it is understood to act as a protein phosphatase inhibitor, which disrupts cellular processes.

cluster_Cell Plant Cell Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits Cellular_Processes Cellular Processes (Protein Synthesis, Lipid Synthesis, Membrane Integrity) PP2A->Cellular_Processes Regulates Cell_Death Cell Death Cellular_Processes->Cell_Death Disruption leads to

Caption: Simplified diagram of Endothall's mode of action.

Comparison of Herbicide Performance in Hard vs. Soft Water

The following tables summarize the available data on the performance of endothall-disodium and alternative aquatic herbicides in relation to water hardness.

Table 1: Endothall-Disodium Performance

Water HardnessEfficacy Data (Biomass Reduction, LC50, etc.)Citation
Soft WaterToxicity to plants reported to be more rapid.[2]
Hard WaterAddition of divalent cations may enhance activity of some formulations.[3]
GeneralNo direct quantitative comparative studies found for herbicidal efficacy on aquatic plants.

Table 2: Alternative Aquatic Herbicide Performance

HerbicideWater HardnessEfficacy DataCitation
2,4-D High (e.g., >300 ppm CaCO₃)Reduced efficacy on broadleaf weeds.[6][7]
LowGenerally higher efficacy.[6]
Diquat HighEfficacy primarily affected by turbidity (suspended solids) rather than hardness.[5]
LowHigh efficacy in clear water.[5]
Fluridone HighLimited specific data on the effect of hardness.[8]
LowEffective with sufficient contact time.[8]

Experimental Protocols

To address the gap in data for endothall-disodium and to conduct comparative efficacy studies, the following experimental workflow is proposed. This protocol is based on established methodologies for testing aquatic herbicide efficacy.

Experimental Workflow for Herbicide Efficacy Testing

cluster_workflow Herbicide Efficacy Testing Workflow A Plant Culture (e.g., Myriophyllum spicatum) D Mesocosm Incubation (Controlled Environment) A->D B Prepare Test Solutions (Soft & Hard Water) B->D C Herbicide Application (Endothall & Alternatives) C->D E Data Collection (Biomass, Visual Injury, etc.) D->E F Data Analysis (Statistical Comparison) E->F

Caption: Workflow for testing aquatic herbicide efficacy.

Detailed Methodologies

1. Plant Culture:

  • Target aquatic plant species (e.g., Myriophyllum spicatum or Potamogeton crispus) should be cultured in a greenhouse or growth chamber under controlled conditions (e.g., 20-25°C, 16:8 h light:dark photoperiod) to ensure uniformity.

2. Preparation of Test Solutions:

  • Soft Water: Deionized or distilled water can be used as the base for soft water (e.g., < 60 ppm CaCO₃).

  • Hard Water: Prepare hard water by adding specific concentrations of calcium chloride (CaCl₂) and magnesium sulfate (MgSO₄) to deionized water to achieve desired hardness levels (e.g., moderately hard: 61-120 ppm; hard: 121-180 ppm; very hard: >180 ppm CaCO₃)[9]. The pH of the test solutions should be measured and adjusted if necessary.

3. Herbicide Application:

  • Prepare stock solutions of endothall-disodium and alternative herbicides.

  • Apply the herbicides to the test mesocosms to achieve a range of concentrations. A minimum of five concentrations is recommended to determine a dose-response relationship and calculate metrics like the half-maximal effective concentration (EC₅₀).

4. Mesocosm Incubation:

  • Conduct experiments in glass aquaria or other inert containers (mesocosms) to avoid herbicide binding.

  • Place a standardized amount of the cultured plant material into each mesocosm containing the prepared test solutions.

  • Maintain the mesocosms under controlled environmental conditions (temperature, light) for a specified exposure period (e.g., 7 to 21 days).

5. Data Collection:

  • At the end of the exposure period, harvest the plant biomass from each mesocosm.

  • Measure the fresh and dry weight of the plant material.

  • Visual injury ratings can also be recorded at regular intervals throughout the experiment.

6. Data Analysis:

  • Calculate the percent biomass reduction for each treatment compared to the control (no herbicide).

  • Use statistical analysis (e.g., ANOVA, regression analysis) to compare the efficacy of the herbicides under different water hardness conditions and to determine EC₅₀ values.

Conclusion and Future Research

The performance of endothall-disodium in hard versus soft water is not well-documented with quantitative data, representing a significant knowledge gap. While it is generally considered effective across a range of water conditions, the potential for subtle impacts of water hardness on its efficacy cannot be ruled out without further investigation. In contrast, the efficacy of weak acid herbicides like 2,4-D is demonstrably reduced in hard water.

Future research should focus on conducting controlled laboratory and mesocosm studies, following the protocols outlined above, to generate quantitative data on the dose-response of target aquatic plants to endothall-disodium in waters of varying hardness. Such studies would provide valuable information for optimizing the use of this herbicide and for developing more accurate environmental fate and risk assessments.

References

Safety Operating Guide

Proper Disposal of Endothal-disodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of Endothal-disodium, a selective contact herbicide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is classified as a moderately toxic compound and is very toxic to aquatic life.[1][2]

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).[3][5]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH/MSHA approved respirator.[4]

Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][3] Do not eat, drink, or smoke when handling this chemical.[1][3][4]

II. Step-by-Step Disposal Procedure for this compound Waste

This procedure applies to unused this compound, contaminated materials (e.g., paper towels, gloves), and dilute solutions.

  • Waste Collection:

    • Collect all this compound waste in a designated, clearly labeled, and sealed container. The container should be compatible with the chemical and properly closed.[5][6]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Small Quantities:

    • The most recommended method for disposing of small amounts of excess pesticide is to use it as directed on the product label.[7] If this is not feasible, proceed with hazardous waste disposal.

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, contain the spill using an absorbent material like sand, diatomaceous earth, or a universal binding agent.[6]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water.[3][5]

  • Hazardous Waste Disposal:

    • This compound is classified as a hazardous waste (EPA hazardous waste number P088 for generators of waste greater than or equal to 100 kg/mo ).[7]

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[3][5]

    • Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.[3]

Crucially, do not discharge this compound waste into drains or the environment. [3] This substance is very toxic to aquatic life and can have long-lasting harmful effects.[1]

III. Quantitative Data Summary

The following table summarizes key quantitative data related to the toxicity and environmental fate of this compound.

ParameterValueSpeciesReference
Acute Oral LD50 38 mg/kgRat (technical grade)[8]
Acute Oral LD50 57 mg/kgRat[5]
Soil Half-life 4-9 days-[9]
Aquatic Half-life Approximately 1 week or less (aerobic)-[10]

IV. Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemicals. Specific experimental protocols involving this compound should include detailed sections on waste management and decontamination that are consistent with this guidance.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Endothal_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity? assess_quantity->small_quantity use_as_directed Use as Directed per Label Instructions small_quantity->use_as_directed Yes collect_waste Collect in Labeled, Sealed Container small_quantity->collect_waste No / Not Feasible end End: Proper Disposal use_as_directed->end spill Spill Occurs? collect_waste->spill contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes store_waste Store in Designated Hazardous Waste Area spill->store_waste No collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Endothal-disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Endothal-disodium, a selective contact herbicide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Summary

This compound is classified as a toxic substance. It can be harmful if swallowed or in contact with skin and causes serious eye irritation.[1][2] Ingestion of 7-8 grams of disodium endothall has been shown to cause vomiting, gastrointestinal bleeding, and swelling in the lungs in humans.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment should be utilized to prevent exposure.

PPE CategorySpecificationsRationale
Hand Protection Unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[5]Prevents skin contact and absorption. Leather or cotton gloves are not suitable as they can absorb the chemical.[5]
Eye and Face Protection Chemical safety goggles or a full-face shield.[5][6]Protects against splashes and eye irritation.[1][4] Safety glasses with side shields are acceptable for low-exposure situations.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] This may include a half-mask or full-face respirator with appropriate cartridges.[7]Protects against inhalation of dust or aerosols, which can cause respiratory irritation.[1][3]
Protective Clothing A clean, dry protective suit that covers the entire body from wrists to ankles.[5] Chemical-resistant coveralls or a two-piece suit may be required for handling moderate to highly toxic pesticides.[6]Minimizes skin contact. Regular work attire (long-sleeved shirt and long pants) may be acceptable for low-toxicity situations, but dedicated lab clothing is recommended.[5]
Footwear Unlined, chemical-resistant boots that cover the ankles.[5][6] Pant legs should be worn outside the boots.Prevents pesticides from draining into the boots.[5][6] Leather boots are not recommended.[5]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for this compound.

Toxicity DataValueSpeciesRoute of Exposure
Oral LD50 51 mg/kgRatOral
Oral LD50 250 mg/kgGuinea PigOral
Dermal LD50 750 mg/kgRatDermal
Dermal LD50 100 mg/kgRabbitDermal

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Consult SDS Consult Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Consult SDS->Don PPE Identify Hazards Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh or Measure this compound Prepare Work Area->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Store Store in a Locked, Well-Ventilated Area Perform Experiment->Store Post-Experiment cluster_waste_collection Waste Collection cluster_container_prep Container Preparation cluster_disposal Disposal Collect Waste Collect Waste this compound Segregate Waste Segregate from Other Chemical Waste Collect Waste->Segregate Waste Label Container Label Waste Container Clearly Segregate Waste->Label Container Licensed Disposal Dispose Through a Licensed Chemical Destruction Plant Label Container->Licensed Disposal Follow EPA Regulations Triple Rinse Triple Rinse Empty Containers Triple Rinse->Label Container

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.